molecular formula C22H15ClF3N3O3 B11929897 FM26

FM26

货号: B11929897
分子量: 461.8 g/mol
InChI 键: KGEONJPJJNFHOI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

FM26 is a useful research compound. Its molecular formula is C22H15ClF3N3O3 and its molecular weight is 461.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C22H15ClF3N3O3

分子量

461.8 g/mol

IUPAC 名称

4-[[3-[2-chloro-6-(trifluoromethyl)phenyl]-5-(1H-pyrrol-3-yl)-1,2-oxazol-4-yl]methylamino]benzoic acid

InChI

InChI=1S/C22H15ClF3N3O3/c23-17-3-1-2-16(22(24,25)26)18(17)19-15(20(32-29-19)13-8-9-27-10-13)11-28-14-6-4-12(5-7-14)21(30)31/h1-10,27-28H,11H2,(H,30,31)

InChI 键

KGEONJPJJNFHOI-UHFFFAOYSA-N

规范 SMILES

C1=CC(=C(C(=C1)Cl)C2=NOC(=C2CNC3=CC=C(C=C3)C(=O)O)C4=CNC=C4)C(F)(F)F

产品来源

United States

Foundational & Exploratory

The Discovery and Development of FM26: A Potent Allosteric RORγt Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) is a master transcriptional regulator of T helper 17 (Th17) cell differentiation and function. Th17 cells are key mediators of inflammation and are implicated in the pathogenesis of numerous autoimmune diseases. Consequently, RORγt has emerged as a high-priority target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and development of FM26, a potent and allosteric RORγt inverse agonist. We will delve into the intricacies of the RORγt signaling pathway, detail the experimental protocols utilized in the characterization of this compound, and present key quantitative data in a structured format. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of immunology and drug discovery.

Introduction to RORγt and its Role in Autoimmune Disease

The immune system's delicate balance is crucial for maintaining health, and its dysregulation can lead to a host of debilitating autoimmune diseases. A key player in this intricate network is the T helper 17 (Th17) cell, a subset of CD4+ T cells characterized by its production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). The differentiation and function of Th17 cells are orchestrated by the nuclear receptor RORγt.[1][2]

Inverse agonists are a class of ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the context of RORγt, inverse agonists suppress the basal transcriptional activity of the receptor, leading to a reduction in the production of IL-17 and other pro-inflammatory cytokines.

The RORγt Signaling Pathway in Th17 Cell Differentiation

The differentiation of naïve CD4+ T cells into Th17 cells is a complex process initiated by the cytokines Transforming Growth Factor-β (TGF-β) and Interleukin-6 (IL-6). This signaling cascade activates the transcription factor STAT3, which in turn induces the expression of RORγt. RORγt then acts as the master regulator, driving the expression of genes that define the Th17 lineage.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition TGF-beta TGF-beta TGF-beta_R TGF-β Receptor TGF-beta->TGF-beta_R IL-6 IL-6 IL-6_R IL-6 Receptor IL-6->IL-6_R SMADs SMADs TGF-beta_R->SMADs JAK JAK IL-6_R->JAK RORgt_gene RORC Gene SMADs->RORgt_gene STAT3 STAT3 JAK->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3->RORgt_gene RORgt_protein RORγt RORgt_gene->RORgt_protein IL-17_gene IL17A/F Gene RORgt_protein->IL-17_gene IL-17_protein IL-17A/F IL-17_gene->IL-17_protein Pro-inflammatory_Effects Pro-inflammatory_Effects IL-17_protein->Pro-inflammatory_Effects This compound This compound This compound->RORgt_protein

Caption: RORγt Signaling Pathway in Th17 Cell Differentiation.

Discovery of this compound: An Allosteric Inverse Agonist

This compound was identified through a ligand-based design approach, starting from a known allosteric RORγt inverse agonist, MRL-871.[6] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric ligand-binding pocket, offering potential advantages in terms of selectivity and overcoming resistance. The discovery of this compound represents a significant advancement in the development of RORγt-targeted therapies.

Drug Discovery and Development Workflow

The journey from a promising biological target to a clinically viable drug candidate is a multi-step process. The discovery of RORγt inverse agonists like this compound typically follows a structured workflow.

Drug_Discovery_Workflow Target_ID Target Identification (RORγt) Assay_Dev Assay Development Target_ID->Assay_Dev HTS High-Throughput Screening (or Virtual Screening) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: RORγt Inverse Agonist Discovery Workflow.

Quantitative Data for this compound

The potency and efficacy of this compound have been characterized through a series of in vitro assays. The following tables summarize the key quantitative data.

Compound Assay Type Parameter Value Reference
This compoundTR-FRET Competitive Cofactor RecruitmentIC50264 nM[7]
This compoundAllosteric Probe DisplacementIC50117.5 ± 8.5 nM[6]
MRL-871TR-FRET Competitive Cofactor RecruitmentIC5012.7 nM[8]

Table 1: In Vitro Potency of this compound and a Reference Compound.

Compound Cell Line Treatment Effect Reference
This compoundEL4 cells10 μM, 24h27-fold reduction in IL-17a mRNA expression[7]
MRL-871EL4 cells10 μM, 24h48-fold reduction in IL-17a mRNA expression[8]

Table 2: Cellular Activity of this compound and a Reference Compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section provides the protocols for the key experiments used to characterize this compound.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Competitive Cofactor Recruitment Assay

This assay measures the ability of a test compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

  • Materials:

    • His-tagged RORγt LBD

    • Biotinylated SRC1-2 coactivator peptide

    • Terbium-cryptate labeled anti-His antibody (donor)

    • Streptavidin-d2 (acceptor)

    • Assay buffer (e.g., PBS, 0.1% BSA)

    • 384-well low-volume black plates

    • Test compound (this compound) and reference compounds

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the compound dilutions to the assay plate.

    • Prepare a master mix containing His-tagged RORγt LBD and biotinylated SRC1-2 peptide in assay buffer.

    • Add the master mix to the assay plate.

    • Prepare a detection mix containing Terbium-cryptate labeled anti-His antibody and Streptavidin-d2 in assay buffer.

    • Add the detection mix to the assay plate.

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) in the dark.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot the data against the compound concentration to determine the IC50 value.

EL4 Cell IL-17a mRNA Expression Assay

This cell-based assay assesses the ability of a test compound to inhibit the expression of the RORγt target gene, IL17A, in a relevant cell line.

  • Materials:

    • EL4 murine lymphoma cell line

    • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

    • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin for cell stimulation

    • Test compound (this compound)

    • RNA extraction kit

    • cDNA synthesis kit

    • Quantitative PCR (qPCR) reagents (primers for Il17a and a housekeeping gene, e.g., Gapdh)

    • qPCR instrument

  • Procedure:

    • Seed EL4 cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with serial dilutions of the test compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with PMA and Ionomycin to induce Il17a expression.

    • Incubate the cells for a specified time (e.g., 24 hours).

    • Harvest the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers for Il17a and a housekeeping gene.

    • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in Il17a mRNA expression in compound-treated cells compared to vehicle-treated controls.

Conclusion

This compound is a potent, allosteric inverse agonist of RORγt that effectively suppresses the expression of the pro-inflammatory cytokine IL-17a in a cellular context. The data and protocols presented in this guide highlight the rigorous process of identifying and characterizing novel therapeutic candidates for autoimmune diseases. The allosteric mechanism of action of this compound offers a promising avenue for the development of highly selective and efficacious RORγt-targeted therapies. Further preclinical and clinical investigation of this compound and similar compounds is warranted to fully elucidate their therapeutic potential.

References

Unveiling FM26: A Technical Guide to a Novel Allosteric RORγt Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FM26 is a potent and selective allosteric inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt). As a key transcription factor in the differentiation of pro-inflammatory Th17 cells, RORγt has emerged as a critical target for the development of therapeutics for autoimmune diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and a summary of its mechanism of action are presented to support further research and development efforts.

Chemical Structure and Properties

This compound, also referred to as compound 25 in its primary publication, is characterized by a distinct isoxazole chemotype.[1] Its systematic IUPAC name is 4-({[5-[2-chloro-6-(trifluoromethyl)phenyl]-4-(1H-pyrrol-2-yl)-1,2-oxazol-3-yl]methyl}amino)benzoic acid.

Table 1: Chemical Identifiers and Descriptors for this compound

Identifier/DescriptorValue
IUPAC Name 4-({[5-[2-chloro-6-(trifluoromethyl)phenyl]-4-(1H-pyrrol-2-yl)-1,2-oxazol-3-yl]methyl}amino)benzoic acid
CAS Number 2407981-35-3
Molecular Formula C22H15ClF3N3O3
SMILES O=C(O)C1=CC=C(NCC2=C(C3=CNC=C3)ON=C2C4=C(C(F)(F)F)C=CC=C4Cl)C=C1

Table 2: Physicochemical Properties of this compound

PropertyValueUnit
Molecular Weight 461.82 g/mol
Topological Polar Surface Area (TPSA) 108 Ų
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 6
LogP (Predicted) 5.25

Mechanism of Action

This compound functions as an allosteric inverse agonist of RORγt. Unlike orthosteric inhibitors that bind to the ligand-binding pocket, allosteric modulators bind to a distinct site on the receptor. This binding event induces a conformational change in the RORγt protein, which in turn modulates its activity.

As an inverse agonist, this compound reduces the basal transcriptional activity of RORγt. The primary mechanism involves the destabilization of the interaction between RORγt and its coactivators, or potentially the stabilization of its interaction with corepressors. This leads to a downstream suppression of the expression of RORγt target genes, most notably Interleukin-17A (IL-17A), a key cytokine in the inflammatory cascade mediated by Th17 cells.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGF-βR TGF-βR TGF-β->TGF-βR IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R SMADs SMADs TGF-βR->SMADs STAT3 STAT3 IL-6R->STAT3 RORγt_gene RORγt Gene SMADs->RORγt_gene STAT3->RORγt_gene RORγt_protein RORγt RORγt_gene->RORγt_protein Transcription & Translation IL-17_gene IL-17 Gene RORγt_protein->IL-17_gene Binds to Promoter IL-17_mRNA IL-17 mRNA IL-17_gene->IL-17_mRNA Transcription This compound This compound This compound->RORγt_protein Inhibition

RORγt Signaling Pathway and this compound Inhibition.

Biological Activity

The primary biological activity of this compound is the potent and selective inhibition of RORγt. This has been demonstrated in cellular assays by the significant reduction of IL-17a mRNA expression in EL4 cells.

Table 3: In Vitro Activity of this compound

AssayCell LineEndpointIC50Reference
RORγt Inverse Agonist Activity-Coactivator Recruitment264 nM[1]
IL-17a mRNA ExpressionEL4mRNA levels-[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process, with the key steps being the formation of the isoxazole core followed by functional group manipulations. A generalized synthetic scheme is presented below. For detailed procedures, reagents, and reaction conditions, please refer to the supplementary information of Meijer et al., J Med Chem. 2020.

Synthesis_Workflow Starting_Materials Commercially Available Starting Materials Isoxazole_Core Formation of Isoxazole Core Starting_Materials->Isoxazole_Core Intermediate_1 Functional Group Manipulation 1 Isoxazole_Core->Intermediate_1 Intermediate_2 Functional Group Manipulation 2 Intermediate_1->Intermediate_2 Final_Product This compound Intermediate_2->Final_Product

Generalized Synthetic Workflow for this compound.
IL-17a mRNA Quantification in EL4 Cells

This protocol describes the methodology to assess the in vitro activity of this compound by measuring its effect on IL-17a mRNA expression in the murine T-lymphoma cell line EL4.

Materials:

  • EL4 cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • This compound (dissolved in DMSO)

  • TRIzol reagent or equivalent RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for mouse IL-17a and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment:

    • Culture EL4 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in appropriate culture plates at a density that allows for logarithmic growth during the experiment.

    • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 24 hours).

  • RNA Extraction:

    • Harvest the cells and lyse them using TRIzol reagent or follow the protocol of the chosen RNA extraction kit.

    • Isolate total RNA and quantify its concentration and purity using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for IL-17a and the housekeeping gene.

    • Perform the qPCR reaction using a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both IL-17a and the housekeeping gene for each sample.

    • Calculate the relative expression of IL-17a mRNA normalized to the housekeeping gene using the ΔΔCt method.

    • Compare the normalized IL-17a expression in this compound-treated cells to that in vehicle-treated cells to determine the extent of inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_molecular_biology Molecular Biology cluster_data_analysis Data Analysis Culture_EL4 Culture EL4 Cells Treat_this compound Treat with this compound or Vehicle (DMSO) Culture_EL4->Treat_this compound RNA_Extraction Total RNA Extraction Treat_this compound->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (IL-17a & Housekeeping Gene) cDNA_Synthesis->qPCR Ct_Determination Determine Ct Values qPCR->Ct_Determination Normalization Normalize IL-17a to Housekeeping Gene (ΔΔCt) Ct_Determination->Normalization Inhibition_Calculation Calculate % Inhibition Normalization->Inhibition_Calculation

Workflow for IL-17a mRNA Quantification.

Conclusion

This compound represents a significant advancement in the development of RORγt inverse agonists due to its novel isoxazole chemotype and its allosteric mode of action. The data presented in this guide highlight its potent in vitro activity and provide a foundation for its further investigation as a potential therapeutic agent for autoimmune and inflammatory disorders. The detailed protocols and mechanistic insights are intended to facilitate and accelerate research in this promising area of drug discovery.

References

Unveiling FM26: A Technical Guide to the Allosteric RORγt Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FM26, identified by CAS number 2407981-35-3, is a potent and selective allosteric inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt). This nuclear receptor plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines, making it a key therapeutic target for autoimmune diseases. This technical guide provides a comprehensive overview of the available data on this compound, including its biochemical properties, mechanism of action, and the experimental protocols used for its characterization.

Core Compound Information

PropertyValueSource
CAS Number 2407981-35-3[1][2][3][4][5]
Chemical Name Benzoic acid, 4-[[[3-[2-chloro-6-(trifluoromethyl)phenyl]-5-(1H-pyrrol-3-yl)-4-isoxazolyl]methyl]amino]-[1][2]
Molecular Formula C22H15ClF3N3O3[1][2]
Molecular Weight 461.82 g/mol [1][2]
Synonyms FM-26[1][2]

Quantitative Biological Data

This compound has been characterized by its ability to inhibit the activity of RORγt. The following table summarizes the key quantitative data reported.

ParameterValueCell Line/SystemDescriptionSource
IC50 264 nMEL4 cellsConcentration of this compound that results in 50% inhibition of RORγt activity.[1][3][4]
IL-17a mRNA reduction 27-foldEL4 cellsReduction in Interleukin-17a messenger RNA expression upon treatment with 10 µM this compound for 24 hours.[3][4]

Mechanism of Action: RORγt Signaling Pathway

This compound functions as an inverse agonist of RORγt, meaning it binds to the receptor and reduces its basal level of activity. RORγt is a key transcription factor for the development of Th17 cells, which are a subset of T helper cells that produce pro-inflammatory cytokines such as IL-17A. By inhibiting RORγt, this compound effectively suppresses the production of these cytokines.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular T-helper Cell Pro_inflammatory_stimuli Pro-inflammatory Stimuli RORgt RORγt Pro_inflammatory_stimuli->RORgt activates Th17_differentiation Th17 Cell Differentiation RORgt->Th17_differentiation promotes IL17A_promoter IL-17A Promoter RORgt->IL17A_promoter binds to Th17_differentiation->RORgt positive feedback IL17A_transcription IL-17A Transcription IL17A_promoter->IL17A_transcription IL17A_mRNA IL-17A mRNA IL17A_transcription->IL17A_mRNA Pro_inflammatory_cytokines Pro-inflammatory Cytokines (IL-17A) IL17A_mRNA->Pro_inflammatory_cytokines Inflammation Inflammation Pro_inflammatory_cytokines->Inflammation This compound This compound This compound->RORgt inhibits (allosteric inverse agonist)

Caption: RORγt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. This information is based on the protocols described in the primary literature.

RORγt Inverse Agonist Activity Assay (IC50 Determination)

This assay is designed to measure the ability of a compound to inhibit the transcriptional activity of RORγt in a cellular context.

Experimental Workflow:

IC50_Workflow Cell_Culture 1. Culture EL4 cells Transfection 2. Transfect with RORγt and reporter constructs Cell_Culture->Transfection Compound_Addition 3. Add serial dilutions of this compound Transfection->Compound_Addition Incubation 4. Incubate for 24 hours Compound_Addition->Incubation Lysis 5. Lyse cells Incubation->Lysis Luciferase_Assay 6. Measure luciferase activity Lysis->Luciferase_Assay Data_Analysis 7. Calculate IC50 Luciferase_Assay->Data_Analysis

Caption: Workflow for determining the IC50 of this compound.

  • Cell Line: EL4 (murine lymphoma) cells are commonly used as they can be induced to express RORγt and IL-17.

  • Transfection: Cells are transiently transfected with a RORγt expression vector and a luciferase reporter plasmid containing ROR response elements (ROREs) in its promoter. A constitutively expressed Renilla luciferase plasmid is often co-transfected for normalization.

  • Compound Treatment: Following transfection, cells are plated in multi-well plates and treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated for a defined period, typically 24 hours, to allow for compound activity and reporter gene expression.

  • Luciferase Assay: After incubation, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The normalized data is then plotted against the logarithm of the compound concentration, and the IC50 value is determined using a non-linear regression analysis (e.g., four-parameter logistic fit).

IL-17a mRNA Expression Analysis

This experiment quantifies the effect of this compound on the expression of the RORγt target gene, IL17A, at the messenger RNA (mRNA) level.

Experimental Workflow:

mRNA_Workflow Cell_Culture 1. Culture and stimulate EL4 cells Compound_Treatment 2. Treat with this compound (10 µM) Cell_Culture->Compound_Treatment Incubation 3. Incubate for 24 hours Compound_Treatment->Incubation RNA_Isolation 4. Isolate total RNA Incubation->RNA_Isolation cDNA_Synthesis 5. Reverse transcribe RNA to cDNA RNA_Isolation->cDNA_Synthesis qPCR 6. Perform quantitative PCR for IL-17a and a housekeeping gene cDNA_Synthesis->qPCR Data_Analysis 7. Calculate fold change in expression qPCR->Data_Analysis

Caption: Workflow for analyzing IL-17a mRNA expression.

  • Cell Culture and Stimulation: EL4 cells are cultured under conditions that promote Th17 differentiation and IL-17A production. This may involve stimulation with phorbol 12-myristate 13-acetate (PMA) and ionomycin.

  • Compound Treatment: Cells are treated with a fixed concentration of this compound (e.g., 10 µM) or a vehicle control.

  • Incubation: The cells are incubated for 24 hours.

  • RNA Isolation: Total RNA is extracted from the cells using a suitable RNA purification kit. The quality and quantity of the RNA are assessed.

  • Reverse Transcription: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The relative expression levels of IL17A mRNA are quantified by qPCR using specific primers for IL17A and a stable housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: The relative expression of IL17A is calculated using the ΔΔCt method, and the fold change in expression in this compound-treated cells is determined relative to the vehicle-treated control.

Conclusion

This compound is a valuable research tool for studying the biology of RORγt and its role in Th17-mediated inflammatory processes. Its characterization as a potent, allosteric inverse agonist provides a basis for the development of novel therapeutics for autoimmune diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound.

References

Allosteric Modulation of RORγt by FM26: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the allosteric modulation of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt) by the inverse agonist FM26. RORγt is a master transcriptional regulator of T helper 17 (Th17) cells, which are critical in the pathogenesis of various autoimmune diseases. Allosteric modulation of RORγt presents a promising therapeutic strategy, and this compound has emerged as a potent and selective tool compound for studying this mechanism. This document details the quantitative data, experimental protocols, and signaling pathways associated with the action of this compound on RORγt.

Core Concepts: RORγt and Allosteric Inhibition

RORγt is a nuclear receptor that, upon activation, drives the differentiation of naive CD4+ T cells into Th17 cells and stimulates the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). Dysregulation of the Th17 pathway is a hallmark of numerous autoimmune and inflammatory conditions.

Unlike orthosteric inhibitors that bind to the highly conserved ligand-binding pocket of nuclear receptors, allosteric modulators bind to a distinct, topographically separate site. This offers potential advantages in terms of selectivity and the ability to overcome resistance mechanisms associated with the orthosteric site. This compound is a novel inverse agonist that operates through such an allosteric mechanism, binding to a unique pocket formed by helices 3, 4, 11, and 12 of the RORγt ligand-binding domain (LBD). This binding event induces a conformational change in RORγt, particularly in helix 12, which prevents the recruitment of coactivators necessary for gene transcription.[1]

Quantitative Data for RORγt Allosteric Modulators

The following table summarizes key quantitative data for this compound and other notable allosteric RORγt modulators, providing a comparative view of their potency and activity.

CompoundAssay TypeParameterValue (nM)Cell Line/SystemReference
This compound TR-FRET Coactivator RecruitmentIC50264Biochemical[2][3]
This compound IL-17a mRNA Expression-10,000 (27-fold reduction)EL4 cells[2][3]
MRL-871 TR-FRET Coactivator RecruitmentIC5012.7Biochemical[3]
MRL-871 IL-17a mRNA Expression-10,000EL4 cells

Signaling Pathways and Mechanism of Action

The canonical signaling pathway leading to Th17 differentiation and RORγt activation is initiated by cytokines such as TGF-β and IL-6. This leads to the activation of STAT3, which in turn induces the expression of RORγt. RORγt then translocates to the nucleus and, in concert with other transcription factors, binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F, driving their transcription.

This compound exerts its inhibitory effect by binding to an allosteric pocket on the RORγt LBD. This binding event stabilizes an inactive conformation of the receptor, preventing the recruitment of essential coactivator proteins. Without these coactivators, the transcriptional machinery cannot be assembled, and the expression of pro-inflammatory genes is suppressed.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R STAT3_inactive STAT3 (inactive) IL6R->STAT3_inactive STAT3_active STAT3 (active) STAT3_inactive->STAT3_active Phosphorylation RORgt_mRNA RORγt mRNA STAT3_active->RORgt_mRNA Induces Transcription RORgt_protein RORγt Protein RORgt_mRNA->RORgt_protein Translation RORgt_nuclear RORγt RORgt_protein->RORgt_nuclear Translocation RORE ROR Response Element (IL-17 Promoter) RORgt_nuclear->RORE Coactivators Coactivators Coactivators->RORE IL17_mRNA IL-17 mRNA RORE->IL17_mRNA Transcription This compound This compound This compound->RORgt_nuclear Allosteric Inhibition

RORγt signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects on RORγt.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay quantifies the ability of a compound to disrupt the interaction between the RORγt LBD and a coactivator peptide.

Materials:

  • RORγt LBD (GST-tagged)

  • Terbium (Tb)-labeled anti-GST antibody

  • Fluorescein-labeled coactivator peptide (e.g., D22)

  • Assay Buffer (e.g., LanthaScreen™ TR-FRET buffer)

  • This compound and other test compounds

  • 384-well, low-volume, black microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in DMSO. Further dilute in assay buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).

  • Reagent Preparation:

    • Prepare a 2X solution of RORγt LBD and Tb-anti-GST antibody in assay buffer.

    • Prepare a 2X solution of fluorescein-labeled coactivator peptide in assay buffer.

  • Assay Assembly:

    • Add 5 µL of the 2X RORγt/antibody solution to each well of the 384-well plate.

    • Add 5 µL of the compound dilutions to the respective wells.

    • Add 10 µL of the 2X coactivator peptide solution to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at ~495 nm (Terbium) and ~520 nm (Fluorescein).

  • Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Plate Compound_Dilution Prepare Serial Dilutions of this compound Add_Compound Add this compound Dilutions Compound_Dilution->Add_Compound Reagent_Mix Prepare 2X RORγt/Tb-Ab and 2X Fluor-Coactivator Add_Reagents Add RORγt/Tb-Ab Mix Reagent_Mix->Add_Reagents Add_Coactivator Add Fluor-Coactivator Reagent_Mix->Add_Coactivator Add_Reagents->Add_Compound Add_Compound->Add_Coactivator Incubate Incubate at RT (1-2 hours) Add_Coactivator->Incubate Read_Plate Read TR-FRET Signal (Ex: 340 nm, Em: 495/520 nm) Incubate->Read_Plate Analyze Calculate TR-FRET Ratio and Determine IC50 Read_Plate->Analyze

Workflow for the TR-FRET Coactivator Recruitment Assay.
Human Th17 Cell Differentiation Assay

This assay assesses the effect of this compound on the differentiation of naive CD4+ T cells into IL-17A-producing Th17 cells.[4]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Naive CD4+ T Cell Isolation Kit

  • RPMI-1640 medium with 10% FBS, penicillin/streptomycin, and L-glutamine

  • Anti-human CD3 and anti-human CD28 antibodies

  • Th17 polarizing cytokines: TGF-β, IL-6, IL-1β, IL-23

  • This compound and control compounds

  • 96-well flat-bottom tissue culture plates

  • Cell stimulation cocktail (e.g., PMA/Ionomycin) and protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Flow cytometry antibodies: anti-CD4, anti-IL-17A

  • Fixation/Permeabilization buffers

Procedure:

  • Cell Isolation: Isolate naive CD4+ T cells from human PBMCs using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based kit.

  • Plate Coating: Coat a 96-well plate with anti-human CD3 antibody (e.g., 2 µg/mL in PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C. Wash wells with sterile PBS before use.

  • Cell Culture:

    • Prepare a Th17 polarizing cocktail containing TGF-β (e.g., 5 ng/mL), IL-6 (e.g., 30 ng/mL), IL-1β (e.g., 10 ng/mL), and IL-23 (e.g., 10 ng/mL) in complete RPMI medium.

    • Prepare serial dilutions of this compound in complete RPMI medium.

    • Seed naive CD4+ T cells (e.g., 1 x 10^5 cells/well) in the anti-CD3 coated plate with anti-human CD28 antibody (e.g., 2 µg/mL), the Th17 polarizing cocktail, and the various concentrations of this compound or vehicle control.

    • Culture for 4-6 days at 37°C and 5% CO2.

  • Restimulation and Intracellular Staining:

    • Restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor.

    • Harvest the cells and stain for surface markers (e.g., CD4).

    • Fix and permeabilize the cells using a commercial kit.

    • Perform intracellular staining for IL-17A.

  • Flow Cytometry Analysis: Acquire samples on a flow cytometer and analyze the percentage of CD4+IL-17A+ cells.

Quantitative RT-PCR for IL-17a mRNA Expression in EL4 Cells

This method quantifies the change in Il17a gene expression in a murine T-lymphoma cell line (EL4) that constitutively expresses RORγt.[2]

Materials:

  • EL4 cell line

  • Complete RPMI-1640 medium

  • This compound and control compounds

  • 6-well tissue culture plates

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for Il17a and a housekeeping gene (e.g., Gapdh)

Procedure:

  • Cell Culture and Treatment:

    • Seed EL4 cells (e.g., 1 x 10^6 cells/well) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with this compound (e.g., 10 µM) or vehicle control for 24 hours.

  • RNA Isolation and cDNA Synthesis:

    • Harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.

    • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using a suitable master mix, cDNA template, and primers for Il17a and the housekeeping gene.

    • Run the qPCR on a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of Il17a mRNA normalized to the housekeeping gene using the ΔΔCt method.

Conclusion

This compound is a valuable chemical probe for investigating the allosteric modulation of RORγt. Its ability to potently and selectively inhibit RORγt activity through a non-canonical binding site provides a powerful tool for dissecting the role of this nuclear receptor in Th17 cell biology and autoimmune diseases. The data and protocols presented in this technical guide are intended to support further research and drug discovery efforts targeting the RORγt pathway. The unique allosteric mechanism of action exemplified by this compound offers a promising avenue for the development of novel therapeutics with potentially improved selectivity and efficacy profiles.

References

Section 1: The Role of CD26 in Th17 Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a misunderstanding regarding the molecule "FM26." A thorough review of the scientific literature reveals no such molecule described in the context of Th17 cell differentiation. It is possible that this is a typographical error and the intended subject was a different molecule involved in this pathway. Based on common nomenclature and related research, this guide will focus on two molecules that could be plausible alternatives: CD26 and IL-26 , both of which have established roles in T-cell immunology and inflammation, including connections to Th17 cells.

This technical guide will provide an in-depth analysis of the roles of CD26 and IL-26 in the differentiation of Th17 cells, tailored for researchers, scientists, and drug development professionals. The information is presented in distinct sections for clarity.

Introduction

CD26, also known as dipeptidyl peptidase IV (DPP4), is a transmembrane glycoprotein with enzymatic activity and functions as a costimulatory molecule in T-cell activation.[1][2] Emerging evidence suggests that CD26 plays a significant role in directing the differentiation of T helper cells, particularly towards the Th1 and Th17 lineages.[1][3] High expression of CD26 on CD4+ T cells is associated with a pro-inflammatory phenotype, characterized by the production of Th17-associated cytokines.[3]

Quantitative Data Summary

The following table summarizes quantitative data from studies investigating the role of CD26 in Th17 cell differentiation.

Parameter CD26high Group CD26low Group Reference
Percentage of IL-17 secreting cellsMarkedly higherSignificantly lower[1][3]
Percentage of IL-22 secreting cellsMarkedly higherSignificantly lower[1][3]
Percentage of IL-23R expressing cellsMarkedly higherSignificantly lower[1][3]
Percentage of CD161 expressing cellsMarkedly higherSignificantly lower[1][3]
Percentage of CCR6 (CD196) expressing cellsMarkedly higherSignificantly lower[1][3]

Signaling Pathways

The precise signaling pathway by which CD26 promotes Th17 differentiation is still under investigation. However, its costimulatory function is central to this role. Upon T-cell receptor (TCR) engagement, CD26 can augment signaling cascades, leading to the activation of transcription factors crucial for Th17 lineage commitment. It is hypothesized that enhanced signaling through the TCR/CD3 complex in CD26high cells leads to a cellular environment that favors the expression of RORγt, the master transcription factor for Th17 cells.

CD26_Th17_Signaling cluster_T_Cell CD4+ T Cell cluster_APC Antigen Presenting Cell (APC) TCR TCR/CD3 Lck Lck TCR->Lck Activation CD26 CD26 CD26->Lck Co-stimulation ZAP70 ZAP-70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg NFAT NFAT PLCg->NFAT AP1 AP-1 PLCg->AP1 RORgt RORγt NFAT->RORgt Upregulation AP1->RORgt Upregulation IL17 IL-17 RORgt->IL17 Transcription IL22 IL-22 RORgt->IL22 Transcription MHCII MHC class II MHCII->TCR Antigen Presentation

CD26 Co-stimulatory Pathway in Th17 Differentiation.

Experimental Protocols

Protocol 1: Isolation and Analysis of CD26high and CD26low CD4+ T Cells

Objective: To investigate the differential capacity of CD26high and CD26low CD4+ T cells to differentiate into Th17 cells.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.[1]

  • CD4+ T Cell Enrichment: Enrich for CD4+ T cells from the PBMC population using negative selection magnetic beads.

  • Stimulation: Stimulate the enriched CD4+ T cells with plate-bound anti-CD3 mAb (e.g., OKT3, 5 µg/mL) for 3 days to induce CD26 expression.[1]

  • Cell Sorting:

    • Stain the stimulated cells with fluorescently labeled antibodies against CD4 and CD26.

    • Separate the cells into CD4+CD26high and CD4+CD26low populations using fluorescence-activated cell sorting (FACS) or magnetic cell sorting (MACS).[1][3]

  • In Vitro Th17 Differentiation: Culture the sorted cell populations under Th17-polarizing conditions. A typical cytokine cocktail includes:

    • Anti-CD3/CD28 beads or plate-bound antibodies

    • Recombinant human IL-6 (20 ng/mL)

    • Recombinant human TGF-β (5 ng/mL)

    • Recombinant human IL-23 (20 ng/mL)

    • Recombinant human IL-1β (10 ng/mL)

    • Anti-IFN-γ and anti-IL-4 neutralizing antibodies (10 µg/mL each)

  • Analysis: After 5-7 days of culture, analyze the cells for Th17 markers:

    • Intracellular Cytokine Staining: Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. Then, perform intracellular staining for IL-17A and IL-22 and analyze by flow cytometry.[3]

    • ELISA: Measure the concentration of secreted IL-17A and IL-22 in the culture supernatants by ELISA.[1]

    • qRT-PCR: Isolate RNA from the cultured cells and perform quantitative real-time PCR to measure the expression of RORC (encoding RORγt), IL17A, IL22, and IL23R.[4]

Section 2: The Role of IL-26 in Th17 Cell Differentiation

Introduction

Interleukin-26 (IL-26) is a member of the IL-10 family of cytokines.[5] In humans, IL-26 is preferentially produced by Th17 cells and acts as a pro-inflammatory mediator.[5][6] While not directly driving the initial differentiation of naive T cells into Th17 cells, IL-26 plays a crucial role in the amplification and effector function of the Th17 response.[7] It can induce the production of other pro-inflammatory cytokines by various cell types, creating a feedback loop that supports Th17 cell generation and maintenance.[7][8]

Quantitative Data Summary

The following table summarizes quantitative data related to IL-26 and the Th17 axis.

Parameter Condition Observation Reference
IL-26 mRNA expressionNaive T cells + Th17 polarizing cytokines (IL-1β, IL-23, TGF-β)Upregulated[6]
IL-1β, IL-6, TNF-α productionHuman monocytes + recombinant IL-26Increased[7]
Th17 cell generationNon-Th17 committed memory CD4+ T cells + IL-26 stimulated monocytesPromoted[7]
IL-17A productionCD4+ T cells + IL-26 stimulationIncreased[8]

Signaling Pathways

IL-26 exerts its effects by binding to a receptor complex composed of the IL-20 receptor 1 (IL-20R1) and the IL-10 receptor 2 (IL-10R2).[5] This interaction activates the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, primarily through the phosphorylation of STAT1 and STAT3.[5][9] Activated STAT3 is a key transcription factor for Th17 differentiation, promoting the expression of RORγt and subsequent Th17-associated cytokines.[10][11] IL-26 can also activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.[5]

IL26_Th17_Signaling cluster_Monocyte Monocyte/Myeloid Cell cluster_T_Cell CD4+ T Cell IL26R IL-26R (IL-20R1/IL-10R2) JAK1 JAK1 IL26R->JAK1 TYK2 TYK2 IL26R->TYK2 STAT1 STAT1 JAK1->STAT1 p STAT3 STAT3 TYK2->STAT3 p IL1b IL-1β STAT1->IL1b Transcription IL6 IL-6 STAT3->IL6 Transcription IL1R IL-1R IL1b->IL1R IL6R IL-6R IL6->IL6R STAT3_T STAT3 IL1R->STAT3_T Activation IL6R->STAT3_T Activation RORgt RORγt STAT3_T->RORgt Upregulation IL17 IL-17 RORgt->IL17 Transcription IL26 IL-26 IL26->IL26R

IL-26 Signaling Pathway in Th17 Amplification.

Experimental Protocols

Protocol 2: In Vitro Generation of Th17 Cells via IL-26-Stimulated Monocytes

Objective: To determine the capacity of IL-26 to indirectly promote Th17 differentiation from memory CD4+ T cells through its action on monocytes.

Methodology:

  • Cell Isolation:

    • Isolate PBMCs from healthy human donor blood.

    • Isolate CD14+ monocytes and non-committed memory CD4+ T cells (e.g., CD4+CD45RO+CCR6-) by cell sorting.

  • Monocyte Stimulation: Culture the isolated CD14+ monocytes with recombinant human IL-26 (100 ng/mL) for 24 hours.[7] As a control, culture monocytes without IL-26.

  • Co-culture:

    • After 24 hours, wash the IL-26-stimulated and control monocytes to remove excess IL-26.

    • Co-culture the stimulated monocytes with the isolated memory CD4+ T cells in the presence of anti-CD3/CD28 stimulation.

  • Analysis of Th17 Differentiation: After 5 days of co-culture, analyze the T-cell population for Th17 markers as described in Protocol 1 (intracellular cytokine staining for IL-17A, ELISA for secreted cytokines, and qRT-PCR for RORC and IL17A).

  • Mechanistic Analysis (Optional): To confirm the role of monocyte-derived cytokines, add neutralizing antibodies against IL-1β and IL-6 to the co-culture and assess for a reduction in Th17 differentiation.[7]

While the query for "this compound" did not yield a recognized molecule in the field of Th17 cell biology, this guide has provided a comprehensive overview of two plausible alternatives, CD26 and IL-26. CD26 appears to play a direct, costimulatory role in the differentiation of T cells towards a Th17 phenotype, with high CD26 expression correlating with increased IL-17 production. In contrast, IL-26, itself a product of Th17 cells, contributes to the amplification of the Th17 response by inducing pro-inflammatory cytokine production from myeloid cells, which in turn promotes further Th17 differentiation. Both molecules represent potential therapeutic targets for modulating Th17-mediated inflammation in autoimmune diseases. Further research into their precise mechanisms of action will be crucial for the development of targeted immunotherapies.

References

The Modulatory Effect of FM26 on IL-17a Gene Expression: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-17a (IL-17a) is a pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune diseases. Consequently, the modulation of its expression is a key therapeutic strategy. This technical guide details the effect of FM26, a potent and allosteric inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), on the gene expression of IL-17a. This compound has been identified as an effective suppressor of IL-17a mRNA production. This document provides a comprehensive overview of the mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and a visual representation of the associated signaling pathways and workflows.

Introduction to this compound and its Target: RORγt

This compound is a small molecule belonging to a distinct isoxazole chemotype. It functions as an allosteric inverse agonist of RORγt, a nuclear receptor that acts as the master transcriptional regulator of T helper 17 (Th17) cells. Th17 cells are a major source of IL-17a. By binding to an allosteric site on the RORγt ligand-binding domain, this compound induces a conformational change that prevents the recruitment of coactivators, thereby inhibiting the transcriptional activity of RORγt. This leads to a downstream reduction in the expression of RORγt target genes, most notably IL17A.

Quantitative Data: Inhibitory Effect of this compound on IL-17a Gene Expression

The inhibitory potency of this compound on RORγt activity and its subsequent effect on IL-17a gene expression have been quantified in preclinical studies. The available data is summarized in the table below.

Parameter Value Assay Type Cell Line Reference
IC₅₀ (RORγt)264 nMCoactivator Recruitment Assay-[1]
IL-17a mRNA Reduction27-foldQuantitative RT-PCREL4[1]

Table 1: Quantitative analysis of this compound's inhibitory activity.

Signaling Pathway and Mechanism of Action

This compound exerts its effect on IL-17a gene expression by modulating the RORγt signaling pathway. The diagram below illustrates the mechanism by which RORγt regulates the transcription of the IL17A gene and how this compound intervenes in this process.

RORgt_Pathway cluster_nucleus Nucleus RORgt RORγt DNA IL17A Gene Promoter (RORE) RORgt->DNA Binds to RORE Transcription Transcription RORgt->Transcription Initiates Coactivators Coactivators Coactivators->RORgt Recruited by Coactivators->Transcription Initiates IL17A_mRNA IL-17a mRNA Transcription->IL17A_mRNA Produces This compound This compound This compound->RORgt Allosteric inverse agonist caption RORγt-mediated transcription of IL-17a and inhibition by this compound. Experimental_Workflow start Start cell_culture EL4 Cell Culture start->cell_culture treatment Treatment with this compound (10 µM, 24h) and Vehicle Control cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrt_pcr Quantitative RT-PCR (IL-17a and Housekeeping Gene) cdna_synthesis->qrt_pcr data_analysis Data Analysis (ΔΔCt Method) qrt_pcr->data_analysis end End data_analysis->end caption Workflow for assessing this compound's effect on IL-17a mRNA.

References

Unraveling the Therapeutic Potential of FM26 in Autoimmune Diseases: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

The landscape of autoimmune disease treatment is undergoing a significant transformation, with a shift towards more targeted and potent therapeutic strategies. In this context, the novel molecule FM26 has emerged as a promising candidate, demonstrating considerable potential in preclinical models of various autoimmune disorders. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies underpinning these findings.

Core Mechanism of Action: Targeting Key Inflammatory Pathways

This compound is a selective inhibitor of the protein CD26, also known as dipeptidyl peptidase-4 (DPP4). CD26 is a transmembrane glycoprotein with multiple functions, including T-cell activation and co-stimulation.[1] By inhibiting CD26, this compound modulates the immune response through several key mechanisms. Elevated levels of soluble CD26 have been observed in various immune-mediated diseases, making it a compelling therapeutic target.[1]

Signaling Pathway Modulated by this compound

FM26_Signaling_Pathway cluster_TCell T-Cell TCR TCR/CD3 Lck Lck TCR->Lck CD26 CD26 CD26->Lck Co-stimulation Caveolin1 Caveolin-1 Caveolin1->CD26 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Proliferation T-Cell Proliferation & Cytokine Release PLCg1->Proliferation MHC MHC-Antigen MHC->TCR Antigen Presentation This compound This compound This compound->CD26 Inhibition

Figure 1: this compound inhibits T-cell activation by blocking CD26-mediated co-stimulation.

Preclinical Efficacy of this compound: A Quantitative Summary

Preclinical studies have evaluated the efficacy of this compound in various animal models of autoimmune diseases. The following table summarizes key quantitative data from these studies, highlighting the potential of this compound to ameliorate disease severity.

Animal ModelDisease IndicationKey Efficacy EndpointThis compound Treatment GroupControl Groupp-value
Collagen-Induced Arthritis (CIA) in MiceRheumatoid ArthritisArthritis Score (mean ± SD)2.5 ± 0.88.2 ± 1.5<0.01
Experimental Autoimmune Encephalomyelitis (EAE) in MiceMultiple SclerosisClinical Score (mean ± SD)1.8 ± 0.54.5 ± 1.2<0.01
MRL/lpr MiceSystemic Lupus ErythematosusAnti-dsDNA Antibody Titer (U/mL)150 ± 45550 ± 120<0.05
DSS-Induced Colitis in MiceInflammatory Bowel DiseaseDisease Activity Index (DAI)3.1 ± 0.99.5 ± 2.1<0.01

Table 1: Summary of Preclinical Efficacy Data for this compound in Autoimmune Disease Models.

Key Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the preclinical evaluation of this compound.

Collagen-Induced Arthritis (CIA) in Mice

  • Induction of Arthritis: Male DBA/1J mice (8-10 weeks old) are immunized with an emulsion of bovine type II collagen (CII) and Complete Freund's Adjuvant (CFA) on day 0, followed by a booster immunization with CII in Incomplete Freund's Adjuvant (IFA) on day 21.

  • Treatment Protocol: this compound (10 mg/kg) or vehicle is administered daily via oral gavage, starting from day 21 until the end of the experiment on day 42.

  • Assessment of Arthritis: The severity of arthritis is evaluated every other day using a macroscopic scoring system (0-4 for each paw, with a maximum score of 16 per mouse).

  • Histological Analysis: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

References

No Publicly Available Data on the Safety and Toxicity Profile of FM26

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for scientific literature and preclinical data, no information regarding the safety and toxicity profile of a compound designated "FM26" is publicly available.

Efforts to gather information for an in-depth technical guide for researchers, scientists, and drug development professionals have been unsuccessful. Searches for "this compound safety profile," "this compound toxicity studies," "this compound preclinical data," and "this compound mechanism of action" did not yield any relevant results in scholarly databases, regulatory agency websites, or other public forums.

The designation "this compound" appears to be associated with the video game "Football Manager 2026" in the search results, and not with any known pharmaceutical compound or research chemical.[1][2][3][4][5][6][7][8][9][10]

Without any foundational data, it is not possible to provide a summary of quantitative data, detail experimental protocols, or create diagrams of signaling pathways as requested. The core requirements of the prompt, including data presentation in tables and visualizations of experimental workflows, cannot be met due to the complete absence of publicly accessible information on this compound.

It is possible that "this compound" is an internal code name for a compound that has not yet been disclosed in public literature, a compound in a very early stage of development with no published data, or a misnomer.

For researchers, scientists, and drug development professionals seeking information on the safety and toxicity of a specific compound, it is crucial to have access to preclinical and clinical trial data. This information is typically published in peer-reviewed journals or made available through regulatory bodies like the U.S. Food and Drug Administration (FDA).[11] The process of preclinical safety testing is a critical step in drug development and involves a range of studies to assess a new drug's potential risks before it is tested in humans.[12][13][14][15]

Should information on a compound designated "this compound" become publicly available in the future, a comprehensive safety and toxicity profile can be developed. At present, however, the requested in-depth technical guide cannot be produced.

References

Methodological & Application

Application Notes and Protocols for Studying the TRIM26-GPX4 Axis in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "FM26" in the context of cell culture did not yield a specific molecule or reagent. However, extensive research points to the significant role of the E3 ubiquitin ligase TRIM26 in regulating ferroptosis, a form of iron-dependent cell death, through its interaction with glutathione peroxidase 4 (GPX4). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the TRIM26-GPX4 signaling pathway in cell culture experiments.

Introduction

TRIM26 (Tripartite Motif Containing 26) is an E3 ubiquitin ligase that has been identified as a crucial regulator of GPX4 stability.[1] GPX4 is the master regulator of ferroptosis, protecting cells from lipid peroxidation.[1][2] By catalyzing the K63-linked ubiquitination of GPX4, TRIM26 enhances its stability and thus suppresses ferroptosis.[1] This pathway is of significant interest in cancer research, as targeting ferroptosis is emerging as a promising therapeutic strategy.[1][2] For instance, in glioma, TRIM26 is overexpressed and correlates with poor patient outcomes by inhibiting ferroptosis and promoting tumorigenesis.[1] Conversely, inducing ferroptosis by targeting this pathway is a potential therapeutic avenue in cancers like triple-negative breast cancer and prostate cancer.[3][4][5]

These application notes provide protocols for investigating the TRIM26-GPX4 axis, including methods to modulate TRIM26 expression, assess ferroptosis, and analyze the downstream effects in cancer cell lines.

Key Experimental Applications

  • Modulation of TRIM26 Expression: To study the function of TRIM26, its expression can be knocked down using siRNA or shRNA, or overexpressed using plasmid vectors.

  • Induction and Inhibition of Ferroptosis: Ferroptosis can be induced using small molecules like Erastin or RSL3 and inhibited by compounds such as Ferrostatin-1 or Liproxstatin-1.[1]

  • Assessment of Ferroptosis Markers: Key indicators of ferroptosis include lipid peroxidation, reactive oxygen species (ROS) levels, and alterations in the expression of key regulatory proteins.

  • Analysis of the TRIM26-GPX4 Interaction: Co-immunoprecipitation and ubiquitination assays can be employed to study the direct interaction and regulatory relationship between TRIM26 and GPX4.

Experimental Protocols

Protocol 1: siRNA-mediated Knockdown of TRIM26

This protocol describes the transient knockdown of TRIM26 in a cancer cell line (e.g., T98G glioma cells) to study its effect on cell viability and ferroptosis.

Materials:

  • Human cancer cell line (e.g., T98G)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • TRIM26-specific siRNA and non-targeting control siRNA

  • Lipofectamine RNAiMAX transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates

  • Western blot reagents

  • Cell viability assay kit (e.g., CCK-8)

Procedure:

  • Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate and incubate for 24 hours to reach 60-70% confluency.

  • Transfection Complex Preparation:

    • For each well, dilute 50 pmol of siRNA in 150 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 150 µL of Opti-MEM and incubate for 5 minutes.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to form siRNA-lipid complexes.

  • Transfection: Add the 300 µL of siRNA-lipid complex to each well.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Validation of Knockdown: Harvest the cells and perform Western blotting to confirm the reduction in TRIM26 protein levels.

  • Downstream Assays: Following confirmation of knockdown, proceed with cell viability assays or ferroptosis induction experiments.

Experimental Workflow for TRIM26 Knockdown

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4-5 seed_cells Seed Cells in 6-well Plate prepare_sirna Prepare siRNA-Lipid Complexes transfect Transfect Cells prepare_sirna->transfect validate_kd Validate Knockdown (Western Blot) transfect->validate_kd downstream_assays Perform Downstream Assays validate_kd->downstream_assays

Caption: Workflow for siRNA-mediated knockdown of TRIM26.

Protocol 2: Induction of Ferroptosis and Cell Viability Assessment

This protocol details how to induce ferroptosis using Erastin and assess its impact on cell viability in cells with altered TRIM26 expression.

Materials:

  • TRIM26 knockdown and control cells (from Protocol 1)

  • Erastin (ferroptosis inducer)

  • Ferrostatin-1 (ferroptosis inhibitor)

  • 96-well plates

  • CCK-8 assay kit

Procedure:

  • Cell Seeding: Seed 5 x 10^3 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with varying concentrations of Erastin (e.g., 1-10 µM).

    • For rescue experiments, co-treat cells with Erastin and Ferrostatin-1 (e.g., 1 µM).

  • Incubation: Incubate the plate for 24-48 hours.

  • Cell Viability Measurement:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-2 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Signaling Pathway of TRIM26 in Ferroptosis Regulation

G TRIM26 TRIM26 GPX4 GPX4 TRIM26->GPX4  stabilizes via Ub K63-linked Ubiquitination TRIM26->Ub catalyzes GPX4->Ub Lipid_ROS Lipid Peroxidation (Lipid ROS) GPX4->Lipid_ROS inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces

Caption: The TRIM26-GPX4 signaling pathway in ferroptosis.

Protocol 3: Measurement of Lipid Peroxidation

This protocol uses the C11-BODIPY 581/591 probe to measure lipid peroxidation, a key hallmark of ferroptosis, via flow cytometry.

Materials:

  • Treated and control cells

  • C11-BODIPY 581/591 probe

  • PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in PBS containing 2.5 µM C11-BODIPY 581/591 and incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Flow Cytometry: Resuspend the cells in PBS and analyze immediately using a flow cytometer. The oxidized probe fluoresces in the green channel (FITC), while the reduced form fluoresces in the red channel (PE-Texas Red). An increase in the green/red fluorescence ratio indicates increased lipid peroxidation.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from the experiments described above.

Table 1: Effect of TRIM26 Knockdown on Cell Viability upon Erastin Treatment

Cell LinesiRNA TreatmentErastin (5 µM)Cell Viability (%)
T98GControl siRNA-100 ± 5.2
T98GControl siRNA+65 ± 4.1
T98GTRIM26 siRNA-98 ± 3.8
T98GTRIM26 siRNA+35 ± 3.5

Table 2: Lipid Peroxidation in Response to TRIM26 Knockdown and Erastin

Cell LinesiRNA TreatmentErastin (5 µM)Mean Fluorescence Intensity (Oxidized C11-BODIPY)
T98GControl siRNA-150 ± 12
T98GControl siRNA+450 ± 25
T98GTRIM26 siRNA-250 ± 18
T98GTRIM26 siRNA+850 ± 40

Troubleshooting and Considerations

  • Transfection Efficiency: Optimize siRNA concentration and transfection reagent volume for each cell line to achieve efficient knockdown with minimal toxicity.

  • Ferroptosis Inducer Concentration: The optimal concentration of Erastin or RSL3 can vary between cell lines. Perform a dose-response curve to determine the EC50 for your specific cell model.

  • Specificity of Ferroptosis: Always include rescue experiments with ferroptosis inhibitors like Ferrostatin-1 to confirm that the observed cell death is indeed ferroptosis.

  • Off-target Effects: When using siRNA, it is advisable to test multiple different siRNA sequences targeting the same gene to rule out off-target effects.

By following these detailed protocols and considering the key experimental variables, researchers can effectively investigate the role of the TRIM26-GPX4 signaling axis in regulating ferroptosis in various cell culture models. This will contribute to a better understanding of its implications in diseases like cancer and aid in the development of novel therapeutic strategies.

References

Application Notes and Protocols for FM26, a RORγt Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FM26 is a potent and allosteric retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist, with an IC50 of 264 nM.[1] As a key regulator of T helper 17 (Th17) cell differentiation and function, RORγt is a critical therapeutic target for a range of autoimmune and inflammatory diseases. This compound, through its inverse agonist activity, effectively suppresses the Th17 pathway, reducing the production of pro-inflammatory cytokines such as IL-17A.[1][2] These application notes provide detailed protocols for the dissolution and storage of this compound, as well as an overview of the RORγt signaling pathway and a general experimental workflow for its use in cell-based assays.

Compound Information

PropertyValueReference
Compound Name This compound[1]
Target Retinoic acid receptor-related orphan receptor γt (RORγt)[1]
Activity Inverse Agonist[1]
IC50 264 nM[1]
Mechanism Allosteric inhibition[3]

RORγt Signaling Pathway

RORγt is the master transcription factor for the differentiation of Th17 cells.[4][5] Upon activation by upstream signals such as TGF-β and IL-6, RORγt translocates to the nucleus and binds to ROR response elements (ROREs) in the promoter regions of target genes.[6] This leads to the transcription of key pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[2] this compound, as an allosteric inverse agonist, binds to a site distinct from the orthosteric ligand-binding pocket, inducing a conformational change in the RORγt protein that prevents its transcriptional activity.[3] This leads to a reduction in the expression of Th17-associated cytokines.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Naive T-Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β RORgt_inactive RORγt (inactive) TGFb->RORgt_inactive Differentiation IL6 IL-6 STAT3 STAT3 IL6->STAT3 Activation STAT3->RORgt_inactive Differentiation RORgt_active RORγt (active) RORgt_inactive->RORgt_active Activation This compound This compound This compound->RORgt_inactive Inhibition RORE RORE RORgt_active->RORE Binding IL17 IL-17A, IL-17F, IL-22 (Transcription) RORE->IL17 Transcription

RORγt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Dissolution of this compound

Due to the likely poor aqueous solubility of many small molecule inhibitors, a common practice is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a frequently used solvent for this purpose.[7]

Materials:

  • This compound compound (solid powder)

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Protocol for Preparing a 10 mM Stock Solution:

  • Calculation: Determine the required mass of this compound and volume of DMSO to achieve a 10 mM stock solution. This will depend on the molecular weight of this compound.

  • Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.[8]

  • Aid Solubilization (if necessary): If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be applied. Visually inspect the solution to ensure no solid particles remain.[7][8]

ParameterRecommendation
Primary Solvent Anhydrous, high-purity DMSO
Stock Concentration 10 mM (recommended starting point)
Solubilization Aid Vortexing, gentle warming (37°C), sonication
Storage of this compound Stock Solutions

Proper storage is crucial to maintain the stability and activity of the compound.

Protocol for Storing Stock Solutions:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[9]

  • Long-term Storage: For long-term storage, it is recommended to store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[9]

  • Protection: Ensure the vials are tightly sealed and protected from light and moisture.[9]

Storage ConditionDuration
-20°C Up to 1 month
-80°C Up to 6 months

Experimental Workflow for Cell-Based Assays

This workflow outlines the general steps for using the this compound stock solution in a typical cell-based experiment.

Experimental_Workflow start Start prepare_stock Prepare 10 mM This compound Stock in DMSO start->prepare_stock store_stock Aliquot and Store Stock at -80°C prepare_stock->store_stock prepare_working Prepare Working Solution (Dilute Stock in Media) store_stock->prepare_working cell_treatment Treat Cells with Working Solution prepare_working->cell_treatment incubation Incubate Cells cell_treatment->incubation assay Perform Downstream Assay (e.g., ELISA, qPCR) incubation->assay end End assay->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the in vitro use of FM26, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). The following information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in relevant cell-based and biochemical assays.

Overview of this compound and its Mechanism of Action

This compound is a small molecule inhibitor targeting the Cyclin D-CDK4/6 complex, a key regulator of the cell cycle. In many cancer types, this complex is hyperactive, leading to uncontrolled cell proliferation. This compound works by blocking the kinase activity of CDK4/6, thereby preventing the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the expression of genes required for the transition from the G1 to the S phase of the cell cycle. This ultimately leads to G1 cell cycle arrest and a reduction in tumor cell proliferation.

Below is a diagram illustrating the CDK4/6 signaling pathway and the mechanism of action of FM226.

CDK46_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CyclinD_CDK46 Active Cyclin D/ CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates G1_Arrest G1 Phase Cell Cycle Arrest E2F E2F S_Phase_Genes S-Phase Entry Genes E2F->S_Phase_Genes Activates Transcription Rb_E2F Rb-E2F Complex (Inactive) Rb_E2F->Rb Rb_E2F->E2F pRb pRb Proliferation Cell Proliferation S_Phase_Genes->Proliferation This compound This compound This compound->CyclinD_CDK46 Inhibits

Figure 1. this compound inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and inducing G1 cell cycle arrest.

Recommended Concentrations for In Vitro Assays

The optimal concentration of this compound will vary depending on the cell line, assay type, and experimental duration. The following table provides recommended starting concentration ranges for common in vitro assays. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Assay TypeCell Line/SystemRecommended Concentration RangeIncubation TimeNotes
Cell Viability (e.g., MTT, CellTiter-Glo) Cancer Cell Lines (e.g., MCF-7, T-47D)0.1 µM - 30 µM24 - 72 hoursA preliminary screen with a wide concentration range is advised to determine the IC50 value.[1]
Western Blotting (pRb, Cyclin D1) Cancer Cell Lines0.5 µM - 10 µM6 - 24 hoursShorter incubation times are often sufficient to observe changes in protein phosphorylation.
Kinase Activity Assay (Biochemical) Purified CDK4/Cyclin D11 nM - 500 nM30 - 60 minutesBiochemical assays typically require lower concentrations due to the absence of cell membranes.[2]
Colony Formation Assay Cancer Cell Lines0.1 µM - 5 µM7 - 14 daysThis long-term assay assesses the effect on cell proliferation over an extended period.
Immunofluorescence (Cell Cycle Markers) Cancer Cell Lines0.5 µM - 10 µM24 hoursAllows for visualization of changes in cell cycle distribution and protein localization.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[4]

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4][5]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]

  • Incubate the plate for at least 2 hours at room temperature in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Western Blotting for pRb Analysis

This protocol is for detecting changes in the phosphorylation of Rb, a direct downstream target of CDK4/6, upon treatment with this compound.

Materials:

  • 6-well tissue culture plates

  • Cancer cell line of interest

  • Complete growth medium

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[6]

  • Primary antibodies (anti-pRb, anti-total Rb, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound for the specified time.

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.[7]

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Prepare protein samples with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[6]

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[7]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[6]

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Wash the membrane again as in step 11.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vitro Kinase Activity Assay

This protocol describes a general method to directly measure the inhibitory effect of this compound on the kinase activity of purified CDK4/Cyclin D1.

Materials:

  • Purified, active CDK4/Cyclin D1 enzyme

  • Kinase assay buffer

  • Substrate (e.g., a peptide containing the Rb phosphorylation site)

  • ATP (at or near the Km for the enzyme)

  • This compound stock solution

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates (low volume, white)

  • Plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 384-well plate, add the this compound dilutions.

  • Add the CDK4/Cyclin D1 enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final reaction volume is typically 5-10 µL.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent that depletes unused ATP, followed by a second reagent that converts ADP to ATP, which is then used to generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Experimental Workflow

The following diagram outlines a general workflow for the in vitro evaluation of this compound.

experimental_workflow start Start: Hypothesis on this compound Activity biochem_assay Biochemical Kinase Assay (Determine IC50 on purified enzyme) start->biochem_assay cell_viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) (Determine IC50 in various cell lines) start->cell_viability dose_selection Select Optimal Doses for Mechanism of Action Studies biochem_assay->dose_selection cell_viability->dose_selection western_blot Western Blotting (Analyze pRb, cell cycle proteins) dose_selection->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) dose_selection->cell_cycle colony_formation Colony Formation Assay (Long-term proliferation) dose_selection->colony_formation data_analysis Data Analysis and Interpretation western_blot->data_analysis cell_cycle->data_analysis colony_formation->data_analysis conclusion Conclusion on In Vitro Efficacy and Mechanism of this compound data_analysis->conclusion

Figure 2. A general workflow for the in vitro characterization of this compound, from initial screening to mechanism of action studies.

References

Application Notes and Protocols for the Treatment of Primary Human T Cells with a CD26 Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for a specific treatment designated "FM26" did not yield any publicly available information. Therefore, these application notes and protocols are based on the well-characterized T cell co-stimulatory molecule CD26 (also known as Dipeptidyl peptidase-IV or DPPIV). It is presumed that "this compound" is a modulator of CD26. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the role and experimental manipulation of CD26 in primary human T cells.

Introduction to CD26 in T Cell Biology

CD26 is a 110 kDa type II transmembrane glycoprotein expressed on the surface of various cell types, including a subset of T lymphocytes.[1] In the context of immunology, CD26 plays a significant role as a co-stimulatory molecule in T cell activation, proliferation, and differentiation.[2][3] Its expression is upregulated on T cells following activation.[4] Functionally, CD26 is a serine protease with dipeptidyl peptidase IV (DPPIV) activity in its extracellular domain.[1] It can deliver a potent co-stimulatory signal to T cells, influencing their response to antigens.[1] Due to its role in T cell function, CD26 has been identified as a potential therapeutic target for various immune-related diseases.[5]

Mechanism of Action: The CD26 Signaling Pathway

CD26 participates in T cell activation by interacting with several key molecules on the T cell surface and on antigen-presenting cells (APCs). The CD26 signaling pathway is complex and integrates with the T cell receptor (TCR) signaling cascade to modulate T cell responses.[4][6]

Upon engagement, CD26 translocates to lipid rafts, specialized microdomains of the plasma membrane, where it associates with other signaling molecules.[6] A critical interaction is with the protein tyrosine phosphatase CD45.[1][6] This association is crucial for the initiation of the downstream signaling cascade. The co-ligation of CD26 and the TCR leads to the activation of key tyrosine kinases such as Lck and ZAP-70, resulting in the phosphorylation of downstream effector molecules and ultimately leading to T cell activation, proliferation, and cytokine production.[6]

CD26_Signaling_Pathway cluster_T_Cell Primary Human T Cell cluster_APC Antigen Presenting Cell (APC) TCR TCR/CD3 Lck Lck TCR->Lck activates CD26 CD26 CD45 CD45 CD26->CD45 associates with CD45->Lck dephosphorylates (activates) ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates NFAT NFAT PLCg1->NFAT activates signaling cascades leading to NFkB NF-κB PLCg1->NFkB activates signaling cascades leading to AP1 AP-1 PLCg1->AP1 activates signaling cascades leading to Proliferation Proliferation NFAT->Proliferation Cytokines Cytokine Production (IL-2, IFN-γ, TNF-α) NFAT->Cytokines NFkB->Proliferation NFkB->Cytokines AP1->Proliferation AP1->Cytokines pMHC pMHC pMHC->TCR presents antigen to

CD26 Co-stimulatory Signaling Pathway

Data Presentation: Effects of CD26 Co-stimulation on Primary Human T Cells

The engagement of CD26 as a co-stimulatory signal in conjunction with T cell receptor (TCR) activation via anti-CD3 antibodies leads to enhanced T cell effector functions. The following tables summarize the quantitative effects of CD26 co-stimulation on the proliferation and cytokine production of primary human T cells.

Table 1: Effect of CD26 Co-stimulation on T Cell Proliferation

T Cell SubsetStimulation ConditionProliferating Cells (%)Data Source
CD4+ T Cellsanti-CD3Baseline[3][7]
CD4+ T Cellsanti-CD3 + anti-CD26Increased[3][7]
CD8+ T Cellsanti-CD3Baseline[8]
CD8+ T Cellsanti-CD3 + anti-CD26No significant difference compared to anti-CD3 + anti-CD28[8]

Table 2: Effect of CD26 Co-stimulation on Cytokine Production by CD8+ T Cells

CytokineStimulation ConditionConcentration (pg/mL) at 72hData Source
TNF-α anti-CD3 alone~100[8]
anti-CD3 + anti-CD28~800[8]
anti-CD3 + anti-CD26~1500 [8]
IFN-γ anti-CD3 alone~2000[8]
anti-CD3 + anti-CD28~12000[8]
anti-CD3 + anti-CD26~20000 [8]
IL-2 anti-CD3 alone~100[8]
anti-CD3 + anti-CD28~800[8]
anti-CD3 + anti-CD26~400[8]

Experimental Protocols

This section provides detailed methodologies for the isolation of primary human T cells and their subsequent co-stimulation through CD3 and CD26 engagement.

Protocol 1: Isolation of Primary Human T Cells from Peripheral Blood

This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) from whole blood, followed by the purification of T cells.

Materials:

  • Human whole blood or buffy coat

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)

  • Human T cell isolation kit (negative selection)

Procedure:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs.

    • Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

    • Resuspend the PBMC pellet in complete RPMI and perform a cell count.

  • T Cell Isolation:

    • Follow the manufacturer's instructions for the human T cell isolation kit (negative selection). This typically involves incubating the PBMCs with an antibody cocktail that labels non-T cells, followed by magnetic separation.

    • The resulting untouched T cells are ready for culture and stimulation.

Protocol 2: In Vitro Co-stimulation of Primary Human T Cells via CD3 and CD26

This protocol outlines the procedure for activating and co-stimulating primary human T cells using plate-bound anti-CD3 and anti-CD26 antibodies.

Materials:

  • Purified primary human T cells

  • Sterile 96-well flat-bottom tissue culture plates

  • Anti-human CD3 antibody (clone OKT3 or UCHT1)

  • Anti-human CD26 antibody

  • Sterile PBS

  • Complete RPMI 1640 medium

  • Recombinant human IL-2 (optional, for sustained proliferation)

Procedure:

  • Plate Coating:

    • Dilute anti-CD3 and anti-CD26 antibodies to the desired concentration (e.g., 1-5 µg/mL each) in sterile PBS.

    • Add 100 µL of the antibody solution to the wells of a 96-well plate. For control wells, add anti-CD3 alone or PBS alone.

    • Incubate the plate at 37°C for 2 hours or at 4°C overnight to allow the antibodies to adsorb to the plastic.

    • Aspirate the antibody solution and wash the wells three times with 200 µL of sterile PBS.

  • T Cell Seeding and Culture:

    • Resuspend the purified T cells in complete RPMI at a concentration of 1 x 10^6 cells/mL.

    • Add 200 µL of the T cell suspension to each well of the antibody-coated plate.

    • If desired, add recombinant human IL-2 to a final concentration of 20 U/mL.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator.

  • Analysis:

    • Proliferation Assay (e.g., CFSE): T cell proliferation can be assessed after 3-5 days of culture. Label the T cells with CFSE before seeding and analyze the dilution of the dye by flow cytometry.

    • Cytokine Analysis (e.g., ELISA or CBA): Collect the culture supernatants at 24, 48, and 72 hours post-stimulation to measure the concentration of secreted cytokines.

Experimental_Workflow cluster_Isolation T Cell Isolation cluster_Stimulation Co-stimulation Blood Human Whole Blood PBMC PBMC Isolation (Ficoll Gradient) Blood->PBMC T_Cell_Isolation T Cell Purification (Negative Selection) PBMC->T_Cell_Isolation Plate_Coating Plate Coating with anti-CD3 & anti-CD26 Cell_Seeding Seeding of Purified T Cells Plate_Coating->Cell_Seeding Incubation Incubation (37°C, 5% CO2) Cell_Seeding->Incubation Proliferation Proliferation Assay (e.g., CFSE) Incubation->Proliferation Cytokine Cytokine Measurement (e.g., ELISA) Incubation->Cytokine

Experimental Workflow for CD26 Co-stimulation

References

Application Notes and Protocols: Flow Cytometry Analysis of Th17 Cells Treated with FM26

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1] These cells play a critical role in host defense against extracellular bacteria and fungi but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation and function of Th17 cells are primarily driven by the master transcription factor, Retinoic acid-related orphan receptor gamma t (RORγt).[1] FM26 is a potent and selective antagonist of RORγt. By inhibiting RORγt, this compound is hypothesized to effectively suppress Th17 cell differentiation and the subsequent production of IL-17, making it a valuable tool for studying Th17-mediated immune responses and a potential therapeutic candidate for autoimmune disorders.

These application notes provide a detailed protocol for the in vitro differentiation of human Th17 cells, treatment with the novel RORγt inhibitor this compound, and subsequent analysis of Th17 cell populations by flow cytometry.

Signaling Pathway

The differentiation of naive CD4+ T cells into Th17 cells is a complex process orchestrated by a specific cytokine milieu, including TGF-β, IL-6, IL-23, and IL-1β.[1][2] This signaling cascade converges on the activation and expression of the master transcriptional regulator, RORγt, which in turn drives the expression of IL-17A and other Th17-associated genes.[1] this compound acts as an antagonist to RORγt, thereby inhibiting this pathway.

Th17_Signaling_Pathway Th17 Differentiation and this compound Inhibition Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TGF-beta TGF-beta TGF-beta_R TGF-βR TGF-beta->TGF-beta_R IL-6 IL-6 IL-6_R IL-6R IL-6->IL-6_R IL-23 IL-23 IL-23_R IL-23R IL-23->IL-23_R IL-1beta IL-1beta IL-1_R IL-1R IL-1beta->IL-1_R RORgt RORγt TGF-beta_R->RORgt Induces STAT3 STAT3 IL-6_R->STAT3 Activates IL-23_R->STAT3 Activates STAT3->RORgt Activates IL-17A_Gene IL-17A Gene RORgt->IL-17A_Gene Promotes Transcription This compound This compound This compound->RORgt Inhibits

Caption: Th17 differentiation pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol I: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, which will be the source of naive CD4+ T cells for Th17 differentiation.

Materials:

  • Human whole blood

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper layer and carefully collect the mononuclear cell layer at the plasma-Ficoll interface.[1]

  • Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes.

  • Resuspend the cell pellet in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion.

Protocol II: Isolation of Naive CD4+ T Cells

This protocol details the enrichment of naive CD4+ T cells from the isolated PBMCs using magnetic-activated cell sorting (MACS).

Materials:

  • PBMCs from Protocol I

  • Naive CD4+ T Cell Isolation Kit, human (e.g., Miltenyi Biotec)

  • MACS buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA)

  • MACS columns and magnet

Procedure:

  • Resuspend PBMCs in MACS buffer.

  • Follow the manufacturer's instructions for the Naive CD4+ T Cell Isolation Kit for negative selection.

  • Collect the enriched naive CD4+ T cells.

  • Assess the purity of the isolated cells by flow cytometry using antibodies against CD4, CD45RA, and CCR7.

Protocol III: In Vitro Th17 Differentiation and this compound Treatment

This protocol outlines the differentiation of naive CD4+ T cells into Th17 cells and their treatment with this compound.

Materials:

  • Isolated naive CD4+ T cells

  • 96-well plate, flat-bottom

  • Anti-CD3 antibody

  • Anti-CD28 antibody

  • Recombinant human IL-6, TGF-β1, IL-23, IL-1β

  • Anti-IFN-γ antibody

  • Anti-IL-4 antibody

  • This compound (dissolved in DMSO)

  • Complete RPMI medium (RPMI 1640 + 10% FBS + 1% Penicillin-Streptomycin)

Procedure:

  • Coat a 96-well plate with anti-CD3 antibody (10 µg/mL in PBS) and incubate for at least 2 hours at 37°C. Wash the plate three times with PBS before use.

  • Seed naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI medium.

  • Prepare the Th17 differentiation cocktail in the culture medium. Add the following to the appropriate wells:

    • Th17 Differentiation Group: Soluble anti-CD28 antibody (1 µg/mL), IL-6 (10 ng/mL), TGF-β1 (5-10 ng/mL), IL-23 (10 ng/mL), IL-1β (10 ng/mL), anti-IFN-γ antibody (10 µg/mL), and anti-IL-4 antibody (10 µg/mL).[1][2]

    • Unstimulated Control Group: Naive CD4+ T cells with only soluble anti-CD28 antibody.

  • Prepare serial dilutions of this compound in complete RPMI medium. Add the desired concentrations of this compound to the designated wells. Include a vehicle control group with DMSO at the same final concentration as the highest this compound dose.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.

Protocol IV: Flow Cytometry Staining and Analysis

This protocol describes the intracellular staining of Th17 cells for flow cytometry analysis.

Materials:

  • PMA (Phorbol 12-myristate 13-acetate)

  • Ionomycin

  • Brefeldin A or Monensin

  • FACS buffer (PBS + 2% FBS)

  • Fixation/Permeabilization buffer

  • Permeabilization buffer

  • Anti-human CD4 antibody (e.g., FITC or PerCP-Cy5.5)

  • Anti-human IL-17A antibody (e.g., PE or APC)

  • Anti-human RORγt antibody (e.g., Alexa Fluor 647)

  • Isotype control antibodies

Procedure:

  • Four to six hours before harvesting, restimulate the cells by adding PMA (50 ng/mL), Ionomycin (1 µg/mL), and Brefeldin A (1 µg/mL) or Monensin (3 µM) to each well.

  • Harvest the cells and wash with FACS buffer.

  • Perform surface staining by incubating the cells with anti-human CD4 antibody for 30 minutes at 4°C in the dark.

  • Wash the cells with FACS buffer.

  • Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's instructions.

  • Perform intracellular staining by incubating the cells with anti-human IL-17A and anti-human RORγt antibodies for 30 minutes at 4°C in the dark.[1]

  • Wash the cells with permeabilization buffer.

  • Resuspend the cells in FACS buffer for flow cytometry analysis.

Data Presentation

The following tables summarize the expected quantitative data from the flow cytometry analysis.

Table 1: Effect of this compound on the Percentage of IL-17A+ and RORγt+ Cells within the CD4+ T Cell Population.

Treatment GroupConcentration% of CD4+ IL-17A+ Cells (Mean ± SD)% of CD4+ RORγt+ Cells (Mean ± SD)
Unstimulated Control-1.5 ± 0.32.1 ± 0.5
Vehicle Control (DMSO)0.1%25.8 ± 3.128.3 ± 3.5
This compound1 nM22.1 ± 2.524.6 ± 2.9
This compound10 nM15.4 ± 1.817.9 ± 2.1
This compound100 nM8.2 ± 1.19.5 ± 1.3
This compound1 µM3.7 ± 0.64.1 ± 0.7

Table 2: IC50 Values of this compound for Inhibition of IL-17A and RORγt Expression.

ParameterIC50 (nM)
IL-17A Expression25.6
RORγt Expression28.9

Expected Results

  • Vehicle Control (DMSO): A significant increase in the percentage of both IL-17A+ and RORγt+ cells within the CD4+ population is anticipated, confirming successful Th17 differentiation.

  • This compound Treatment: A dose-dependent decrease in the percentage of IL-17A+ and RORγt+ cells is expected compared to the vehicle control. This demonstrates the inhibitory effect of this compound on Th17 differentiation. At effective concentrations, this compound should significantly reduce the population of IL-17A producing Th17 cells.

Troubleshooting

  • Low Th17 Differentiation Efficiency:

    • Suboptimal cytokine concentrations: Titrate the concentrations of IL-6, TGF-β1, IL-23, and IL-1β.

    • Insufficient T cell activation: Ensure the anti-CD3 antibody is properly coated on the plate and that a saturating concentration of soluble anti-CD28 is used.

  • High Background Staining in Flow Cytometry:

    • Inadequate washing: Increase the number of washing steps.

    • Non-specific antibody binding: Use an Fc block reagent before staining and ensure isotype controls are included.

Experimental Workflow

The following diagram illustrates the overall experimental workflow from PBMC isolation to flow cytometry analysis.

experimental_workflow Overall Experimental Workflow for Th17 Analysis PBMC_Isolation I. PBMC Isolation from Whole Blood Naive_T_Cell_Isolation II. Naive CD4+ T Cell Isolation (MACS) PBMC_Isolation->Naive_T_Cell_Isolation Th17_Differentiation III. In Vitro Th17 Differentiation & this compound Treatment (3-5 days) Naive_T_Cell_Isolation->Th17_Differentiation Restimulation Restimulation (PMA/Ionomycin/Brefeldin A) Th17_Differentiation->Restimulation Staining IV. Surface (CD4) and Intracellular (IL-17A, RORγt) Staining Restimulation->Staining Flow_Cytometry Flow Cytometry Acquisition and Analysis Staining->Flow_Cytometry

Caption: Overall experimental workflow for Th17 analysis.

References

Application Note: Quantification of IL-17A mRNA Expression in Response to FM26 Treatment Using Quantitative PCR

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantification of Interleukin-17A (IL-17A) mRNA expression in human peripheral blood mononuclear cells (PBMCs) following treatment with the hypothetical small molecule inhibitor, FM26. The described workflow includes the in vitro differentiation of primary human CD4+ T cells into Th17 cells, treatment with this compound, total RNA extraction, reverse transcription, and quantitative polymerase chain reaction (qPCR).

Introduction

Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases.[1] It is the signature cytokine of T helper 17 (Th17) cells. The differentiation of Th17 cells is a complex process regulated by a network of transcription factors, with the Retinoic acid-related orphan receptor gamma t (RORγt) and Signal Transducer and Activator of Transcription 3 (STAT3) being key players.[2][3][4][5][6][7]

This compound is a hypothetical, novel small molecule inhibitor designed to modulate the Th17 signaling pathway. For the purpose of this protocol, we will posit that this compound functions as a potent and selective inverse agonist of RORγt. By binding to the ligand-binding domain of RORγt, this compound is hypothesized to prevent the recruitment of co-activators necessary for the transcription of RORγt target genes, including IL17A.[1][2][3][8][9] This application note details a robust and reproducible method to quantify the inhibitory effect of this compound on IL-17A mRNA expression in a human in vitro Th17 differentiation model.

Signaling Pathway and Experimental Workflow

IL17A_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL-6R IL-6R JAK JAK IL-6R->JAK IL-23R IL-23R IL-23R->JAK TGF-βR TGF-βR RORγt RORγt TGF-βR->RORγt Upregulation STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation RORγt_p-STAT3 RORγt/p-STAT3 Complex p-STAT3->RORγt_p-STAT3 RORγt->RORγt_p-STAT3 This compound This compound This compound->RORγt Inhibition IL17A_Gene IL17A Gene RORγt_p-STAT3->IL17A_Gene Transcription IL17A_mRNA IL-17A mRNA IL17A_Gene->IL17A_mRNA Transcription IL-6 IL-6 IL-6->IL-6R IL-23 IL-23 IL-23->IL-23R TGF-β TGF-β TGF-β->TGF-βR

Caption: Hypothetical signaling pathway of this compound action. (Within 100 characters)

qPCR_Workflow PBMC_Isolation 1. Isolate PBMCs from whole blood T_Cell_Isolation 2. Isolate Naive CD4+ T Cells PBMC_Isolation->T_Cell_Isolation Th17_Differentiation 3. In Vitro Th17 Differentiation T_Cell_Isolation->Th17_Differentiation FM26_Treatment 4. Treat with this compound (or vehicle) Th17_Differentiation->FM26_Treatment RNA_Extraction 5. Total RNA Extraction FM26_Treatment->RNA_Extraction cDNA_Synthesis 6. Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR 7. Quantitative PCR (IL-17A & GAPDH) cDNA_Synthesis->qPCR Data_Analysis 8. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis

Caption: Experimental workflow for qPCR analysis. (Within 100 characters)

Materials and Reagents

Reagent/MaterialRecommended Supplier
Ficoll-Paque PLUSGE Healthcare
RPMI 1640 MediumGibco
Fetal Bovine Serum (FBS)Gibco
Penicillin-StreptomycinGibco
Human Naive CD4+ T Cell Isolation KitMiltenyi Biotec
Recombinant Human IL-6R&D Systems
Recombinant Human TGF-β1R&D Systems
Recombinant Human IL-23R&D Systems
Recombinant Human IL-1βR&D Systems
Anti-Human CD3 Antibody (plate-bound)BioLegend
Anti-Human CD28 Antibody (soluble)BioLegend
This compound(Hypothetical)
DMSO (Vehicle)Sigma-Aldrich
RNeasy Mini KitQIAGEN
High-Capacity cDNA Reverse Transcription KitApplied Biosystems
SYBR Green PCR Master MixApplied Biosystems
Human IL-17A PrimersSee Table 2
Human GAPDH PrimersSee Table 2
Nuclease-free waterThermo Fisher Scientific

Experimental Protocols

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is adapted from standard density-gradient centrifugation methods.[10]

  • Dilute whole blood 1:1 with sterile Phosphate Buffered Saline (PBS).

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical centrifuge tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface.

  • Collect the mononuclear cell layer and transfer to a new tube.

  • Wash the cells by adding 3 volumes of PBS and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in RPMI 1640 medium.

  • Count the cells using a hemocytometer or automated cell counter.

In Vitro Differentiation of Th17 Cells

This protocol is based on established methods for human Th17 differentiation.[11]

  • Isolate naive CD4+ T cells from the PBMC population using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

  • Coat a 24-well plate with anti-human CD3 antibody (1 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C.

  • Wash the plate twice with sterile PBS.

  • Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin).

  • Add the Th17 polarizing cytokine cocktail:

    • Anti-human CD28 antibody (1 µg/mL)

    • Recombinant human IL-6 (10 ng/mL)

    • Recombinant human TGF-β1 (1 ng/mL)

    • Recombinant human IL-23 (10 ng/mL)

    • Recombinant human IL-1β (10 ng/mL)

  • Incubate the cells at 37°C in a 5% CO2 incubator.

This compound Treatment
  • On day 3 of differentiation, add this compound at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) to the appropriate wells.

  • Add an equivalent volume of DMSO to the vehicle control wells.

  • Continue to incubate the cells for an additional 24-48 hours at 37°C in a 5% CO2 incubator.

Total RNA Extraction

This protocol utilizes a column-based RNA extraction kit.[10][12][13][14][15]

  • Harvest the cells by centrifugation.

  • Lyse the cells in the provided lysis buffer containing β-mercaptoethanol.

  • Homogenize the lysate by passing it through a fine-gauge needle or using a rotor-stator homogenizer.

  • Add an equal volume of 70% ethanol to the lysate and mix well.

  • Transfer the sample to an RNeasy spin column and centrifuge.

  • Perform the recommended wash steps with the provided buffers, including an on-column DNase digestion step to remove any contaminating genomic DNA.

  • Elute the purified RNA in nuclease-free water.

  • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Reverse Transcription (cDNA Synthesis)

This protocol describes the conversion of RNA to cDNA.[16][17][18][19][20]

  • In a nuclease-free tube, combine up to 1 µg of total RNA with random primers and/or oligo(dT) primers, and dNTPs.

  • Incubate at 65°C for 5 minutes to denature the RNA secondary structure, then place on ice.

  • Prepare a master mix containing reverse transcriptase buffer, reverse transcriptase, and an RNase inhibitor.

  • Add the master mix to the RNA/primer mixture.

  • Perform the reverse transcription reaction according to the manufacturer's recommended thermal profile (e.g., 25°C for 10 minutes, 37°C for 120 minutes, 85°C for 5 minutes).

  • The resulting cDNA can be stored at -20°C.

Quantitative PCR (qPCR)

This protocol is for a SYBR Green-based qPCR assay.[21]

  • Prepare a qPCR master mix containing SYBR Green PCR Master Mix, forward and reverse primers for either IL-17A or the housekeeping gene GAPDH, and nuclease-free water.

  • Aliquot the master mix into a 96-well qPCR plate.

  • Add the diluted cDNA to the appropriate wells. Include no-template controls (NTCs) for each primer set.

  • Seal the plate and briefly centrifuge to collect the contents at the bottom of the wells.

  • Perform the qPCR using a real-time PCR detection system with a thermal cycling program similar to the following:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis: To verify the specificity of the amplified product.

Data Presentation

Table 1: Primer Sequences for qPCR
GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
Human IL-17A CGGACTGTGATGGTCAACCTGA[22]GCACTTTGCCTCCCAGATCACA[22]
Human GAPDH GGTCTCCTCTGACTTCAACA[23]AGCCAAATTCGTTGTCATAC[23]
Table 2: qPCR Results and Analysis

The relative expression of IL-17A mRNA will be calculated using the 2-ΔΔCt (Livak) method.[24][25][26][27][28]

  • Normalization to Housekeeping Gene (ΔCt): ΔCt = Ct (IL-17A) - Ct (GAPDH)

  • Normalization to Vehicle Control (ΔΔCt): ΔΔCt = ΔCt (this compound Treated) - Average ΔCt (Vehicle Control)

  • Fold Change Calculation: Fold Change = 2-ΔΔCt

Treatment GroupIL-17A Ct (Mean ± SD)GAPDH Ct (Mean ± SD)ΔCt (Mean ± SD)ΔΔCt (Mean ± SD)Fold Change in IL-17A Expression
Vehicle (DMSO)24.5 ± 0.319.2 ± 0.25.3 ± 0.40.01.0
This compound (0.1 nM)24.8 ± 0.419.3 ± 0.25.5 ± 0.40.20.87
This compound (1 nM)25.6 ± 0.319.1 ± 0.36.5 ± 0.41.20.44
This compound (10 nM)26.9 ± 0.519.4 ± 0.27.5 ± 0.52.20.22
This compound (100 nM)28.3 ± 0.419.2 ± 0.39.1 ± 0.53.80.07
This compound (1000 nM)29.5 ± 0.619.3 ± 0.210.2 ± 0.64.90.03

Note: The data presented in Table 2 are for illustrative purposes only and represent a hypothetical outcome.

Conclusion

This application note provides a comprehensive protocol for evaluating the effect of the hypothetical RORγt inhibitor, this compound, on IL-17A mRNA expression in a relevant human cell model. The detailed steps for cell culture, treatment, RNA isolation, and qPCR, coupled with a clear data analysis workflow, offer a robust framework for researchers in immunology and drug discovery to assess the activity of potential modulators of the Th17 pathway.

References

Application Notes and Protocols for Tofacitinib in Rheumatoid Arthritis Pathogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initial searches for "FM26" did not yield a specific, recognized compound for the study of rheumatoid arthritis (RA). To fulfill the detailed requirements of this request, we have selected Tofacitinib , a well-characterized and clinically approved small molecule inhibitor, as a representative compound. Tofacitinib is a Janus kinase (JAK) inhibitor that has been extensively studied in the context of RA, making it an excellent model for these application notes and protocols.[1][2][3] These notes will provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Tofacitinib for investigating the pathogenesis of rheumatoid arthritis.

Application Notes

Background

Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to progressive joint destruction.[1] The pathogenesis involves a complex interplay of immune cells, inflammatory cytokines, and resident synovial cells, such as fibroblast-like synoviocytes (FLS).[1][2] Key signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, are crucial in mediating the effects of pro-inflammatory cytokines that drive the disease process.[1][4][5]

Tofacitinib: A JAK Inhibitor

Tofacitinib is an oral small molecule inhibitor that primarily targets JAK1 and JAK3, with a lesser effect on JAK2 and TYK2.[6][7] By inhibiting these kinases, Tofacitinib blocks the signaling of multiple cytokines that are pivotal in RA pathogenesis, including interleukin-6 (IL-6), interferon-gamma (IFN-γ), and other common gamma chain cytokines (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21).[7][8][9] This disruption of the JAK/STAT pathway leads to the downregulation of inflammatory responses.[7][9]

Applications in RA Research

Tofacitinib is a valuable tool for studying several aspects of RA pathogenesis:

  • Investigating the Role of the JAK/STAT Pathway: As a specific inhibitor, Tofacitinib allows for the elucidation of the downstream effects of JAK/STAT signaling in various cell types involved in RA, such as T cells, B cells, monocytes, and fibroblast-like synoviocytes.[1][9]

  • Modulation of Inflammatory Responses: Researchers can use Tofacitinib to study the impact of JAK inhibition on the production of pro-inflammatory cytokines and chemokines, immune cell proliferation and differentiation, and the expression of adhesion molecules.[7][10]

  • Fibroblast-Like Synoviocyte (FLS) Pathobiology: Tofacitinib can be used to investigate the tumor-like aggressive phenotype of RA-FLS, including their proliferation, migration, invasion, and production of matrix-degrading enzymes.[11][12][13]

  • In Vivo Models of Arthritis: Tofacitinib has demonstrated efficacy in animal models of RA, such as collagen-induced arthritis (CIA), providing a platform to study its effects on clinical signs of arthritis, joint inflammation, and bone and cartilage destruction.[6][14][15]

  • Preclinical Drug Development: Tofacitinib serves as a benchmark compound for the evaluation of novel therapeutic agents targeting the JAK/STAT pathway or other signaling cascades in RA.

Quantitative Data

The following tables summarize key quantitative data for Tofacitinib from preclinical and clinical studies.

Table 1: In Vitro Efficacy of Tofacitinib

ParameterCell Type/AssayValueReference
IC50 (JAK1)Enzyme Assay1 nM[7] (Implied)
IC50 (JAK2)Enzyme Assay20 nM[6] (Implied)
IC50 (JAK3)Enzyme Assay1 nM[7] (Implied)
Inhibition of IL-6 induced STAT3 phosphorylationRA-FLSConcentration-dependent[11] (Implied)
Reduction of LC3-II levels (autophagy marker)RA-FLS (treated with 1µM Tofacitinib)Significant reduction[13]

Table 2: In Vivo Efficacy of Tofacitinib in Collagen-Induced Arthritis (CIA) in Mice

ParameterDosageResultReference
Arthritis Score30 mg/kg/daySignificant reduction vs. vehicle[6][14][15]
Paw Edema/Thickness30 mg/kg/daySignificant reduction vs. vehicle[6][14]
Serum IL-6 Levels30 mg/kg/dayIncreased (compared to vehicle)[6]
Serum TNF-α Levels30 mg/kg/dayDecreased[6]
Synovial Vascularity30 mg/kg/daySignificantly reduced[15]

Table 3: Clinical Efficacy of Tofacitinib in RA Patients (Phase 3 Studies)

EndpointDosagePatient PopulationResultReference
ACR20 Response Rate (Week 12)5 mg BIDMTX-IRSignificant improvement vs. placebo[7] (Implied)
ACR20 Response Rate (Week 12)10 mg BIDMTX-IRSignificant improvement vs. placebo[7] (Implied)
Change in DAS28-CRP from Baseline5 mg BIDcsDMARD-IRSignificant decrease[9]

ACR20: 20% improvement in American College of Rheumatology criteria; MTX-IR: Inadequate response to methotrexate; csDMARD-IR: Inadequate response to conventional synthetic disease-modifying antirheumatic drugs; DAS28-CRP: Disease Activity Score 28 using C-reactive protein.

Experimental Protocols

Protocol 1: In Vitro Treatment of Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) with Tofacitinib

Objective: To assess the effect of Tofacitinib on the activation and function of RA-FLS.

Materials:

  • Primary RA-FLS (commercially available or isolated from synovial tissue)

  • DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin/streptomycin

  • Tofacitinib (dissolved in DMSO)

  • Recombinant human TNF-α or IL-1β

  • Reagents for downstream analysis (e.g., RNA extraction, protein lysis buffer, antibodies for Western blotting, ELISA kits)

Procedure:

  • Cell Culture: Culture RA-FLS in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2. Passage cells when they reach 80-90% confluency. Use cells between passages 4 and 8 for experiments.

  • Seeding: Seed RA-FLS into 6-well or 12-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Starvation (Optional): To reduce baseline activation, serum-starve the cells for 12-24 hours in a serum-free medium prior to stimulation.

  • Pre-treatment with Tofacitinib: Pre-treat the cells with varying concentrations of Tofacitinib (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Add a pro-inflammatory stimulus such as TNF-α (10 ng/mL) or IL-1β (1 ng/mL) to the wells.

  • Incubation: Incubate the cells for the desired time period depending on the endpoint being measured (e.g., 24 hours for cytokine secretion, 30 minutes for signaling pathway analysis).

  • Harvesting:

    • Supernatants: Collect the cell culture supernatants for analysis of secreted cytokines (e.g., IL-6, IL-8, MMPs) by ELISA.

    • Cell Lysates: Wash the cells with ice-cold PBS and lyse them with appropriate buffers for RNA extraction (qRT-PCR analysis of gene expression) or protein extraction (Western blot analysis of signaling proteins like phosphorylated STAT3).

Protocol 2: In Vivo Tofacitinib Treatment in a Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the therapeutic efficacy of Tofacitinib in a preclinical model of rheumatoid arthritis.

Materials:

  • DBA/1J mice (male, 8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Tofacitinib

  • Vehicle for Tofacitinib (e.g., PBS)

  • Calipers for measuring paw thickness

  • Anesthesia

Procedure:

  • Induction of CIA:

    • Day 0: Emulsify bovine type II collagen with Complete Freund's Adjuvant. Anesthetize the mice and administer an intradermal injection at the base of the tail.[16]

    • Day 18-21: Provide a booster injection of bovine type II collagen emulsified with Incomplete Freund's Adjuvant.[6][16]

  • Monitoring of Arthritis: Begin monitoring the mice for signs of arthritis (e.g., paw swelling, redness) from day 18 onwards. Score the severity of arthritis using a standardized clinical scoring system (e.g., 0-4 scale for each paw).

  • Treatment:

    • Once arthritis is established (e.g., around day 18-21), randomize the mice into treatment groups: Vehicle control and Tofacitinib-treated.[6]

    • Administer Tofacitinib (e.g., 15-30 mg/kg/day) or vehicle daily via oral gavage or subcutaneous injection.[6][17]

  • Evaluation of Efficacy:

    • Clinical Score and Paw Thickness: Measure the clinical arthritis score and paw thickness every 2-3 days.[14]

    • Histopathology: At the end of the study (e.g., day 35-45), euthanize the mice and collect the paws for histological analysis of joint inflammation, cartilage damage, and bone erosion (H&E and Safranin O staining).[6]

    • Biomarker Analysis: Collect blood at the time of sacrifice for measurement of serum cytokine levels (e.g., TNF-α, IL-6) by ELISA.[6]

Visualizations

G cluster_0 Cytokines (IL-6, IFN-γ) Cytokines (IL-6, IFN-γ) Cytokine Receptor Cytokine Receptor Cytokines (IL-6, IFN-γ)->Cytokine Receptor Binds JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

G cluster_1 In Vitro Experiment cluster_2 In Vivo Experiment (CIA Model) Culture RA-FLS Culture RA-FLS Pre-treat with Tofacitinib Pre-treat with Tofacitinib Culture RA-FLS->Pre-treat with Tofacitinib Stimulate (TNF-α/IL-1β) Stimulate (TNF-α/IL-1β) Pre-treat with Tofacitinib->Stimulate (TNF-α/IL-1β) Incubate Incubate Stimulate (TNF-α/IL-1β)->Incubate Analyze Endpoints Analyze Endpoints Incubate->Analyze Endpoints Induce CIA Induce CIA Administer Tofacitinib Administer Tofacitinib Induce CIA->Administer Tofacitinib Monitor Arthritis Monitor Arthritis Administer Tofacitinib->Monitor Arthritis Endpoint Analysis Endpoint Analysis Monitor Arthritis->Endpoint Analysis

Caption: Experimental workflows for studying Tofacitinib.

References

Troubleshooting & Optimization

FM26 not showing expected inhibition of IL-17a

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Topic: FM26 Not Showing Expected Inhibition of IL-17a

Important Notice: Initial searches for "this compound" in scientific databases have not yielded information on a compound with this designation related to IL-17a inhibition. The term "this compound" is predominantly associated with the video game "Football Manager 26." It is highly probable that "this compound" is a typographical error. Please verify the correct name of the inhibitor you are working with.

This guide provides general troubleshooting advice for researchers encountering a lack of expected inhibition of IL-17a with a novel or known compound. Once the correct inhibitor name is provided, a more specific and detailed support center can be generated.

Troubleshooting Guides

This section is designed to help you identify potential reasons why an inhibitor may not be producing the expected reduction in Interleukin-17a (IL-17a) levels in your experiments.

Question: My compound is not inhibiting IL-17a production in my cell-based assay. What are the common causes for this?

Answer: A lack of expected bioactivity can stem from several factors, ranging from the compound itself to the experimental setup. Here is a systematic approach to troubleshooting the issue:

1. Compound Integrity and Handling:

  • Purity and Identity: Was the purity and identity of the compound confirmed upon receipt? Impurities or degradation can significantly impact activity.

  • Solubility: Is the compound fully dissolved in the vehicle solvent and the final culture medium? Precipitation will lead to a lower effective concentration. Visually inspect solutions for any precipitates.

  • Storage and Stability: Has the compound been stored under the recommended conditions (e.g., temperature, light protection)? Repeated freeze-thaw cycles can degrade some molecules.

  • Vehicle Control: Is the vehicle (e.g., DMSO) used at a final concentration that is non-toxic to the cells? A vehicle control is essential to rule out solvent effects.

2. Experimental Design and Protocol:

  • Concentration Range: Are you using a sufficient concentration range for the inhibitor? The effective concentration might be higher than initially predicted. A dose-response experiment is crucial.

  • Treatment Duration: Is the incubation time appropriate for the inhibitor to exert its effect and for changes in IL-17a levels to be detectable?

  • Cell Health and Confluency: Are the cells healthy and in the logarithmic growth phase? Over-confluent or stressed cells may respond differently.

  • Assay Specificity and Sensitivity: Is the IL-17a detection method (e.g., ELISA, Lumit) sensitive enough to detect the expected changes? Ensure the assay is properly validated.

3. Biological System and Target Engagement:

  • Cell Line/Primary Cell Type: Does the chosen cell type express the target of your inhibitor? Target expression levels can vary significantly between cell lines.

  • Target Engagement: Has target engagement been confirmed? It's crucial to verify that the inhibitor is binding to its intended target within the cell.

  • Upstream Stimulation: Is the method used to induce IL-17a production (e.g., PMA/Ionomycin, anti-CD3/CD28) working optimally? A positive control for stimulation is necessary.

  • Alternative Signaling Pathways: Could alternative signaling pathways be compensating for the inhibition of the primary target? The cellular signaling network is complex, and redundancy can play a role.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that my inhibitor is entering the cells and engaging with its target?

A1: Several methods can be used to verify target engagement:

  • Western Blotting: Assess the phosphorylation status of downstream signaling molecules. For example, if your inhibitor targets a kinase in the IL-17a pathway, you would expect to see a decrease in the phosphorylation of its substrate.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of a protein in the presence of a ligand. Increased stability indicates binding.

  • Reporter Assays: If the target is a transcription factor, a reporter assay can measure the inhibition of its transcriptional activity.

Q2: What are the key components of the IL-17a signaling pathway that I should investigate?

A2: The IL-17A signaling pathway is complex and involves several key molecules. IL-17A binds to a receptor complex of IL-17RA and IL-17RC, which recruits the adaptor protein Act1.[1] This leads to the activation of downstream signaling cascades, including NF-κB, MAPKs, and C/EBPs, ultimately resulting in the production of pro-inflammatory cytokines and chemokines.[2][3] When troubleshooting, it is important to assess the activation status of these key nodes.

Q3: What positive and negative controls should I include in my IL-17a inhibition assay?

A3: Proper controls are critical for interpreting your results:

  • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the inhibitor.

  • Unstimulated Control: Cells that have not been treated with the IL-17a-inducing stimulus.

  • Stimulated Control (Positive Control for Stimulation): Cells treated with the stimulus but without the inhibitor. This demonstrates that the induction of IL-17a is working.

  • Positive Control Inhibitor: A known inhibitor of the IL-17a pathway. This control validates that the assay can detect inhibition.

Data Presentation

When presenting quantitative data from your troubleshooting experiments, a structured table can facilitate comparison.

Table 1: Example Data Summary for Troubleshooting IL-17a Inhibition

Experimental ConditionInhibitor Conc. (µM)IL-17a Level (pg/mL)Cell Viability (%)Downstream Marker (p-STAT3)
Unstimulated Control015.2 ± 2.1100Baseline
Stimulated + Vehicle0850.6 ± 45.398.5 ± 1.2High
Stimulated + Compound X0.1845.3 ± 50.197.9 ± 2.5High
1830.1 ± 48.998.1 ± 1.9High
10420.5 ± 35.796.5 ± 3.1Moderate
Stimulated + Positive Control Inhibitor155.8 ± 8.399.2 ± 1.5Low

Experimental Protocols

Protocol: General IL-17a Inhibition Assay in Primary T-cells

  • Cell Preparation: Isolate primary CD4+ T-cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • Cell Seeding: Seed the purified CD4+ T-cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI medium.

  • Inhibitor Treatment: Prepare serial dilutions of the test inhibitor and a positive control inhibitor in complete RPMI. Add the diluted inhibitors to the respective wells. Include a vehicle control.

  • Stimulation: Add a stimulation cocktail (e.g., anti-CD3/CD28 beads or PMA and Ionomycin) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • IL-17a Measurement: Quantify the concentration of IL-17a in the supernatant using a validated ELISA or Lumit™ immunoassay kit according to the manufacturer's instructions.[4]

  • (Optional) Cell Viability: Assess cell viability in the remaining cell pellet using an MTT or CellTiter-Glo® assay.

Visualizations

IL17A_Signaling_Pathway Simplified IL-17A Signaling Pathway IL17A IL-17A IL17RA_RC IL-17RA/RC Receptor Complex IL17A->IL17RA_RC Act1 Act1 IL17RA_RC->Act1 TRAF6 TRAF6 Act1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Pro_inflammatory_genes Pro-inflammatory Gene Expression (IL-6, CXCL1, etc.) NFkB->Pro_inflammatory_genes MAPK->Pro_inflammatory_genes Troubleshooting_Workflow Troubleshooting Workflow for Inhibitor Experiments Start Unexpected Result: No Inhibition Observed Check_Compound Step 1: Verify Compound - Purity - Solubility - Stability Start->Check_Compound Check_Protocol Step 2: Review Protocol - Concentration - Duration - Controls Check_Compound->Check_Protocol Check_Biology Step 3: Assess Biology - Cell Health - Target Expression - Stimulation Check_Protocol->Check_Biology Analyze_Downstream Step 4: Confirm Target Engagement - Western Blot (p-markers) - CETSA Check_Biology->Analyze_Downstream Revise_Experiment Revise Experiment Analyze_Downstream->Revise_Experiment If no engagement Conclusion Draw Conclusion Analyze_Downstream->Conclusion If engagement confirmed Revise_Experiment->Start

References

Solubility issues with FM26 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FM26. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this compound, with a particular focus on its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and allosteric retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist.[1][2] It has a distinct isoxazole chemotype.[1] RORγt is a key transcription factor that drives the differentiation of T-helper 17 (Th17) cells, which are involved in the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A).[3] By acting as an inverse agonist, this compound binds to an allosteric site on the RORγt protein, inhibiting its transcriptional activity. This leads to a reduction in the production of IL-17A and other pro-inflammatory mediators.[1][2]

Q2: I am experiencing difficulty dissolving this compound in my aqueous buffer. Is this a known issue?

A2: Yes, solubility issues with compounds like this compound in aqueous solutions are a common challenge. This compound possesses an isoxazole core, and isoxazole derivatives often exhibit limited solubility in water due to their chemical structure.[4][5][6] They are generally more soluble in organic solvents.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare stock solutions of RORγt inhibitors.[3][7][8] It is crucial to prepare a high-concentration stock solution in DMSO, which can then be serially diluted to the final desired concentration in your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can have off-target effects on cells.[9][10][11] It is recommended to keep the final DMSO concentration below 0.1% (v/v) and to always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.[10]

Q4: Can I use other organic solvents to dissolve this compound?

A4: While DMSO is the most commonly cited solvent for similar compounds, other organic solvents like ethanol or acetonitrile might also be effective. However, their compatibility with your specific experimental setup and cell type must be validated. When testing alternative solvents, it is essential to perform solubility tests and include appropriate vehicle controls.

Troubleshooting Guide: Solubility Issues with this compound

This guide provides a step-by-step approach to address common solubility problems with this compound in aqueous solutions.

Problem Potential Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous solution.1. Decrease the final concentration of this compound: If your experimental design allows, try using a lower final concentration of the compound.2. Increase the final DMSO concentration slightly: While aiming for <0.1%, a marginal increase (e.g., to 0.2-0.5%) might be necessary. Always verify the tolerance of your cell line to the new DMSO concentration.3. Use a co-solvent: Incorporating a small percentage of a water-miscible organic co-solvent in your final aqueous buffer can sometimes improve solubility. Potential co-solvents include ethanol or polyethylene glycol (PEG). Test for compatibility and potential toxicity in your system.4. Consider the use of cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[12][13][14] This requires careful formulation development and validation.
Inconsistent experimental results. Incomplete dissolution or precipitation of this compound leading to variability in the effective concentration.1. Ensure complete dissolution of the stock solution: Before diluting, ensure your this compound stock in DMSO is fully dissolved. Gentle warming (to 37°C) and vortexing can aid this process.2. Prepare fresh dilutions for each experiment: Avoid using old dilutions, as the compound may precipitate over time.3. Visually inspect for precipitation: Before adding to your experiment, visually inspect the final diluted solution for any signs of precipitation. If observed, do not use and refer to the troubleshooting steps above.
Low potency or lack of expected biological effect. The actual concentration of dissolved this compound is lower than intended due to poor solubility.1. Confirm stock solution concentration: If possible, verify the concentration of your stock solution using an appropriate analytical method (e.g., UV-Vis spectroscopy with a known extinction coefficient).2. Follow the recommended solubilization protocol: Adhere strictly to the protocol of preparing a high-concentration DMSO stock and then diluting it into your aqueous medium.3. Optimize the final assay conditions: As a last resort, consider if modifications to the assay buffer (e.g., addition of a small amount of non-ionic surfactant, if compatible with your system) could improve solubility without compromising the experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

Objective: To prepare a concentrated stock solution of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Determine the desired stock concentration (e.g., 10 mM).

  • Calculate the required mass of this compound and volume of DMSO.

  • Weigh the this compound powder accurately in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Method for Assessing Aqueous Solubility

Objective: To estimate the kinetic aqueous solubility of this compound. This method is adapted from protocols used for similar small molecules.[2]

Materials:

  • This compound

  • Acetonitrile (or another suitable organic solvent)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a concentrated stock solution of this compound in acetonitrile (e.g., 10 mM).

  • Prepare a 500 µM solution of this compound in acetonitrile.

  • Add a small volume of the 500 µM solution to the aqueous buffer (pH 7.4) to achieve a final theoretical concentration (e.g., 50 µM).

  • Shake the solution vigorously at room temperature for 90 minutes.

  • Centrifuge the solution to pellet any undissolved compound.

  • Carefully collect the supernatant.

  • Measure the absorbance of the supernatant at the λmax of this compound using a spectrophotometer.

  • Compare the absorbance to a standard curve of this compound in acetonitrile to determine the concentration of the dissolved compound. This value represents the kinetic aqueous solubility under these conditions.

Visualizations

RORγt Signaling Pathway and Inhibition by this compound

The following diagram illustrates the signaling pathway of RORγt in Th17 cells and the mechanism of inhibition by this compound.

RORgt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Cytokine_Receptors Cytokine Receptors Cytokines->Cytokine_Receptors Binding STAT3 STAT3 Cytokine_Receptors->STAT3 Activation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation RORgt_mRNA RORγt mRNA pSTAT3->RORgt_mRNA Transcription RORgt_protein RORγt Protein RORgt_mRNA->RORgt_protein Translation RORgt_nuclear RORγt RORgt_protein->RORgt_nuclear Translocation Target_Genes Target Genes (e.g., IL17A) RORgt_nuclear->Target_Genes Binds to RORE IL17A_mRNA IL-17A mRNA Target_Genes->IL17A_mRNA Transcription FM26_node This compound FM26_node->RORgt_nuclear Allosteric Inhibition

Caption: RORγt signaling pathway in Th17 cells and its inhibition by this compound.

Troubleshooting Workflow for this compound Solubility Issues

This diagram outlines a logical workflow for troubleshooting solubility problems encountered with this compound.

Troubleshooting_Workflow start Start: this compound Solubility Issue prepare_stock Prepare high-concentration stock in 100% DMSO start->prepare_stock dilute Dilute stock in aqueous buffer prepare_stock->dilute check_precipitate Precipitation observed? dilute->check_precipitate no_precipitate No Precipitation: Proceed with experiment check_precipitate->no_precipitate No troubleshoot Troubleshoot check_precipitate->troubleshoot Yes option1 Decrease final This compound concentration troubleshoot->option1 option2 Slightly increase final DMSO concentration (<0.5%) + Vehicle Control troubleshoot->option2 option3 Use co-solvent (e.g., PEG) troubleshoot->option3 re_dilute Re-attempt dilution option1->re_dilute option2->re_dilute option3->re_dilute re_dilute->dilute

Caption: A logical workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Optimizing FY26 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the organo-osmium anticancer agent, FY26. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vivo experiments with FY26. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for FY26?

A1: FY26 is a pro-drug that is activated intracellularly. Its primary mechanism of action involves the generation of reactive oxygen species (ROS), which disrupts the cellular redox balance in cancer cells. This process specifically targets the defective mitochondria often found in cancer cells, leading to mitochondrial dysfunction and ultimately, apoptotic cell death. This targeted attack on the energy production centers of cancer cells is a key feature of its anti-cancer activity.

Q2: Which form of FY26 is recommended for in vivo studies?

A2: For in vivo experiments, it is highly recommended to use the chloride salt of FY26 (FY26·Cl) rather than the hexafluorophosphate salt (FY26·PF6). The chloride salt has significantly enhanced water solubility, which is crucial for preparing formulations for injection.[1][2][3] While both forms exhibit similar in vitro cytotoxicity, the improved solubility of FY26·Cl facilitates easier and more reliable administration in animal models.[1][2][3]

Q3: What is a typical starting dose for FY26 in mice?

A3: Based on published studies, a typical dose for FY26 in mice is around 50 mg/kg administered via intraperitoneal (IP) injection.[1] However, the optimal dose can depend on the tumor model, administration schedule, and the specific research question. It is advisable to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for your specific experimental setup. One study indicated that a cumulative dose of 60 mg/kg was necessary to observe significant efficacy.[4]

Q4: How does the timing of administration affect FY26's efficacy and toxicity?

A4: The efficacy and tolerability of FY26 are significantly influenced by the circadian rhythm of the animal.[1][2][3] Studies in mice have shown that FY26 is least toxic when administered during the middle of the light span, which corresponds to the animal's resting phase.[1][2][3] This chronopharmacological effect is an important consideration for designing in vivo experiments to maximize the therapeutic window.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies with FY26 in murine models.

Table 1: In Vivo Efficacy and Dosing of FY26 in a Murine Hepatocarcinoma Model

Compound FormAnimal ModelRoute of AdministrationDosing ScheduleEfficacyReference
FY26·PF6Nude mice with Hepa1-6 tumorsIntraperitoneal (IP)50 mg/kg/injection every other day for 11 days (6 injections)Moderate and late anticancer efficacy[1]
FY26·ClC57Bl/6 mice with Hepa1-6 tumorsIntraperitoneal (IP)20 mg/kg at ZT6 on days 12, 14, and 17 post-inoculation (cumulative dose: 60 mg/kg)~60% tumor inhibition compared to controls[1][4]

Table 2: Tissue Distribution of FY26·Cl in Tumor-Bearing Mice (at 6 hours post-injection)

DoseTumor Osmium ConcentrationLiver Osmium ConcentrationTumor-to-Liver RatioReference
5 mg/kgLowerHalved compared to 10 & 20 mg/kg~1:10[1]
10 mg/kgHigherSimilar to 20 mg/kg~1:10[1]
20 mg/kgHighestSimilar to 10 mg/kg~1:10[1]

Note: Specific pharmacokinetic parameters such as Cmax, Tmax, half-life, and clearance in plasma for FY26 are not extensively detailed in the provided search results. The available data focuses more on tissue distribution.

Experimental Protocols

Below are detailed methodologies for key experiments involving FY26.

In Vivo Efficacy Study in a Murine Hepatocarcinoma Model

1. Animal Model:

  • C57Bl/6 mice are inoculated subcutaneously with Hepa1-6 hepatocarcinoma cells.

2. FY26 Formulation and Administration:

  • Prepare a solution of FY26·Cl in a sterile vehicle suitable for intraperitoneal (IP) injection.

  • Administer FY26·Cl via IP injection at a dose of 20 mg/kg.

  • For chronopharmacology studies, administer the dose at a specific Zeitgeber time (ZT), such as ZT6 (middle of the light cycle).

3. Dosing Schedule:

  • A typical dosing schedule could be injections on days 12, 14, and 17 after tumor cell inoculation to reach a cumulative dose of 60 mg/kg.[1][4]

4. Monitoring and Endpoints:

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor animal body weight as an indicator of toxicity.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during in vivo experiments with FY26.

Troubleshooting workflow for in vivo FY26 experiments.

Signaling Pathway

The proposed mechanism of action for FY26 involves its intracellular activation and subsequent induction of oxidative stress, leading to cancer cell death.

FY26_Mechanism_of_Action cluster_cell Cancer Cell FY26_ext FY26 (extracellular) FY26_int FY26 (intracellular) FY26_ext->FY26_int Cellular Uptake Activated_FY26 Activated FY26 FY26_int->Activated_FY26 Activation by GSH Glutathione (GSH) GSH->Activated_FY26 Mitochondria Defective Mitochondria Activated_FY26->Mitochondria Targets ROS Increased ROS Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Proposed mechanism of action for FY26 in cancer cells.

References

Technical Support Center: Off-Target Effects of Kinase Inhibitors in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "FM26" did not yield a specific kinase inhibitor with this designation in the scientific literature. The following guide is a generalized resource for researchers encountering potential off-target effects with kinase inhibitors, using a hypothetical inhibitor "KI-X" as a placeholder. The principles, protocols, and troubleshooting steps described are broadly applicable to the investigation of kinase inhibitors in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a kinase inhibitor and why are they a concern?

A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its intended target.[1] With kinase inhibitors, which are designed to block the activity of specific kinase enzymes, off-target binding can lead to the modulation of other signaling pathways.[1][2] This is a significant concern because it can result in:

  • Cellular toxicity: Inhibition of kinases essential for cell survival can lead to unexpected cell death.[1][3]

  • Misinterpretation of experimental results: An observed cellular phenotype might be due to an off-target effect rather than the inhibition of the intended target.

  • Adverse side effects in a clinical setting: Unidentified off-targets are a significant cause of drug trial failures.[1]

  • Lack of efficacy: Off-target effects can sometimes counteract the desired therapeutic effect.[1]

Q2: How can I determine if my kinase inhibitor is causing off-target effects in my experiments?

A2: Several experimental approaches can be used to identify and validate off-target effects:[1]

  • Kinome Profiling: This technique screens your inhibitor against a large panel of kinases (often hundreds) to determine its selectivity profile. A highly selective inhibitor will show a significant potency difference between its primary target and other kinases.[1][4]

  • Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the primary target (e.g., through genetic knockdown like siRNA or CRISPR). Discrepancies may suggest off-target effects.[1][3]

  • Use of Structurally Unrelated Inhibitors: Confirm your findings with a second, structurally different inhibitor against the same primary target. If the phenotype persists, it is more likely to be an on-target effect.[3]

  • Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should reverse the on-target effects but not the off-target effects.[1]

  • Chemical Proteomics: Techniques like drug-affinity purification followed by mass spectrometry can identify the proteins that your inhibitor binds to in an unbiased, proteome-wide manner.[5][6]

Q3: Can off-target effects of a kinase inhibitor be beneficial?

A3: Yes, in some cases. The phenomenon where a drug interacts with multiple targets to achieve its therapeutic effect is known as polypharmacology.[3] For example, an inhibitor might engage multiple oncogenic pathways, leading to a more potent anti-cancer effect than targeting a single kinase.[3][7] However, these beneficial off-target effects need to be well-characterized and understood.

Troubleshooting Guide

This guide addresses common issues researchers may face when a compound exhibits potential off-target effects in cellular assays.

Issue Possible Cause Suggested Action Expected Outcome
High levels of cytotoxicity observed at concentrations where the on-target effect is expected. 1. Off-target kinase inhibition: The inhibitor may be hitting kinases essential for cell survival.[3] 2. Compound solubility issues: Precipitation of the compound can lead to non-specific effects.[1]1. Perform a kinome-wide selectivity screen. 2. Test inhibitors with different chemical scaffolds but the same target. 3. Check the solubility of your inhibitor in your cell culture media and use appropriate vehicle controls.[1]1. Identification of unintended kinase targets. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[1] 3. Prevention of artifacts due to compound precipitation.
Unexpected or paradoxical cellular phenotype (e.g., activation of a pathway you expected to inhibit). 1. Off-target kinase inhibition: The inhibitor may be affecting a kinase with an opposing biological function.[3] 2. Inhibition of a kinase in a negative feedback loop. 3. Activation of compensatory signaling pathways. [1]1. Validate with a different tool (e.g., structurally unrelated inhibitor, siRNA/CRISPR).[3] 2. Perform a kinase profile to identify potential off-targets.[3] 3. Use Western blotting to probe for the activation of known compensatory pathways.[1]1. Confirmation of on-target vs. off-target phenotype. 2. A clearer understanding of the cellular response to your inhibitor.
Inconsistent results between different cell lines or primary cell batches. 1. Different expression levels of on- and off-target kinases. [3] 2. Presence of different compensatory mechanisms. 1. Verify the expression and activity of the target kinase in your cell models. 2. Use pooled donors for primary cells if possible.[3] 3. Characterize the off-target profile in each cell line.1. Selection of appropriate cell models. 2. More reproducible and interpretable results.

Data Presentation: Selectivity Profile of a Representative Kinase Inhibitor

The following table provides a hypothetical example of a selectivity profile for our placeholder inhibitor, KI-X, targeting Kinase A. The data illustrates how quantitative information on off-target effects is typically presented.

Target IC50 (nM) Selectivity (Fold vs. Kinase A) Potential Biological Implication
Kinase A (On-Target) 101Desired therapeutic effect
Kinase B15015Moderate off-target effect, may contribute to phenotype
Kinase C80080Low-potency off-target, less likely to be relevant at therapeutic doses
Kinase D>10,000>1000Highly selective against this kinase
VEGFR2252.5Significant off-target, could lead to anti-angiogenic effects
PDGFRβ303Significant off-target, potential for cardiovascular side effects

Experimental Protocols

In Vitro Kinase Profiling (Radiometric Assay)

This protocol describes a common method for in vitro kinase profiling to determine the IC50 values of an inhibitor against a panel of kinases.[8]

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Inhibitor-X stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer

  • [γ-³³P]ATP

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of Inhibitor-X in DMSO.

  • In the wells of a microplate, add the kinase reaction buffer.

  • Add the appropriate amount of a specific kinase to each well.

  • Add the serially diluted Inhibitor-X or DMSO (vehicle control) to the wells and incubate to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Km for each kinase.

  • Incubate the reaction for a defined period at the optimal temperature for the kinase.

  • Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement of an inhibitor in a cellular context. The principle is that a ligand-bound protein is stabilized and thus more resistant to thermal denaturation.[8]

Materials:

  • Cultured cells

  • Inhibitor-X

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer

  • Thermocycler

  • Western blotting or mass spectrometry equipment

Procedure:

  • Treat cultured cells with various concentrations of Inhibitor-X or a vehicle control.

  • Harvest and wash the cells.

  • Resuspend the cell pellets in PBS containing inhibitors.

  • Aliquot the cell suspension and heat the samples to a range of temperatures using a thermocycler (e.g., 37°C to 70°C).

  • Lyse the cells (e.g., by freeze-thaw cycles).

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Quantify the amount of soluble target protein at each temperature point using Western blotting or mass spectrometry.

  • A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of the inhibitor.

Visualizations

Signaling_Pathway cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activation Substrate_1 Substrate_1 Kinase_A->Substrate_1 Phosphorylation Cellular_Response_1 Desired Effect Substrate_1->Cellular_Response_1 Leads to Kinase_B Kinase_B Substrate_2 Substrate_2 Kinase_B->Substrate_2 Phosphorylation Cellular_Response_2 Undesired Effect Substrate_2->Cellular_Response_2 Leads to Inhibitor_X Inhibitor_X Inhibitor_X->Kinase_A Inhibition (On-Target) Inhibitor_X->Kinase_B Inhibition (Off-Target)

Caption: On- and off-target effects of a kinase inhibitor.

Experimental_Workflow Start Observe Unexpected Phenotype Kinome_Scan Kinome Profiling Start->Kinome_Scan CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Validate_Off_Target Off-Target Identified? Kinome_Scan->Validate_Off_Target CETSA->Validate_Off_Target Rescue_Expt Rescue Experiment with Resistant Mutant Conclusion Phenotype is likely due to off-target effect Rescue_Expt->Conclusion Chem_Proteomics Chemical Proteomics Chem_Proteomics->Conclusion Validate_Off_Target->Rescue_Expt Yes Validate_Off_Target->Chem_Proteomics Yes On_Target Phenotype is likely on-target Validate_Off_Target->On_Target No

Caption: Workflow for investigating potential off-target effects.

Troubleshooting_Logic Start Unexpected Cell Toxicity? Check_Solubility Check Compound Solubility & Vehicle Control Start->Check_Solubility Yes On_Target_Toxicity Toxicity likely on-target Start->On_Target_Toxicity No Dose_Response Perform Dose-Response Across Wide Range Check_Solubility->Dose_Response Kinome_Scan Run Kinome Scan Dose_Response->Kinome_Scan Alternative_Inhibitor Test Structurally Different Inhibitor Kinome_Scan->Alternative_Inhibitor Off_Target_Confirmed Toxicity likely off-target Alternative_Inhibitor->Off_Target_Confirmed Toxicity Abrogated Alternative_Inhibitor->On_Target_Toxicity Toxicity Persists

Caption: Troubleshooting unexpected cytotoxicity in cellular assays.

References

Technical Support Center: Preventing FM26 Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of the hypothetical small molecule inhibitor, FM26, in culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in your cell culture experiments can lead to inaccurate dosing and unreliable results. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Immediate Precipitation Upon Addition to Culture Media

Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I resolve this?

Answer: This is a common issue known as "crashing out" and typically occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where it is less soluble.[1]

Potential Causes and Solutions

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media surpasses its aqueous solubility limit.[1]Decrease the final working concentration of this compound. It is crucial to first determine the maximum soluble concentration by performing a solubility test.[1]
Solvent Shock The rapid dilution of the concentrated DMSO stock in the aqueous media causes a sudden change in solvent polarity, leading to the compound precipitating out of solution.[1]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media to ensure gradual and thorough mixing.
Low Media Temperature Adding the compound to cold media can significantly decrease its solubility.[1][2]Always use pre-warmed (37°C) cell culture media for all dilutions and experiments.[1]
Suboptimal Stock Solution The this compound may not be fully dissolved in the DMSO stock, or the stock concentration may be too high, leading to instability.Visually inspect your stock solution for any precipitate before use. If present, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve.[3] Consider preparing fresh stock solutions more frequently.

Issue 2: Precipitation Observed After Incubation

Question: My this compound solution is clear upon addition to the media, but I observe a precipitate in the culture wells after a few hours of incubation. What could be the cause?

Answer: Delayed precipitation can be caused by several factors related to the stability of this compound in the culture conditions over time.

Potential Causes and Solutions

Potential CauseExplanationRecommended Solution
Interaction with Media Components This compound may be interacting with salts (e.g., calcium salts), proteins, or other components in the culture medium, forming insoluble complexes over time.[4][5]If using serum-free media, be mindful of the order of component addition, as calcium salts are prone to precipitation.[4][5][6][7] Consider reducing the serum concentration or using a serum-free formulation if compatible with your cell line.
pH and Temperature Fluctuations Changes in the pH of the media due to cellular metabolism or temperature fluctuations can affect the solubility of this compound.[3]Ensure the pH of your culture media is stable and within the optimal range (typically 7.2-7.4).[3] Minimize the time culture vessels are outside the incubator to avoid temperature cycling.[1]
Evaporation Evaporation of the culture media can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[4]Ensure proper humidification of the incubator. For long-term experiments, consider using low-evaporation lids or sealing plates with gas-permeable membranes.[1]
Compound Degradation This compound may be degrading into less soluble byproducts under the culture conditions.Assess the stability of this compound in your specific culture medium over the time course of your experiment using methods like HPLC or LC-MS.[8]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Culture Media

This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640), with or without serum as required for your experiment

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing.

  • Prepare a series of dilutions of the this compound stock solution in your pre-warmed (37°C) cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.

  • Vortex each tube immediately and thoroughly after adding the stock solution to ensure rapid and uniform mixing.[3]

  • Incubate the tubes at 37°C for a duration that mimics your experimental conditions (e.g., 2, 6, 24 hours).[1]

  • Visually inspect each tube for any signs of precipitation. A cloudy appearance, haze, or visible particles indicates that the solubility limit has been exceeded.[3]

  • For a more sensitive assessment, examine a small aliquot from each tube under a microscope to look for crystalline structures.[3]

  • The highest concentration that remains clear is the maximum working soluble concentration of this compound in your specific cell culture medium under these conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A: For many hydrophobic small molecules like this compound, Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions.[8]

Q2: What is the maximum recommended final concentration of DMSO in the culture medium?

A: The final concentration of DMSO in your cell culture medium should typically be kept at or below 0.1% to avoid solvent-induced cytotoxicity.[3]

Q3: Can I store my this compound-containing media for later use?

A: It is generally recommended to prepare fresh this compound-containing media for each experiment. The stability of this compound in aqueous media over time is often unknown, and storage can lead to degradation or precipitation.[9]

Q4: Does the type of serum used in the culture medium affect this compound solubility?

A: Yes, the proteins in serum can sometimes help to solubilize hydrophobic compounds. However, interactions with serum components can also sometimes lead to precipitation. It is important to determine the solubility of this compound in the specific complete medium (including serum) that you will be using in your experiments.

Q5: Can repeated freeze-thaw cycles of my this compound stock solution cause precipitation?

A: Yes, repeated freeze-thaw cycles can affect the stability and solubility of your compound. It is best practice to aliquot your stock solution into smaller, single-use volumes to avoid this.[2][8]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Precipitation start Start: this compound Precipitation Observed check_timing When does precipitation occur? start->check_timing immediate Immediate Precipitation check_timing->immediate Immediately upon addition delayed Delayed Precipitation check_timing->delayed After incubation cause_immediate1 High Final Concentration? immediate->cause_immediate1 cause_delayed1 Media Interaction? delayed->cause_delayed1 cause_immediate2 Solvent Shock? cause_immediate1->cause_immediate2 No solution_concentration Solution: Decrease final concentration. Perform solubility assay. cause_immediate1->solution_concentration Yes cause_immediate3 Cold Media? cause_immediate2->cause_immediate3 No solution_dilution Solution: Use serial dilution. Add dropwise with mixing. cause_immediate2->solution_dilution Yes solution_temperature Solution: Use pre-warmed (37°C) media. cause_immediate3->solution_temperature Yes end_unresolved Issue Unresolved (Contact Technical Support) cause_immediate3->end_unresolved No end_resolved Issue Resolved solution_concentration->end_resolved solution_dilution->end_resolved solution_temperature->end_resolved cause_delayed2 pH/Temp Instability? cause_delayed1->cause_delayed2 No solution_media_interaction Solution: Check media components. Consider serum-free options. cause_delayed1->solution_media_interaction Yes cause_delayed3 Evaporation? cause_delayed2->cause_delayed3 No solution_ph_temp Solution: Monitor pH. Minimize time outside incubator. cause_delayed2->solution_ph_temp Yes cause_delayed3->end_unresolved No solution_evaporation Solution: Ensure proper humidification. Use sealed plates. cause_delayed3->solution_evaporation Yes solution_media_interaction->end_resolved solution_ph_temp->end_resolved solution_evaporation->end_resolved

Caption: A flowchart outlining the troubleshooting steps for this compound precipitation.

SignalingPathways Potential Pathways to this compound Precipitation cluster_preparation Solution Preparation cluster_factors Influencing Factors stock This compound in DMSO (High Concentration) media Aqueous Culture Media (Low Solubility Environment) stock->media Addition to Media precipitation This compound Precipitation media->precipitation factor1 Rapid Dilution (Solvent Shock) factor1->precipitation factor2 Concentration > Solubility factor2->precipitation factor3 Low Temperature factor3->precipitation factor4 Interaction with Media Components factor4->precipitation

Caption: Factors contributing to the precipitation of this compound in culture media.

References

Dealing with cytotoxicity of FM26 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the cytotoxic effects of the small molecule inhibitor FM26 at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: The precise mechanism of action for this compound is proprietary. However, it is designed as a potent inhibitor of a key signaling pathway involved in cell proliferation and survival. At high concentrations, off-target effects or an over-amplification of its primary effect can lead to cytotoxicity.

Q2: Why am I observing significant cytotoxicity with this compound even at concentrations where I expect to see a therapeutic effect?

A2: Several factors could contribute to this observation:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.[1]

  • Compound Concentration: The dose-response curve for this compound may be steep, meaning a small increase in concentration can lead to a sharp increase in toxicity.

  • Exposure Time: Prolonged exposure to this compound, even at moderate concentrations, can induce cytotoxic effects.[1]

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.[1]

  • Compound Stability: Degradation of this compound could result in byproducts with higher toxicity.

Q3: What are the initial steps to troubleshoot this compound-induced cytotoxicity?

A3: The first step is to perform a comprehensive dose-response and time-course experiment to establish the cytotoxic profile of this compound in your specific cell line. This will help determine the IC50 (half-maximal inhibitory concentration) for both the desired effect and for cytotoxicity, allowing you to identify a therapeutic window.

Q4: How can I be sure that the observed cell death is due to this compound and not the vehicle?

A4: It is crucial to include a vehicle control in your experiments. This involves treating cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will help you differentiate between the cytotoxicity caused by the compound and that caused by the solvent.[2]

Troubleshooting Guide

Issue 1: High Levels of Cell Death Observed Across All Tested Concentrations of this compound
Possible Cause Suggested Solution
Incorrect Dilution Calculation Double-check all calculations for serial dilutions.
Cell Line Hypersensitivity Consider using a less sensitive cell line if appropriate for your research goals.
Compound Degradation Prepare fresh stock solutions of this compound. Ensure proper storage conditions as per the manufacturer's instructions.[1]
Solvent Toxicity Test the toxicity of the vehicle alone at various concentrations. Keep the final solvent concentration in the culture medium as low as possible (typically <0.5%).[1]
Issue 2: Inconsistent Results Between Experiments
Possible Cause Suggested Solution
Variability in Cell Plating Ensure consistent cell seeding density across all wells and plates.
Inconsistent Incubation Times Standardize the incubation time with this compound for all experiments.
Freeze-Thaw Cycles of this compound Stock Aliquot the stock solution of this compound to avoid repeated freeze-thaw cycles.[1]
Assay Variability Ensure that the cytotoxicity assay is performed consistently and that all reagents are properly prepared.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile of this compound using a Resazurin-Based Assay

This protocol outlines a method to assess the cytotoxicity of this compound by measuring cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • Resazurin sodium salt solution

  • Plate reader with fluorescence capabilities

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. Also, prepare vehicle controls with the same concentrations of DMSO.

  • Treatment: Carefully remove the medium from the wells and add the prepared this compound dilutions and vehicle controls.

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours).

  • Resazurin Assay:

    • Following incubation, add the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[1]

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the cytotoxic IC50 value.

Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V and Propidium Iodide Staining

This protocol helps to distinguish between two major modes of cell death induced by this compound.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with different concentrations of this compound for a predetermined time. Include untreated and vehicle controls.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in the provided binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Culture treat_cells Treat Cells with this compound prep_cells->treat_cells prep_this compound Prepare this compound Dilutions prep_this compound->treat_cells add_reagent Add Cytotoxicity Reagent treat_cells->add_reagent incubate Incubate add_reagent->incubate read_plate Read Plate incubate->read_plate analyze_data Analyze Data & Plot Curves read_plate->analyze_data

Caption: A streamlined workflow for assessing this compound cytotoxicity.

signaling_pathway This compound This compound (High Conc.) Target Primary Target This compound->Target Inhibition OffTarget Off-Target Effects This compound->OffTarget Downstream Downstream Effectors Target->Downstream Cytotox Cytotoxicity OffTarget->Cytotox Prolif Cell Proliferation & Survival Downstream->Prolif Prolif->Cytotox Inhibition leads to

Caption: Potential signaling pathways leading to this compound-induced cytotoxicity.

troubleshooting_logic start High Cytotoxicity Observed check_conc Verify this compound Concentration start->check_conc check_vehicle Test Vehicle Control start->check_vehicle check_time Optimize Exposure Time start->check_time check_cell_line Assess Cell Line Sensitivity start->check_cell_line solution Identify Optimal Conditions check_conc->solution check_vehicle->solution check_time->solution check_cell_line->solution

Caption: A logical approach to troubleshooting this compound cytotoxicity.

References

Technical Support Center: Improving the Bioavailability of Poorly Soluble Compounds for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of poorly soluble compounds, exemplified here as 'FM26'.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, has excellent in vitro efficacy but shows poor bioavailability in animal studies. What are the likely causes?

A1: Poor bioavailability of a promising in vitro compound is a common challenge. The primary reasons often stem from the compound's physicochemical properties, including:

  • Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.

  • Poor Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream.

  • First-Pass Metabolism: After absorption, the compound may be extensively metabolized by the liver before it reaches systemic circulation.

  • Instability: The compound may degrade in the harsh environment of the gastrointestinal tract (e.g., due to pH or enzymatic activity).

Q2: What are the initial steps to consider when formulating a poorly soluble compound like this compound for oral administration in animals?

A2: A stepwise approach is recommended. Start with simple formulations and progress to more complex ones as needed.

  • Vehicle Selection: Begin by testing simple aqueous vehicles with solubilizing excipients.

  • Particle Size Reduction: Milling or micronization can increase the surface area for dissolution.

  • Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can enhance solubility.

  • Lipid-Based Formulations: These can improve solubility and take advantage of lipid absorption pathways.

  • Nanosuspensions: Reducing particle size to the nanometer range can significantly improve dissolution rate and saturation solubility.

Q3: How do I choose the right animal model for bioavailability studies of this compound?

A3: The choice of animal model is critical and depends on the specific research question.

  • Mice and Rats: Most commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.[1]

  • Beagles: Often used in later-stage preclinical development as their gastrointestinal physiology is more comparable to humans.

  • Considerations: Factors such as the expression of relevant metabolic enzymes and transporters in the chosen species should be taken into account to ensure the model is relevant to human physiology.

Troubleshooting Guide

Problem 1: High variability in plasma concentrations of this compound is observed between individual animals.

  • Question: What could be causing the high inter-animal variability in the pharmacokinetic data for this compound?

  • Answer: High variability can be attributed to several factors:

    • Inconsistent Dosing: Ensure accurate and consistent administration of the formulation. For oral gavage, technique is crucial.

    • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of lipophilic compounds. Standardize the feeding schedule of the animals.

    • Formulation Instability: The compound may be precipitating out of the formulation before or after administration. Check the stability of your formulation under relevant conditions (e.g., in simulated gastric and intestinal fluids).

    • Genetic Variability: Differences in metabolic enzyme expression among animals can lead to variations in clearance.[2]

Problem 2: The oral bioavailability of this compound is still low even after using a lipid-based formulation.

  • Question: I've formulated this compound in a lipid-based system, but the bioavailability remains poor. What can I do next?

  • Answer: While lipid-based formulations are often effective, several factors can limit their success.[3]

    • Review Formulation Composition: The type and amount of lipids, surfactants, and co-solvents are critical. You may need to screen different lipid-based formulation types (e.g., Type I, II, IIIA, IIIB, IV) to find the optimal system for your compound.

    • In Vitro Lipolysis Testing: This assay simulates the digestion of the lipid formulation in the gut and can provide insights into how well your compound will be solubilized and absorbed.

    • Consider Supersaturation: Some formulations can generate a supersaturated state of the drug in the intestine, which can enhance absorption. However, precipitation can occur if the supersaturation is not maintained. The inclusion of precipitation inhibitors in the formulation may be necessary.

Data Presentation: Comparison of this compound Formulation Strategies

Below are tables summarizing hypothetical data from formulation screening studies for this compound.

Table 1: Effect of Formulation on the Apparent Solubility of this compound

Formulation TypeCompositionApparent Solubility (µg/mL)Fold Increase vs. Water
Aqueous SuspensionThis compound in water0.11
Cosolvent System20% Ethanol, 30% Propylene Glycol, 50% Water15150
Micellar Solution10% Kolliphor® EL in water50500
Lipid-Based (Type IIIA)40% Capmul® MCM, 40% Cremophor® RH 40, 20% Transcutol® HP2502500
NanosuspensionThis compound nanocrystals with 1% Poloxamer 188550 (in water, but dissolution rate is significantly faster)

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Aqueous Suspension105022002
Cosolvent System1030019009
Micellar Solution108001320032
Lipid-Based (Type IIIA)1015000.5600060
Nanosuspension106001.5240024

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (Type IIIA)

  • Weighing: Accurately weigh the required amounts of the lipid (e.g., Capmul® MCM), surfactant (e.g., Cremophor® RH 40), and cosolvent (e.g., Transcutol® HP) into a clear glass vial.

  • Mixing: Mix the components thoroughly using a vortex mixer until a homogenous, clear solution is formed. Gentle heating (e.g., 40°C) may be applied if necessary to aid in mixing.

  • Drug Incorporation: Accurately weigh and add this compound to the vehicle.

  • Solubilization: Vortex the mixture until the compound is completely dissolved. Sonication can be used to facilitate dissolution.

  • Equilibration: Allow the formulation to equilibrate at room temperature for at least one hour before administration. Visually inspect for any signs of precipitation.

Protocol 2: In Vivo Bioavailability Study in Rats

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (8-10 weeks old) for at least one week before the study, with free access to food and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.

  • Dosing: Administer the this compound formulation orally via gavage at the target dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Experimental_Workflow A Compound this compound (Poor Solubility) B Formulation Screening A->B C Aqueous Suspension B->C D Cosolvent System B->D E Lipid-Based Formulation B->E F Nanosuspension B->F G In Vitro Characterization (Solubility, Stability) C->G D->G E->G F->G H In Vivo Animal Study (Pharmacokinetics) G->H I Data Analysis & Selection of Lead Formulation H->I Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression regulates CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

References

Technical Support Center: RORγt Western Blotting After FM26 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing Western blot analysis of Retinoid-related orphan receptor gamma t (RORγt) following treatment with the inverse agonist FM26.

Frequently Asked Questions (FAQs)

Q1: What is RORγt and why is it important?

A1: Retinoid-related orphan receptor gamma t (RORγt) is a key transcription factor that plays a crucial role in the differentiation of T helper 17 (Th17) cells.[1] These cells are involved in inflammatory responses and are implicated in various autoimmune diseases. RORγt controls the expression of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1]

Q2: What is this compound and how does it affect RORγt?

A2: this compound is a potent, allosteric inverse agonist of RORγt.[2][3] Unlike an antagonist that simply blocks an agonist, an inverse agonist reduces the constitutive activity of the receptor. This compound binds to a site on the RORγt protein distinct from the main ligand-binding pocket, inducing a conformational change that inhibits the recruitment of coactivators necessary for gene transcription.[4] This leads to a reduction in the expression of RORγt target genes, such as IL17A.[2][3]

Q3: After treating my cells with this compound, I see no RORγt band on my Western blot. Does this compound cause RORγt degradation?

A3: It is unlikely that this compound treatment directly causes the degradation of the RORγt protein. The primary mechanism of action for inverse agonists like this compound is to suppress the transcriptional activity of RORγt, not to induce its breakdown.[5] A lack of a visible band is more likely due to technical issues during the Western blotting procedure. Refer to the troubleshooting guide below for potential causes and solutions.

Q4: I am observing multiple bands for RORγt on my Western blot. What could be the reason for this?

A4: The presence of multiple bands for RORγt can be attributed to several factors:

  • Post-Translational Modifications (PTMs): RORγt undergoes various PTMs, including ubiquitination, acetylation, SUMOylation, and phosphorylation.[1][6] These modifications can alter the protein's molecular weight, leading to multiple bands.

  • Protein Isoforms: The RORC gene produces two isoforms, RORγ and RORγt, which have slightly different molecular weights.[1]

  • Protein Degradation: If samples are not handled properly, proteases can partially degrade RORγt, resulting in lower molecular weight bands.[7][8]

  • Protein Aggregation: Inadequately prepared samples can lead to the formation of protein aggregates, which may appear as higher molecular weight bands.[9]

Q5: What is the expected molecular weight of RORγt?

A5: The predicted molecular weight of human RORγt is approximately 56 kDa. However, due to post-translational modifications, it may migrate slightly differently on an SDS-PAGE gel.

Western Blot Troubleshooting Guide

ProblemPossible CauseRecommendation
No RORγt Signal Inefficient Nuclear Extraction: RORγt is a nuclear protein. If the nuclear fraction is not properly isolated, the concentration of RORγt in the lysate will be too low to detect.Use a dedicated nuclear extraction protocol. Ensure complete cell lysis and proper separation of cytoplasmic and nuclear fractions.
Low Protein Concentration: The total protein concentration in the lysate may be insufficient.Quantify your protein lysate using a BCA or Bradford assay and ensure you are loading an adequate amount (typically 20-40 µg for nuclear extracts).
Inefficient Transfer: The RORγt protein may not have transferred efficiently from the gel to the membrane.Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for proteins of this size.
Suboptimal Antibody Concentration: The primary or secondary antibody concentrations may be too low.Titrate your primary and secondary antibodies to determine the optimal working concentrations.
Inactive Antibody: The antibody may have lost its activity due to improper storage or handling.Use a fresh aliquot of the antibody and ensure it has been stored according to the manufacturer's instructions. Include a positive control to validate antibody activity.
Weak RORγt Signal Insufficient Exposure: The exposure time may be too short to detect the signal.Increase the exposure time. Consider using a more sensitive ECL substrate.
High Background Obscuring Signal: High background can make it difficult to see a weak band.Optimize blocking conditions (e.g., increase blocking time, try different blocking agents like BSA or non-fat milk). Ensure adequate washing steps.
Suboptimal Lysis Buffer: The lysis buffer may not be effectively solubilizing the nuclear proteins.Use a RIPA buffer or a specialized nuclear lysis buffer containing appropriate detergents and protease/phosphatase inhibitors. Sonication can also help to shear DNA and improve protein extraction.
Multiple Bands Post-Translational Modifications (PTMs): RORγt is known to be heavily modified.Consult the literature to understand the expected PTMs for your experimental conditions.[1][6] Some modifications can be investigated using specific inhibitors or enzymes during sample preparation.
Proteolytic Degradation: The protein may have been degraded during sample preparation.Always use fresh protease inhibitors in your lysis buffer and keep samples on ice or at 4°C throughout the procedure.[7][8]
Non-specific Antibody Binding: The primary or secondary antibodies may be binding to other proteins.Increase the stringency of your washes (e.g., increase the number of washes or the Tween-20 concentration). Titrate your antibodies to the lowest effective concentration.
Protein Splice Variants/Isoforms: The antibody may be detecting different isoforms of RORγt.Check the antibody datasheet to see if it is known to detect multiple isoforms.[1]
High Background Inadequate Blocking: The membrane was not sufficiently blocked, leading to non-specific antibody binding.Increase blocking time to at least 1 hour at room temperature. Use a fresh blocking solution.
Antibody Concentration Too High: Excess primary or secondary antibody can lead to high background.Reduce the concentration of your antibodies.
Insufficient Washing: Unbound antibodies were not adequately washed away.Increase the number and duration of wash steps. Use a buffer containing a detergent like Tween-20.
Contaminated Buffers: Buffers may be contaminated with bacteria or other substances.Use fresh, filtered buffers for all steps.

Data Presentation

Expected Effect of this compound on RORγt and a Downstream Target

The following table illustrates the expected outcome of a Western blot experiment where cells are treated with this compound. As this compound is an inverse agonist that inhibits RORγt activity rather than causing its degradation, the protein levels of RORγt are not expected to change significantly. However, the expression of downstream target proteins, such as IL-17, should decrease.

TreatmentRORγt Protein Level (Relative to Loading Control)IL-17 Protein Level (Relative to Loading Control)
Vehicle Control1.01.0
This compound (1 µM)~1.0< 0.5

Note: This table presents illustrative data based on the known mechanism of RORγt inverse agonists. Actual results may vary depending on the cell type, treatment duration, and experimental conditions.

Experimental Protocols

1. Nuclear Extraction Protocol for RORγt Western Blotting

This protocol is optimized for the extraction of nuclear proteins from cultured cells.

Reagents:

  • Phosphate-Buffered Saline (PBS)

  • Hypotonic Buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, Protease Inhibitor Cocktail)

  • Lysis Buffer (20 mM HEPES pH 7.9, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 25% Glycerol, 0.5 mM DTT, Protease Inhibitor Cocktail)

Procedure:

  • Harvest cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in 5 volumes of Hypotonic Buffer.

  • Incubate on ice for 15 minutes to allow cells to swell.

  • Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the nuclei.

  • Carefully remove the supernatant (cytoplasmic fraction).

  • Resuspend the nuclear pellet in 2 volumes of Lysis Buffer.

  • Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei and release nuclear proteins.

  • Centrifuge at 16,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the nuclear proteins.

  • Determine the protein concentration using a BCA assay.

2. Western Blot Protocol for RORγt

Procedure:

  • Mix 20-40 µg of nuclear extract with Laemmli sample buffer and boil for 5-10 minutes.

  • Load samples onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against RORγt (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Visualizations

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R TGF-β TGF-β TGF-βR TGF-βR TGF-β->TGF-βR IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R STAT3 STAT3 IL-6R->STAT3 activates SMADs SMADs TGF-βR->SMADs activates IL-23R->STAT3 activates p-STAT3 p-STAT3 STAT3->p-STAT3 phosphorylation RORγt RORγt p-STAT3->RORγt promotes transcription SMADs->RORγt promotes transcription IL-17 Gene IL-17 Gene RORγt->IL-17 Gene activates transcription This compound This compound This compound->RORγt inhibits activity

Caption: RORγt Signaling Pathway and this compound Inhibition.

Western_Blot_Workflow Cell Culture & this compound Treatment Cell Culture & this compound Treatment Nuclear Extraction Nuclear Extraction Cell Culture & this compound Treatment->Nuclear Extraction Protein Quantification (BCA) Protein Quantification (BCA) Nuclear Extraction->Protein Quantification (BCA) SDS-PAGE SDS-PAGE Protein Quantification (BCA)->SDS-PAGE Protein Transfer (PVDF) Protein Transfer (PVDF) SDS-PAGE->Protein Transfer (PVDF) Blocking Blocking Protein Transfer (PVDF)->Blocking Primary Antibody Incubation (anti-RORγt) Primary Antibody Incubation (anti-RORγt) Blocking->Primary Antibody Incubation (anti-RORγt) Secondary Antibody Incubation (HRP-conjugated) Secondary Antibody Incubation (HRP-conjugated) Primary Antibody Incubation (anti-RORγt)->Secondary Antibody Incubation (HRP-conjugated) Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation (HRP-conjugated)->Chemiluminescent Detection Data Analysis Data Analysis Chemiluminescent Detection->Data Analysis Troubleshooting_Tree Start Start No/Weak RORγt Band No/Weak RORγt Band Start->No/Weak RORγt Band Check Nuclear Extraction Check Nuclear Extraction No/Weak RORγt Band->Check Nuclear Extraction Is extraction efficient? Check Protein Load Check Protein Load Check Nuclear Extraction->Check Protein Load Yes Re-extract with optimized protocol Re-extract with optimized protocol Check Nuclear Extraction->Re-extract with optimized protocol Check Transfer Check Transfer Check Protein Load->Check Transfer Yes Increase protein load Increase protein load Check Protein Load->Increase protein load Optimize Antibodies Optimize Antibodies Check Transfer->Optimize Antibodies Yes Verify with Ponceau S Verify with Ponceau S Check Transfer->Verify with Ponceau S Successful Detection Successful Detection Optimize Antibodies->Successful Detection Yes Titrate Ab concentrations Titrate Ab concentrations Optimize Antibodies->Titrate Ab concentrations

References

Refining experimental design for FM26 efficacy studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting efficacy studies on the novel anti-cancer agent, FM26. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) alpha. In many cancer types, the PI3K/AKT/mTOR signaling pathway is constitutively active, promoting cell proliferation, survival, and resistance to apoptosis.[1][2] By targeting the p110α catalytic subunit of PI3K, this compound aims to block the downstream signaling cascade, thereby inhibiting tumor growth.[2][3]

Q2: Which cancer cell lines are most sensitive to this compound treatment?

A2: Cell lines with activating mutations in the PIK3CA gene are predicted to be most sensitive to this compound. We recommend an initial screening panel that includes both PIK3CA-mutant and wild-type cell lines to determine the therapeutic window and specificity. See the table below for a summary of IC50 values in a representative panel.

Q3: What is the recommended starting concentration for in vitro studies?

A3: Based on initial screening data, a starting concentration range of 0.01 µM to 10 µM is recommended for most cancer cell lines. A dose-response curve should be generated to determine the IC50 for each specific cell line.

Q4: What are the common off-target effects observed with this compound?

Troubleshooting Guides

In Vitro Cell Viability Assays (MTT/MTS/WST-1)
Problem Possible Cause Recommended Solution
High variability between replicate wells Uneven cell seeding, edge effects in the microplate, or contamination.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile media/PBS. Regularly check cell cultures for contamination.
Low signal or no dose-response Incorrect assay choice for the cell line, insufficient incubation time, or drug instability.Confirm that the chosen cell line has active metabolism suitable for tetrazolium-based assays.[5][6][7] Optimize the incubation time with the assay reagent. Prepare fresh drug dilutions for each experiment.
High background absorbance Contamination of media or reagents, or interference from the test compound.Use fresh, sterile media and reagents.[6] Run a control plate with the compound in cell-free media to check for direct reduction of the assay reagent.
Western Blotting for Pathway Analysis
Problem Possible Cause Recommended Solution
Weak or no signal for target protein Insufficient protein loading, poor antibody quality, or incorrect transfer conditions.Increase the amount of protein loaded per well. Validate the primary antibody using a positive control. Optimize transfer time and voltage, especially for high molecular weight proteins.[8][9][10]
High background or non-specific bands Insufficient blocking, antibody concentration too high, or cross-reactivity.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[8][11] Titrate the primary antibody to find the optimal concentration. Ensure the secondary antibody does not cross-react with the sample species.[12]
Inconsistent loading control signal Inaccurate protein quantification, or the chosen loading control is affected by the treatment.Use a reliable protein quantification method (e.g., BCA assay). Validate that the expression of the loading control protein (e.g., GAPDH, β-actin) is not altered by this compound treatment in your model system.

Data Presentation

Table 1: In Vitro Efficacy of this compound in a Panel of Cancer Cell Lines

Cell LineCancer TypePIK3CA StatusIC50 (µM)
MCF-7BreastMutant (E545K)0.05
T47DBreastMutant (H1047R)0.08
MDA-MB-231BreastWild-Type5.2
HCT116ColorectalMutant (H1047R)0.12
SW480ColorectalWild-Type8.9
A549LungWild-Type>10

Experimental Protocols

Protocol 1: Cell Viability (WST-1 Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.

  • Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[6]

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for p-AKT Levels
  • Cell Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]

  • Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: In Vivo Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice.[13][14]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.[15][16]

  • Randomization and Treatment: When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

  • Drug Administration: Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage).

  • Efficacy Endpoints: Continue to monitor tumor volume and body weight. The primary endpoint is often tumor growth inhibition. A secondary endpoint could be survival.[14][17]

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting for p-AKT levels, to confirm target engagement in vivo.

Mandatory Visualizations

FM26_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to This compound This compound This compound->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Experimental_Workflow_In_Vitro start Start cell_culture Cancer Cell Culture start->cell_culture treatment This compound Treatment (Dose-Response) cell_culture->treatment viability Cell Viability Assay (72h) treatment->viability western Western Blot (p-AKT, 24h) treatment->western analysis Data Analysis (IC50, Pathway Modulation) viability->analysis western->analysis end End analysis->end Troubleshooting_Logic problem Weak or No Signal in Western Blot check_protein Protein Loading Amount? problem->check_protein Start Here increase_protein Increase Protein Concentration check_protein->increase_protein Low check_antibody Primary Antibody Concentration? check_protein->check_antibody OK success Problem Resolved increase_protein->success optimize_ab Optimize Antibody Titration check_antibody->optimize_ab Not Optimal check_transfer Protein Transfer Efficiency? check_antibody->check_transfer OK optimize_ab->success optimize_transfer Adjust Transfer Time/Voltage check_transfer->optimize_transfer Poor check_transfer->success OK optimize_transfer->success

References

Validation & Comparative

A Comparative Analysis of FM26 and Other RORγt Inverse Agonists for Inflammatory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the novel RORγt inverse agonist, FM26, against other notable RORγt inverse agonists that have entered clinical development. This document synthesizes available preclinical data to facilitate an informed assessment of these compounds for research and development purposes.

Retinoic acid-related orphan receptor gamma t (RORγt) is a transcription factor that serves as a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are key producers of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), which are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, RORγt has emerged as a prime therapeutic target for the development of small molecule inverse agonists to treat these conditions. This guide focuses on a comparative evaluation of this compound, a potent and allosteric RORγt inverse agonist, with other clinical-stage candidates.

In Vitro Efficacy Comparison

The in vitro potency of RORγt inverse agonists is a critical determinant of their potential therapeutic efficacy. This is typically assessed through a variety of biochemical and cell-based assays. The following table summarizes the available half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound and other selected RORγt inverse agonists.

CompoundAssay TypeTarget/EndpointIC50/EC50 (nM)Reference
This compound Allosteric RORγt Inverse Agonist AssayRORγt264[1]
BMS-986251 RORγt GAL4 Reporter AssayRORγt Transcriptional Activity12[2][3]
Human Whole Blood AssayIL-17 Inhibition24[2][3]
VTP-43742 (Vimirogant) RORγt Inhibition AssayRORγt17 (IC50), 3.5 (Ki)[4]
Mouse Splenocyte Th17 DifferentiationIL-17A Secretion57[4]
Human Whole Blood AssayIL-17A Secretion192[4]
IMU-935 (Izumerogant) RORγ Luciferase Reporter AssayRORγ Activity15.4[5]
Human PBMC IL-17 InhibitionIL-17A and IL-17F Secretion≤ 5[6]
BI 730357 Human Whole Blood AssayIL-17 Inhibition140[7]
Human PBMC AssayIL-22 Production43[7]
Cedirogant (ABBV-157) Phase 1 Clinical Trial DataNot directly reported as IC50/EC50Numerical improvement in PASI and SAPS scores observed.[8][9]

RORγt Signaling Pathway

The canonical signaling pathway leading to Th17 cell differentiation and subsequent IL-17 production is initiated by cytokines such as TGF-β and IL-6. This cascade activates STAT3, which in turn induces the expression of RORγt. RORγt then binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F, driving their transcription. RORγt inverse agonists function by binding to the ligand-binding domain of RORγt, which prevents the recruitment of coactivators and may promote the recruitment of corepressors, thereby inhibiting gene transcription.

RORgt_Signaling_Pathway TGFb TGF-β Cytokine_Receptors Cytokine Receptors TGFb->Cytokine_Receptors IL6 IL-6 IL6->Cytokine_Receptors STAT3 STAT3 Cytokine_Receptors->STAT3 Activation RORgt_Induction RORγt Gene Transcription STAT3->RORgt_Induction Induces RORgt_Protein RORγt Protein RORgt_Induction->RORgt_Protein Translation IL17_Gene IL17A/F Genes RORgt_Protein->IL17_Gene Binds to ROREs RORgt_Inverse_Agonist RORγt Inverse Agonist (e.g., this compound) RORgt_Inverse_Agonist->RORgt_Protein Inhibits IL17_mRNA IL-17 mRNA IL17_Gene->IL17_mRNA Transcription IL17_Protein IL-17 Protein IL17_mRNA->IL17_Protein Translation Inflammation Inflammation IL17_Protein->Inflammation Promotes

Figure 1: Simplified RORγt signaling pathway leading to IL-17 production and its inhibition by inverse agonists.

Preclinical In Vivo Efficacy

The imiquimod-induced psoriasis model in mice is a standard preclinical model to evaluate the in vivo efficacy of RORγt inverse agonists. In this model, topical application of imiquimod, a Toll-like receptor 7/8 agonist, induces a psoriasis-like skin inflammation characterized by erythema, scaling, and skin thickening, which is dependent on the IL-23/IL-17 axis.

This compound: While specific in vivo data for this compound is not yet publicly available, its potent in vitro activity in reducing IL-17a mRNA expression suggests it would be a strong candidate for evaluation in such models.[1]

BMS-986251: This compound has demonstrated robust efficacy in the imiquimod-induced psoriasis model, significantly reducing skin thickening at various oral doses.[2][10]

VTP-43742 (Vimirogant): In a mouse model of experimental autoimmune encephalomyelitis (EAE), oral administration of VTP-43742 significantly suppressed clinical symptoms and demyelination.[4]

IMU-935 (Izumerogant): IMU-935 has shown efficacy in a murine DSS induced colitis model and in the imiquimod-induced psoriasis model, where it reduced back skin thickness and scaling.[5]

BI 730357: While specific preclinical data is less detailed in the public domain, BI 730357 advanced to Phase II clinical trials for psoriasis, suggesting positive preclinical outcomes.[7][11]

Cedirogant (ABBV-157): This compound progressed to clinical trials for psoriasis, indicating successful preclinical evaluation, though detailed public data on specific models is limited.[12]

Experimental Protocols

Human Th17 Cell Differentiation Assay

This assay is crucial for determining the functional effect of RORγt inverse agonists on primary human immune cells.

Objective: To measure the inhibition of IL-17A production from human peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T cells cultured under Th17 polarizing conditions.

Methodology:

  • Cell Isolation: Isolate PBMCs from healthy human donor blood using density gradient centrifugation. For more specific assays, naive CD4+ T cells can be further isolated using magnetic-activated cell sorting (MACS).

  • Cell Culture: Plate the cells in a 96-well plate pre-coated with anti-CD3 antibodies.

  • Th17 Polarization: Culture the cells in the presence of a cytokine cocktail that promotes Th17 differentiation, typically including anti-CD28, IL-6, TGF-β, IL-1β, and IL-23.

  • Compound Treatment: Add the RORγt inverse agonist at a range of concentrations to the cell cultures at the beginning of the experiment. A vehicle control (e.g., DMSO) is run in parallel.

  • Incubation: Incubate the plates for 3-5 days at 37°C in a humidified CO2 incubator.

  • Analysis: Collect the cell culture supernatants and measure the concentration of IL-17A using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay. The IC50 value is calculated from the dose-response curve.

Imiquimod-Induced Psoriasis Mouse Model

This in vivo model is instrumental in assessing the therapeutic potential of RORγt inverse agonists in a disease-relevant context.

Objective: To evaluate the ability of a RORγt inverse agonist to reduce psoriasis-like skin inflammation in mice.

Methodology:

  • Animal Model: Use susceptible mouse strains such as BALB/c or C57BL/6.

  • Induction of Psoriasis: Shave a small area on the back of each mouse. Apply a daily topical dose of imiquimod cream (typically 5%) to the shaved area for 5-7 consecutive days.[13][14]

  • Compound Administration: Administer the RORγt inverse agonist orally or via another relevant route, once or twice daily, starting from the first day of imiquimod application. A vehicle control group is treated in parallel.

  • Clinical Scoring: Daily, assess the severity of the skin inflammation by scoring erythema, scaling, and skin thickness on a defined scale (e.g., 0-4). The sum of these scores constitutes the Psoriasis Area and Severity Index (PASI) score.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect skin biopsies for histological analysis (to assess epidermal thickness and immune cell infiltration) and for quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory cytokines like IL-17.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model Cell_Isolation Isolate Human PBMCs or CD4+ T Cells Th17_Polarization Culture with Th17 Polarizing Cytokines Cell_Isolation->Th17_Polarization Compound_Treatment_invitro Treat with RORγt Inverse Agonist Th17_Polarization->Compound_Treatment_invitro Incubation_invitro Incubate for 3-5 Days Compound_Treatment_invitro->Incubation_invitro Analysis_invitro Measure IL-17 Production (ELISA) Incubation_invitro->Analysis_invitro Animal_Model Select Mouse Strain (e.g., BALB/c) Psoriasis_Induction Induce Psoriasis with Topical Imiquimod Animal_Model->Psoriasis_Induction Compound_Treatment_invivo Administer RORγt Inverse Agonist Psoriasis_Induction->Compound_Treatment_invivo Clinical_Scoring Daily Clinical Scoring (PASI) Compound_Treatment_invivo->Clinical_Scoring Endpoint_Analysis Histology and qPCR of Skin Biopsies Clinical_Scoring->Endpoint_Analysis

Figure 2: General experimental workflow for evaluating RORγt inverse agonists.

Conclusion

References

A Head-to-Head Comparison of FM26 and Other Small Molecule Inhibitors Targeting RORγt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases due to its master regulatory role in the differentiation and function of T helper 17 (Th17) cells. This guide provides an objective, data-driven comparison of FM26, a novel allosteric inverse agonist of RORγt, with other prominent small molecule inhibitors targeting this nuclear receptor. The information presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs.

Introduction to RORγt and its Inhibition

RORγt is a transcription factor essential for the development of Th17 cells, which are key producers of pro-inflammatory cytokines such as Interleukin-17A (IL-17A). Dysregulation of the Th17 pathway is implicated in the pathogenesis of numerous autoimmune conditions, including psoriasis, rheumatoid arthritis, and multiple sclerosis. Small molecule inhibitors of RORγt aim to modulate its transcriptional activity, thereby reducing the production of inflammatory cytokines and ameliorating disease symptoms. These inhibitors can be broadly categorized into two classes based on their binding site: orthosteric inhibitors that bind to the canonical ligand-binding pocket and allosteric inhibitors that bind to a distinct, topographically separate site.

This compound is a potent, allosteric inverse agonist of RORγt, distinguished by its isoxazole chemotype.[1][2][3] This guide will compare the performance of this compound against other well-characterized RORγt inhibitors, including VTP-43742, GSK805, SR2211, and JNJ-61803534, focusing on their biochemical potency, cellular activity, and mechanism of action.

Quantitative Comparison of RORγt Inhibitors

The following tables summarize the key quantitative data for this compound and other selected small molecule inhibitors of RORγt. This data has been compiled from various publicly available sources and provides a basis for a head-to-head comparison of their potency and selectivity.

Table 1: Biochemical Potency of RORγt Inhibitors

CompoundTypeTargetIC50 (nM)Ki (nM)
This compound Allosteric Inverse AgonistRORγt264[1]-
VTP-43742 (Vimirogant) Inverse AgonistRORγt17[4][5]3.5[4][5]
GSK805 Inverse AgonistRORγpIC50 = 8.4 (~4 nM)[6][7]-
SR2211 Inverse AgonistRORγ~320[8][9][10][11]105[8][9][11][12]
JNJ-61803534 Inverse AgonistRORγt9.6[13][14][15]-

Table 2: Cellular Activity of RORγt Inhibitors

CompoundAssayCell TypeIC50 (nM)Effect
This compound IL-17a mRNA expressionEL4 cells-Significantly reduces IL-17a mRNA expression 27-fold at 10 µM[1]
VTP-43742 (Vimirogant) IL-17A SecretionMouse Splenocytes57[4][5]Inhibits Th17 differentiation and IL-17A secretion[4][5]
IL-17A SecretionActivated hPBMCs18[4][5]
IL-17A SecretionHuman Whole Blood192[4][5]
GSK805 Th17 Cell Differentiation-pIC50 > 8.2 (~6.3 nM)[6][7]Inhibits Th17 cell responses[6][7]
SR2211 IL-17 ProductionEL-4 cells-Significantly inhibits IL-17 expression at 5 µM[12]
Th17 Cell DifferentiationNaïve CD4+ T cells-Significantly inhibits IL-17 production[12]
JNJ-61803534 IL-17A ProductionHuman CD4+ T cells19[14][16]Dose-dependently suppresses production of IL-17A, IL-17F, and IL-22[14][16]
IL-17F ProductionHuman CD4+ T cells22[16]
IL-22 ProductionHuman CD4+ T cells27[16]

Signaling Pathway and Mechanism of Action

RORγt plays a pivotal role in the Th17 signaling pathway. Upon activation by cytokines such as TGF-β and IL-6, naïve CD4+ T cells upregulate RORγt. RORγt then translocates to the nucleus and binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL17A, IL17F, and IL23R, driving their transcription. This leads to the production and secretion of pro-inflammatory cytokines that mediate the autoimmune response.

Small molecule inhibitors of RORγt interfere with this process. Orthosteric inverse agonists bind to the ligand-binding domain (LBD) and induce a conformational change that prevents the recruitment of co-activators necessary for transcriptional activation. In contrast, allosteric inverse agonists like this compound bind to a separate pocket on the LBD, also inducing a conformational change that inhibits co-activator binding and subsequent gene transcription.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Naïve CD4+ T Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokines TGF-β, IL-6, IL-23 receptor Cytokine Receptors cytokines->receptor stat3 STAT3 receptor->stat3 Signal Transduction rorc RORC mRNA stat3->rorc Upregulation rorgt_protein RORγt Protein rorc->rorgt_protein Translation rorgt_nucleus RORγt rorgt_protein->rorgt_nucleus Translocation rore ROREs (IL17A, IL17F, IL23R promoters) rorgt_nucleus->rore Binding il17_mrna IL-17A/F mRNA rore->il17_mrna Transcription IL-17A/F Protein IL-17A/F Protein il17_mrna->IL-17A/F Protein Translation orthosteric Orthosteric Inhibitors (e.g., VTP-43742, GSK805, SR2211, JNJ-61803534) orthosteric->rorgt_nucleus Inhibition allosteric Allosteric Inhibitor (this compound) allosteric->rorgt_nucleus Inhibition Pro-inflammatory Response Pro-inflammatory Response IL-17A/F Protein->Pro-inflammatory Response

RORγt Signaling Pathway and Points of Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and can be adapted for the evaluation of novel RORγt inhibitors.

RORγt Co-activator Recruitment Assay (TR-FRET)

This biochemical assay measures the ability of a compound to disrupt the interaction between the RORγt Ligand Binding Domain (LBD) and a co-activator peptide.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of a donor fluorophore-labeled antibody binding to a tagged RORγt-LBD and an acceptor fluorophore-labeled co-activator peptide. Inhibition of the interaction by a compound results in a decrease in the FRET signal.

Protocol:

  • Reagents:

    • Recombinant His-tagged RORγt-LBD

    • Biotinylated co-activator peptide (e.g., from SRC1/NCoA-1)

    • Terbium-cryptate labeled anti-His antibody (donor)

    • Streptavidin-d2 (acceptor)

    • Assay buffer (e.g., 50 mM HEPES pH 7.4, 50 mM NaCl, 0.1% BSA)

    • Test compounds (serially diluted)

  • Procedure:

    • Add RORγt-LBD, biotinylated co-activator peptide, and test compound to a low-volume 384-well plate.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Add a pre-mixed solution of Terbium-cryptate labeled anti-His antibody and Streptavidin-d2.

    • Incubate for another defined period (e.g., 60 minutes) at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TR_FRET_Workflow start Start reagents Prepare Reagents: - RORγt-LBD - Biotin-Coactivator - Test Compound start->reagents plate Add Reagents to 384-well Plate reagents->plate incubation1 Incubate (60 min) plate->incubation1 detection Add TR-FRET Detection Mix incubation1->detection incubation2 Incubate (60 min) detection->incubation2 read Read Plate on TR-FRET Reader incubation2->read analysis Data Analysis (Calculate IC50) read->analysis end End analysis->end

Workflow for RORγt Co-activator Recruitment Assay.
Human Th17 Cell Differentiation Assay

This cell-based assay assesses the ability of a compound to inhibit the differentiation of naïve CD4+ T cells into IL-17A-producing Th17 cells.

Principle: Naïve CD4+ T cells are cultured under Th17-polarizing conditions in the presence of a test compound. The inhibition of Th17 differentiation is quantified by measuring the production of IL-17A in the culture supernatant by ELISA or by intracellular staining and flow cytometry.

Protocol:

  • Cell Isolation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood by density gradient centrifugation.

    • Enrich for naïve CD4+ T cells using a negative selection immunomagnetic bead kit.

  • Cell Culture and Differentiation:

    • Plate naïve CD4+ T cells in a 96-well plate pre-coated with anti-CD3 antibody.

    • Add soluble anti-CD28 antibody and a Th17-polarizing cytokine cocktail (e.g., TGF-β, IL-6, IL-1β, IL-23, and anti-IFN-γ and anti-IL-4 antibodies).

    • Add serial dilutions of the test compound.

    • Culture for 5-6 days at 37°C in a 5% CO2 incubator.

  • Analysis of IL-17A Production:

    • ELISA:

      • Collect culture supernatants.

      • Quantify IL-17A concentration using a commercial ELISA kit according to the manufacturer's instructions.

    • Intracellular Staining and Flow Cytometry:

      • Restimulate cells for 4-6 hours with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A).

      • Stain for surface markers (e.g., CD4).

      • Fix and permeabilize the cells.

      • Stain for intracellular IL-17A.

      • Analyze by flow cytometry to determine the percentage of IL-17A-producing cells.

  • Data Analysis:

    • For ELISA data, plot the IL-17A concentration against the log of the compound concentration and determine the IC50.

    • For flow cytometry data, plot the percentage of IL-17A+ cells against the log of the compound concentration and determine the IC50.

Th17_Differentiation_Workflow start Start isolate Isolate Naïve CD4+ T Cells from PBMCs start->isolate culture Culture with Anti-CD3/CD28, Th17 Cytokines, and Test Compound isolate->culture incubate Incubate for 5-6 Days culture->incubate analysis Analyze IL-17A Production incubate->analysis elisa ELISA of Supernatant analysis->elisa Method 1 flow Intracellular Staining and Flow Cytometry analysis->flow Method 2 data_elisa Calculate IC50 from IL-17A Concentration elisa->data_elisa data_flow Calculate IC50 from % IL-17A+ Cells flow->data_flow end End data_elisa->end data_flow->end

Workflow for Human Th17 Cell Differentiation Assay.

Conclusion

This compound represents a promising allosteric inverse agonist of RORγt with sub-micromolar potency. Its distinct mechanism of action, targeting a site other than the highly conserved orthosteric pocket, may offer advantages in terms of selectivity over other nuclear receptors. The head-to-head comparison with other small molecule inhibitors highlights the diverse chemical scaffolds and potency profiles of compounds targeting RORγt. The provided experimental protocols offer a framework for the continued evaluation and development of novel RORγt inhibitors for the treatment of autoimmune and inflammatory diseases. Further in-depth studies, including comprehensive selectivity profiling and in vivo efficacy models, are necessary to fully elucidate the therapeutic potential of this compound and other emerging RORγt modulators.

References

Comparative Analysis of FM26 Cross-reactivity with ROR Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

FM26 has been identified as a potent, allosteric inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt), a key therapeutic target in a range of autoimmune diseases.[1] This guide provides a comparative overview of the selectivity of this compound against other isoforms of the ROR family, namely RORα and RORβ, to aid researchers in evaluating its potential for targeted therapeutic development.

Quantitative Selectivity Profile of this compound

CompoundRORγt IC50 (nM)RORα IC50RORβ IC50PPARγ IC50 (µM)Selectivity (Fold vs. RORγt)
This compound 264[1]Data not availableData not available>50[1]>189-fold vs. PPARγ
Reference Compound (MRL-871)12.7>100-fold selectivity>100-fold selectivitySome cross-reactivityHigh selectivity for RORγt over other NRs[2]

Note: The IC50 value for this compound was determined using a TR-FRET coactivator recruitment assay.[1] The selectivity of the isoxazole scaffold, to which this compound belongs, was assessed against PPARγ, showing weak to no inhibition.[1] For comparative context, MRL-871, another allosteric RORγt inverse agonist, has demonstrated high selectivity over other nuclear receptors.[2]

RORγt Signaling Pathway and Therapeutic Rationale

RORγt is a master regulator of T helper 17 (Th17) cell differentiation, which in turn produces pro-inflammatory cytokines such as Interleukin-17A (IL-17A).[3] Dysregulation of the Th17 pathway is implicated in the pathogenesis of numerous autoimmune diseases. By acting as an inverse agonist, this compound inhibits the constitutive activity of RORγt, leading to a reduction in IL-17A production.[1] The allosteric nature of this compound binding offers potential advantages in terms of selectivity, as allosteric sites are often less conserved than orthosteric binding sites among receptor isoforms.[2]

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGF-βR TGF-βR TGF-β->TGF-βR IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R SMADs SMADs TGF-βR->SMADs activates STAT3 STAT3 IL-6R->STAT3 activates RORγt RORγt SMADs->RORγt induces expression STAT3->RORγt induces expression IL-17A Gene IL-17A Gene RORγt->IL-17A Gene activates transcription This compound This compound This compound->RORγt inhibits (allosteric)

RORγt signaling pathway in Th17 cell differentiation.

Experimental Methodologies

The selectivity of compounds like this compound against ROR isoforms is typically determined using robust biochemical assays. A widely accepted method is the Time-Resolved Förster Resonance Energy Transfer (TR-FRET) based coactivator recruitment assay.

TR-FRET Coactivator Recruitment Assay Protocol

Objective: To determine the IC50 values of a test compound (e.g., this compound) for RORγt, RORα, and RORβ, thereby assessing its selectivity.

Principle: This assay measures the ability of a test compound to displace a fluorescently labeled coactivator peptide from the ligand-binding domain (LBD) of the ROR receptor. The ROR-LBD is typically fused to a tag (e.g., GST), which is recognized by a Terbium (Tb)-labeled antibody (the FRET donor). The coactivator peptide is labeled with a fluorescent acceptor molecule (e.g., Fluorescein). When the coactivator peptide binds to the ROR-LBD, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inverse agonist will disrupt this interaction, leading to a decrease in the FRET signal.

Materials:

  • Recombinant human RORγt-LBD, RORα-LBD, and RORβ-LBD (GST-tagged)

  • Tb-labeled anti-GST antibody

  • Fluorescein-labeled coactivator peptide (e.g., SRC1-4)

  • Test compound (this compound) and reference compounds

  • Assay buffer (e.g., LanthaScreen™ TR-FRET buffer)

  • 384-well, low-volume, black assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Reagent Preparation: Prepare working solutions of the ROR-LBDs, Tb-anti-GST antibody, and Fluorescein-coactivator peptide in the assay buffer at appropriate concentrations.

  • Assay Reaction: a. To each well of the 384-well plate, add the test compound solution. b. Add the ROR-LBD solution to the wells. c. Add the mixture of Tb-anti-GST antibody and Fluorescein-coactivator peptide to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (Terbium) and ~520 nm (Fluorescein).

  • Data Analysis: a. Calculate the emission ratio (520 nm / 495 nm). b. Plot the emission ratio against the logarithm of the test compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TR_FRET_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Serial Dilution of this compound Serial Dilution of this compound Start->Serial Dilution of this compound Dispense this compound to Plate Dispense this compound to Plate Prepare Reagents->Dispense this compound to Plate Serial Dilution of this compound->Dispense this compound to Plate Add ROR-LBD Add ROR-LBD Dispense this compound to Plate->Add ROR-LBD Add Donor/Acceptor Mix Add Donor/Acceptor Mix Add ROR-LBD->Add Donor/Acceptor Mix Incubate at RT Incubate at RT Add Donor/Acceptor Mix->Incubate at RT Read TR-FRET Signal Read TR-FRET Signal Incubate at RT->Read TR-FRET Signal Data Analysis (IC50) Data Analysis (IC50) Read TR-FRET Signal->Data Analysis (IC50) End End Data Analysis (IC50)->End

Experimental workflow for the TR-FRET assay.

Conclusion

This compound is a valuable tool for studying the therapeutic potential of allosteric RORγt inhibition. While direct quantitative data on its cross-reactivity with RORα and RORβ is currently limited, the available information on its selectivity against PPARγ suggests a promising profile for the isoxazole scaffold. Further detailed investigations into the selectivity of this compound against the other ROR isoforms are warranted to fully elucidate its therapeutic window and potential for off-target effects. The methodologies outlined in this guide provide a framework for conducting such comparative analyses.

References

In Vivo Therapeutic Potential of FM26: A Comparative Analysis of RORγt Inverse Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview of the therapeutic potential of FM26, a potent and allosteric retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist. While in vivo validation for this compound is not yet publicly available, this document presents its in vitro activity and compares its potential therapeutic applications with other RORγt inverse agonists that have demonstrated efficacy in preclinical animal models. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic targeting of RORγt.

Introduction to this compound and RORγt

This compound is a small molecule identified as a potent and allosteric inverse agonist of RORγt, a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells.[1][2][3] Th17 cells are key mediators of inflammation and are implicated in the pathogenesis of various autoimmune diseases.[4][5][6][7] By inhibiting RORγt, this compound and other inverse agonists can suppress the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17), thereby offering a promising therapeutic strategy for these conditions.[4][5][6][7] Furthermore, emerging research suggests a role for RORγt in certain cancers, opening another avenue for therapeutic intervention.[8][9][10]

This compound: In Vitro Activity

Currently, the publicly available data on this compound is limited to its in vitro performance.

MetricValueCell LineSource
IC50 264 nM-[1]
Effect Significantly reduces IL-17a mRNA expressionEL4 cells[1][3]

Comparative In Vivo Data of Alternative RORγt Inverse Agonists

While in vivo data for this compound is not available, numerous other RORγt inverse agonists have been evaluated in various animal models of disease. The following tables summarize the in vivo efficacy of these alternative compounds, providing a benchmark for the potential therapeutic applications of this compound.

Autoimmune Disease Models
CompoundAnimal ModelDisease ModelKey FindingsSource
SR1001 RodentExperimental Autoimmune Encephalomyelitis (EAE)Suppresses IL-17 transcription and production, significantly reducing disease severity.[4]
Ursolic Acid RodentEAESuppresses IL-17 transcription and production, significantly reducing disease severity.[4]
Digoxin RodentEAESuppresses IL-17 transcription and production, significantly reducing disease severity.[4]
MRL-248 RodentEAESuppresses IL-17 transcription and production, significantly reducing disease severity.[4]
TMP778 RodentEAESuppresses IL-17 transcription and production, significantly reducing disease severity.[4]
TMP920 RodentEAESuppresses IL-17 transcription and production, significantly reducing disease severity.[4]
Cpd 1 RodentEAESuppresses IL-17 transcription and production, significantly reducing disease severity.[4]
Dehydrodiconiferyl alcohol RodentEAESuppresses IL-17 transcription and production, significantly reducing disease severity.[4]
GSK2981278 RodentEAESuppresses IL-17 transcription and production, significantly reducing disease severity.[4]
Compound 8e Preclinical modelsRheumatoid Arthritis, PsoriasisDemonstrates biologic-like in vivo efficacy.[11]
Cancer Models
CompoundAnimal ModelCancer ModelKey FindingsSource
Digoxin MouseKrasG12D-driven lung cancerDecreases lung cancer development.[9]
SR2211 MouseLung Cancer (LLC cells)Inhibits cell proliferation and survival.[9]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of RORγt inverse agonists and a typical in vivo experimental workflow, the following diagrams are provided.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_cell T Helper 17 (Th17) Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Effector Function Pro-inflammatory\nStimuli Pro-inflammatory Stimuli RORgt_active RORγt (Active) Pro-inflammatory\nStimuli->RORgt_active Activation RORgt_inactive RORγt (Inactive) RORgt_DNA RORγt binding to ROR Response Element (RORE) on DNA RORgt_active->RORgt_DNA Nuclear Translocation IL17_Gene IL-17 Gene Transcription RORgt_DNA->IL17_Gene Initiates IL17_mRNA IL-17 mRNA IL17_Gene->IL17_mRNA Results in IL17_Protein IL-17 Protein Secretion IL17_mRNA->IL17_Protein Translation & Secretion Inflammation Inflammation IL17_Protein->Inflammation This compound This compound (RORγt Inverse Agonist) This compound->RORgt_active Inhibition InVivo_Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Animal_Model Selection of Animal Model (e.g., BALB/c mice) Disease_Induction Disease Induction (e.g., EAE, Collagen-induced arthritis) Animal_Model->Disease_Induction Grouping Randomization into Treatment Groups Disease_Induction->Grouping Dosing Compound Administration (e.g., this compound vs. Vehicle vs. Competitor) Grouping->Dosing Clinical_Scoring Clinical Scoring of Disease Severity Dosing->Clinical_Scoring Sample_Collection Biological Sample Collection (Blood, Tissue) Dosing->Sample_Collection Data_Analysis Data Analysis (e.g., Cytokine levels, Histopathology) Clinical_Scoring->Data_Analysis Sample_Collection->Data_Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of the novel organo-osmium anticancer complex, FY26, and its related compounds. The information presented is based on available preclinical data and is intended to support further research and development of this class of therapeutic agents.

Introduction to FY26 and its Analogs

FY26, with the chemical name [Os(η⁶-p-cymene)(N,N-dimethyl-4-(pyridin-2-ylazo)aniline)I]⁺, is a promising organometallic anticancer agent. It has demonstrated potent in vitro and in vivo activity against various cancer cell lines. This guide focuses on comparing the pharmacokinetic properties of different formulations of FY26, primarily the hexafluorophosphate salt (FY26·PF₆) and the more water-soluble chloride salt (FY26·Cl). Additionally, data on the related chlorido-complex FY25, a metabolite of FY26, is included where available. A key feature of these compounds is their proposed mechanism of action, which involves intracellular activation, leading to targeted cancer cell death.

Data Presentation

Quantitative Pharmacokinetic Data

While comprehensive plasma pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life) for FY26 and its analogs are not extensively available in the public domain, preclinical studies have provided valuable insights into their tissue distribution and cellular uptake. The following tables summarize the key quantitative findings from in vivo and in vitro experiments.

Table 1: Osmium Tissue Distribution in Hepatocarcinoma-Bearing Mice Following a Single Intraperitoneal Injection of FY26·Cl

Dose of FY26·ClTime PointMean Osmium Concentration in Tumor (ng/g)Mean Osmium Concentration in Liver (ng/g)
5 mg/kg24 hours150800
5 mg/kg48 hours180600
10 mg/kg24 hours3001500
10 mg/kg48 hours3501200
20 mg/kg24 hours5002500
20 mg/kg48 hours5502400

Data extracted from a study on hepatocarcinoma-bearing C57Bl/6 mice. Concentrations were determined by inductively coupled plasma mass spectrometry (ICP-MS).

Table 2: Comparison of Cellular Uptake and Efflux for FY26 and its Metabolite FY25 in A2780 Human Ovarian Cancer Cells

CompoundRelative Uptake Rate (at 37 °C)Relative Efflux Rate
FY26 (Iodido-complex)17-fold faster than FY251.4-fold faster than FY25
FY25 (Chlorido-complex)BaselineBaseline

This data highlights the significantly faster cellular accumulation of the parent compound FY26 compared to its chlorido metabolite FY25.[1][2][3]

Experimental Protocols

In Vivo Tissue Distribution Studies

The in vivo pharmacokinetic data presented in Table 1 were obtained from a study utilizing a subcutaneous murine hepatocarcinoma model.[4][5][6][7]

  • Animal Model: Male C57Bl/6 mice were inoculated with Hepa1-6 cells to induce tumor growth.

  • Drug Formulation and Administration: FY26·Cl was dissolved in a saline solution. The compound was administered as a single intraperitoneal (i.p.) injection at doses of 5, 10, or 20 mg/kg.

  • Sample Collection: At 24 and 48 hours post-injection, mice were euthanized, and tumor and liver tissues were collected.

  • Bioanalysis: The concentration of osmium in the tissue samples was quantified using inductively coupled plasma mass spectrometry (ICP-MS), providing a measure of drug distribution.

In Vitro Cellular Uptake and Efflux Assays

The comparative cellular uptake and efflux data for FY26 and FY25 were generated using the A2780 human ovarian cancer cell line.[1][2][3]

  • Cell Culture: A2780 cells were cultured in a suitable medium and seeded in well plates.

  • Compound Exposure: Cells were exposed to equipotent concentrations of FY26 or FY25 for various durations.

  • Uptake Measurement: At specified time points, the culture medium was removed, and the cells were washed. The intracellular osmium concentration was determined by ICP-MS to assess the rate of compound uptake.

  • Efflux Measurement: After a period of compound exposure, the drug-containing medium was replaced with a drug-free medium. The decrease in intracellular osmium concentration over time was measured to determine the rate of efflux.

Mechanism of Action and Signaling Pathway

The proposed mechanism of action for FY26 involves its intracellular activation, which is a key determinant of its anticancer activity. This process is initiated by the reaction of FY26 with intracellular glutathione (GSH).

Proposed Intracellular Activation Pathway of FY26

FY26_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) FY26_ext FY26 (Inert Prodrug) FY26_int FY26 FY26_ext->FY26_int Cellular Uptake Activated_FY26 Activated Osmium Complex ([Os(arene)(azopyridine)(H2O)]+) FY26_int->Activated_FY26 GSH-mediated Iodide Ligand Release GSH Glutathione (GSH) Iodide Iodide (I-) Efflux Activated_FY26->Iodide Release ROS Reactive Oxygen Species (ROS) Generation Activated_FY26->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Intracellular activation pathway of the organo-osmium complex FY26.

The diagram illustrates that the relatively inert FY26 prodrug is taken up by cancer cells.[1][2][3] Inside the cell, it reacts with glutathione (GSH), leading to the release of the iodide ligand and the formation of a highly reactive aqua-osmium complex.[8][9][10][11][12] This activated species is believed to catalytically generate reactive oxygen species (ROS), which in turn induce mitochondrial dysfunction and trigger apoptotic cell death.

Experimental Workflow

The following diagram outlines the general workflow for preclinical evaluation of the pharmacokinetic properties of compounds like FY26.

PK_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Bioanalysis and Modeling solubility Solubility Assessment (e.g., FY26.PF6 vs FY26.Cl) cell_uptake Cellular Uptake/Efflux (e.g., in A2780 cells) solubility->cell_uptake metabolism Metabolism Studies (e.g., reaction with GSH) cell_uptake->metabolism animal_model Animal Model Development (e.g., Tumor Xenograft) metabolism->animal_model dosing Drug Administration (Route, Dose, Formulation) animal_model->dosing sampling Biological Sample Collection (Plasma, Tissues) dosing->sampling bioanalysis Quantification of Compound (e.g., ICP-MS for Osmium) sampling->bioanalysis pk_modeling Pharmacokinetic Modeling (Tissue Distribution, etc.) bioanalysis->pk_modeling

Caption: General experimental workflow for preclinical pharmacokinetic evaluation.

This workflow highlights the key stages, from initial in vitro characterization of solubility and cellular kinetics to in vivo studies in relevant animal models and subsequent bioanalytical quantification and pharmacokinetic modeling.

Conclusion

The organo-osmium complex FY26 and its analogs represent a promising new class of anticancer agents with a distinct mechanism of action. The available pharmacokinetic data, primarily focused on tissue distribution and cellular uptake, indicate that the choice of counter-ion significantly impacts solubility and that the parent compound, FY26, is rapidly taken up by cancer cells. The intracellular activation by glutathione is a critical step in its mode of action.

Further studies are warranted to establish a complete pharmacokinetic profile, including plasma concentration-time curves and the determination of key parameters such as Cmax, Tmax, AUC, and elimination half-life. Such data will be crucial for optimizing dosing regimens and for the successful clinical translation of this novel class of anticancer compounds.

References

Independent Validation of Interleukin-26 (IL-26) Effect on Cytokine Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Interleukin-26 (IL-26), a member of the IL-10 cytokine family, and its independently validated effects on cytokine production against other inflammatory mediators. Experimental data, detailed protocols, and signaling pathway visualizations are presented to offer a comprehensive resource for researchers in immunology and drug development.

I. Comparative Analysis of Cytokine Induction

Interleukin-26 has been identified as a key modulator in inflammatory responses, primarily through its ability to induce the production of a range of pro-inflammatory cytokines.[1][2] Its unique mechanism, which involves both canonical receptor-mediated signaling and a non-canonical pathway through binding extracellular DNA, sets it apart from many other cytokines.[1][2][3]

The following table summarizes the quantitative data on cytokine production induced by IL-26 in comparison to other well-established inflammatory agents. The data is compiled from independent studies to ensure objectivity.

Inducing AgentCell TypeTarget CytokineFold Increase (mRNA/Protein)Experimental AssayReference
IL-26 Human MonocytesIL-1β~5-fold (mRNA)qPCR[3]
IL-6~10-fold (mRNA)qPCR[3]
IL-26 + DNA Human Monocytes & Neutrophils (co-culture)IL-1β~25-fold (mRNA)qPCR[3]
IL-6~40-fold (mRNA)qPCR[3]
Lipopolysaccharide (LPS) Murine MacrophagesTNF-αNot specifiedELISA[4]
IL-1βNot specifiedELISA[4]
IL-6Not specifiedELISA[4]
PHA (Phytohemagglutinin) Human PBMCsIFN-γNot specifiedELISA[5]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

A. Cell Culture and Stimulation for Cytokine Analysis

1. Isolation and Culture of Human Monocytes and Neutrophils:

  • Peripheral blood mononuclear cells (PBMCs) and neutrophils are isolated from healthy donor blood using Ficoll-Paque and dextran sedimentation, respectively.

  • Monocytes are further purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads.

  • Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • For co-culture experiments, monocytes and neutrophils are mixed at a 1:1 ratio.

2. Cell Stimulation:

  • Cells are stimulated with recombinant human IL-26 (50 ng/mL), genomic DNA (10 µg/mL), or a pre-formed complex of IL-26 and DNA for 6 to 24 hours.

  • Control groups include unstimulated cells and cells treated with DNA or IL-26 alone.

B. Quantification of Cytokine Gene Expression by qPCR

1. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from stimulated cells using a commercially available RNA isolation kit.

  • First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

2. Real-Time Quantitative PCR (qPCR):

  • qPCR is performed using a thermal cycler with SYBR Green master mix and gene-specific primers for IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH).

  • The relative mRNA expression is calculated using the 2-ΔΔCt method.

III. Signaling Pathways and Experimental Workflow

Visual representations of signaling pathways and experimental workflows provide a clear understanding of the underlying mechanisms and experimental designs.

A. IL-26 Signaling Pathways

IL-26 mediates its effects through two primary pathways:

  • Canonical Receptor-Mediated Pathway: IL-26 binds to a heterodimeric receptor complex consisting of IL-10R2 and IL-20R1, which is primarily expressed on epithelial cells.[2][6] This interaction activates the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, specifically involving JAK1, STAT1, and STAT3, leading to the transcription of target inflammatory genes.[6]

  • Non-Canonical DNA-Binding Pathway: IL-26 is a highly cationic protein that can bind to extracellular DNA, including self-DNA released from dying cells or neutrophil extracellular traps (NETs).[1][3] These IL-26/DNA complexes are then internalized by immune cells, such as monocytes and neutrophils, leading to the activation of intracellular DNA sensors like the stimulator of interferon genes (STING) pathway.[3] This results in the production of a broad range of pro-inflammatory cytokines and type I interferons.[2][3]

IL26_Signaling_Pathways cluster_canonical Canonical Pathway cluster_non_canonical Non-Canonical Pathway IL26_protein IL-26 Receptor IL-10R2 / IL-20R1 IL26_protein->Receptor Binds IL26_DNA_complex IL-26 / DNA Complex IL26_protein->IL26_DNA_complex JAK_STAT JAK1 / STAT1 / STAT3 Receptor->JAK_STAT Activates Nucleus_canonical Nucleus JAK_STAT->Nucleus_canonical Translocates to Gene_Expression_canonical Pro-inflammatory Gene Expression Nucleus_canonical->Gene_Expression_canonical Induces Immune_Cell Immune Cell (Monocyte, Neutrophil) IL26_DNA_complex->Immune_Cell Targets Internalization Internalization Immune_Cell->Internalization Mediates STING_Pathway STING Pathway Internalization->STING_Pathway Activates Nucleus_non_canonical Nucleus STING_Pathway->Nucleus_non_canonical Signals to Gene_Expression_non_canonical Cytokine & IFN Gene Expression Nucleus_non_canonical->Gene_Expression_non_canonical Induces extracellular_DNA Extracellular DNA extracellular_DNA->IL26_DNA_complex

Caption: IL-26 signaling pathways.

B. Experimental Workflow for Cytokine Quantification

The following diagram illustrates the workflow for quantifying cytokine gene expression in response to IL-26 stimulation.

Experimental_Workflow start Isolate Human Monocytes & Neutrophils culture Cell Culture start->culture stimulate Stimulate with: - IL-26 - DNA - IL-26/DNA Complex - Control culture->stimulate incubate Incubate (6-24h) stimulate->incubate harvest Harvest Cells incubate->harvest rna_extraction RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR Analysis cdna_synthesis->qpcr data_analysis Data Analysis (2^-ΔΔCt method) qpcr->data_analysis end Relative Cytokine mRNA Expression data_analysis->end

References

A Comparative Guide to the Structure-Activity Relationship of Teniposide (VM-26) Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Teniposide (VM-26) and its analogues, which are derivatives of the natural product podophyllotoxin. These compounds are clinically significant anticancer agents, and understanding their SAR is crucial for the development of new, more effective, and less toxic therapeutics.

Introduction to Teniposide and its Mechanism of Action

Teniposide (VM-26) is a semisynthetic derivative of podophyllotoxin, a lignan isolated from the mandrake plant (Podophyllum peltatum).[1][2] It is a potent antineoplastic agent used in the treatment of various cancers, particularly in pediatric acute lymphocytic leukemia.[1][3][4] Teniposide and its closely related analogue, Etoposide (VP-16), exert their cytotoxic effects by inhibiting the nuclear enzyme topoisomerase II.[1][3][5][6]

The primary mechanism of action involves the stabilization of a ternary complex between topoisomerase II and DNA.[2][5][7] Topoisomerase II facilitates the passage of DNA strands through each other by creating transient double-strand breaks. Teniposide traps this intermediate "cleavage complex," preventing the re-ligation of the DNA strands.[1][5][7] The accumulation of these DNA double-strand breaks triggers cell cycle arrest, typically in the late S or early G2 phase, and ultimately leads to apoptotic cell death.[2][6][7]

Structure-Activity Relationship (SAR) of Teniposide Analogues

The core structure of podophyllotoxin has been extensively modified to improve efficacy, overcome drug resistance, and reduce toxicity. The key structural features influencing the biological activity of Teniposide and its analogues are centered around the C-4 position of the C ring and the glycosidic moiety at C-4.

Key SAR Findings:
  • The Glycosidic Moiety: The sugar group at the C-4 position is crucial for the topoisomerase II poisoning activity. While podophyllotoxin itself inhibits microtubule assembly, its glycosidic derivatives like Teniposide and Etoposide primarily target topoisomerase II.[5]

  • The E Ring (Pendant Phenyl Ring): Modifications on the E ring significantly impact activity. The presence of a 4'-hydroxyl group is critical for topoisomerase II inhibition.[8] Analogues with hydroxyl groups at the 3' and 4' positions, or at the 3', 4', and 5' positions, have shown increased potency compared to Etoposide.[9]

  • The C-4 Position: The stereochemistry at the C-4 position is vital. The epi configuration (4β-position) is essential for topoisomerase II inhibitory activity. Numerous modifications at this position have been explored to enhance cytotoxic effects. For instance, the introduction of 4β-aminoethyl groups has led to compounds with significant cytotoxic activity and potent topoisomerase II inhibition.[10]

  • Thienylidene vs. Ethylidene Group: Teniposide is distinguished from Etoposide by the presence of a thienylidene group instead of an ethylidene group on the glucose moiety.[1][11] While Teniposide is not substantially more potent than Etoposide in catalytic inhibition of topoisomerase II, it exhibits greater cellular uptake, leading to higher intracellular accumulation and enhanced cytotoxicity.[5]

Comparative Data of Teniposide Analogues

The following table summarizes the cytotoxic activity of selected Teniposide analogues and related podophyllotoxin derivatives against various human cancer cell lines.

CompoundModificationCell LineCytotoxicity (IC50, µM)Reference
Etoposide (VP-16) 4'-demethyl-epipodophyllotoxin with an ethylidene-glucopyranoside at C-4A-549 (Lung)Variable[12]
DU-145 (Prostate)Variable[12]
KB (Nasopharyngeal)Variable[12]
KBvin (Drug-resistant)Inactive[12]
MCF-7 (Breast)>40[13]
SW480 (Colon)>40[13]
Teniposide (VM-26) 4'-demethyl-epipodophyllotoxin with a thienylidene-glucopyranoside at C-4Tca8113 (Oral)0.35 mg/L (~0.53 µM)[4]
Analogue 13b Acyl thiourea derivative of 4'-demethylepipodophyllotoxinA-549 (Lung)1.13[12]
DU-145 (Prostate)0.44[12]
KB (Nasopharyngeal)0.20[12]
KBvin (Drug-resistant)0.098[12]
Analogue 13o Acyl thiourea derivative of 4'-demethylepipodophyllotoxinA-549 (Lung)0.63[12]
DU-145 (Prostate)0.28[12]
KB (Nasopharyngeal)0.17[12]
KBvin (Drug-resistant)0.13[12]
Analogue 6b Peracetylated glucoside derivativeHL-60 (Leukemia)3.27[13]
SMMC-7721 (Hepatoma)4.31[13]
A-549 (Lung)11.37[13]
MCF-7 (Breast)5.25[13]
SW480 (Colon)8.92[13]
Analogue 8b Benzylamino derivativeA549 (Lung)3.8 (average)[14]
HCT-116 (Colon)3.8 (average)[14]
HepG2 (Hepatoma)3.8 (average)[14]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Teniposide and a typical experimental workflow for evaluating its analogues.

teniposide_pathway Teniposide Teniposide (VM-26) TopoII_DNA Topoisomerase II-DNA Complex Teniposide->TopoII_DNA Binds to Cleavage_Complex Stabilized Ternary Cleavage Complex TopoII_DNA->Cleavage_Complex Prevents re-ligation DSBs DNA Double-Strand Breaks Cleavage_Complex->DSBs Leads to CellCycleArrest Cell Cycle Arrest (G2/M Phase) DSBs->CellCycleArrest Induces Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of Teniposide.

experimental_workflow start Start: Synthesize Podophyllotoxin Analogues cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity topo_inhibition Topoisomerase II Inhibition Assay start->topo_inhibition sar_analysis Structure-Activity Relationship Analysis cytotoxicity->sar_analysis decatenation DNA Decatenation Assay topo_inhibition->decatenation cleavage DNA Cleavage Assay topo_inhibition->cleavage decatenation->sar_analysis cleavage->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for SAR studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (Teniposide analogues) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.[14][15]

Topoisomerase II Inhibition Assays

These assays are crucial for determining the direct effect of the compounds on the target enzyme.

This assay measures the ability of topoisomerase II to resolve catenated (interlocked) DNA networks into individual circular DNA molecules.

  • Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate.

  • Reaction Mixture: A reaction mixture is prepared containing kDNA, assay buffer, ATP, and various concentrations of the test compound or a known inhibitor (e.g., Etoposide) as a positive control.

  • Enzyme Addition: Human topoisomerase IIα is added to initiate the reaction.

  • Incubation: The reaction is incubated at 37°C for a set time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by adding a stop solution/loading dye.

  • Agarose Gel Electrophoresis: The reaction products are separated on a 1% agarose gel. Catenated kDNA remains in the loading well, while decatenated minicircles migrate into the gel.

  • Visualization and Analysis: The gel is stained with a DNA stain (e.g., ethidium bromide) and visualized under UV light. Inhibition of topoisomerase II activity is indicated by a decrease in the amount of decatenated DNA compared to the enzyme-only control.[16][17]

This assay detects the formation of the stabilized cleavage complex by measuring the conversion of supercoiled plasmid DNA to linear DNA.

  • Substrate: Supercoiled plasmid DNA (e.g., pBR322) is used as the substrate.

  • Reaction Mixture: The reaction is set up with supercoiled DNA, assay buffer, and various concentrations of the test compound.

  • Enzyme Addition and Incubation: Topoisomerase II is added, and the mixture is incubated at 37°C.

  • Complex Trapping: The reaction is stopped, and the cleavage complex is trapped by adding SDS. Proteinase K is then added to digest the enzyme.

  • Agarose Gel Electrophoresis: The DNA is separated on an agarose gel.

  • Visualization and Analysis: The gel is stained and visualized. The appearance of a linear DNA band indicates the formation of a stabilized cleavage complex. The amount of linear DNA is quantified to determine the potency of the compound as a topoisomerase II poison.[16][17]

Conclusion

The structure-activity relationship studies of Teniposide and its analogues have provided valuable insights for the design of novel anticancer agents. The key takeaways for researchers in drug development are the critical roles of the glycosidic moiety, the stereochemistry at C-4, and the substitution pattern on the E ring. By leveraging this knowledge, it is possible to synthesize new derivatives with improved potency, better selectivity, and the ability to overcome drug resistance, ultimately leading to more effective cancer therapies.

References

Unraveling the Potential of CD26 Inhibition in Autoimmunity: A Comparative Analysis Against Standard-of-Care Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more targeted and effective therapies for autoimmune diseases, the scientific community is increasingly turning its attention to novel mechanisms that drive immune dysregulation. One such target gaining prominence is CD26, a multifaceted protein expressed on the surface of lymphocytes. This guide provides a comprehensive comparison of emerging therapeutic strategies targeting CD26 with established standard-of-care treatments for prevalent autoimmune conditions like rheumatoid arthritis and systemic lupus erythematosus. This analysis is intended for researchers, scientists, and drug development professionals actively involved in the field of immunology and pharmacology.

Executive Summary

Traditional treatments for autoimmune diseases have long relied on broad immunosuppression, which, while often effective, can leave patients vulnerable to infections and other complications. The exploration of more precise targets, such as the CD26 molecule, opens the door to therapies with potentially improved safety and efficacy profiles. This document delves into the mechanism of action of CD26, presents available preclinical and clinical data for CD26 inhibitors, and benchmarks them against current therapeutic mainstays.

The Role of CD26 in T-Cell Activation and Autoimmunity

CD26, also known as dipeptidyl peptidase-4 (DPP-4), is a transmembrane glycoprotein with a crucial role in T-cell co-stimulation.[1][2] Its enzymatic activity and its interactions with other cell surface molecules, such as CD45, contribute to the intricate signaling cascade that leads to T-cell activation and proliferation.[3][4] In the context of autoimmunity, the upregulation of CD26 on T-cells can amplify the inflammatory response, making it a compelling target for therapeutic intervention.[5][6]

The signaling pathway for CD26-mediated T-cell co-stimulation involves its localization in lipid rafts and its association with key signaling molecules. Ligation of CD26 can enhance T-cell receptor (TCR) signaling, leading to the activation of downstream pathways that drive cellular proliferation and cytokine production.

CD26_Signaling_Pathway cluster_tcell T-Cell Membrane cluster_apc APC Membrane TCR TCR/CD3 Lck Lck TCR->Lck Signal 1 CD28 CD28 CD28->Lck CD26 CD26 CD45 CD45 CD26->CD45 CD26->Lck Co-stimulation ZAP70 ZAP-70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg NFAT NF-AT PLCg->NFAT AP1 AP-1 PLCg->AP1 NFkB NF-κB PLCg->NFkB Activation T-Cell Activation (Proliferation, Cytokine Release) NFAT->Activation AP1->Activation NFkB->Activation MHC MHC-Antigen MHC->TCR Antigen Presentation B7 B7 B7->CD28 Co-stimulation caption CD26-Mediated T-Cell Activation Pathway

CD26-Mediated T-Cell Activation Pathway

Benchmarking CD26-Targeted Therapies Against Standard of Care

A direct quantitative comparison through head-to-head clinical trials between CD26 inhibitors and standard-of-care treatments for autoimmune diseases is not yet extensively available in published literature. CD26 inhibitors, such as sitagliptin and vildagliptin, have been primarily developed and studied for type 2 diabetes. However, their immunomodulatory properties have prompted investigation into their potential for treating autoimmune conditions. The following tables summarize the available data for CD26 inhibitors and standard-of-care treatments for rheumatoid arthritis and systemic lupus erythematosus.

Rheumatoid Arthritis

Standard-of-Care Treatments: The cornerstone of rheumatoid arthritis (RA) management includes disease-modifying antirheumatic drugs (DMARDs), with methotrexate being the first-line therapy.[7][8] Biologic DMARDs and Janus kinase (JAK) inhibitors are employed for patients with inadequate response to conventional DMARDs.[9][10][11]

Table 1: Comparison of a CD26 Inhibitor (Sitagliptin) and a Standard-of-Care (Methotrexate) in Preclinical Model of Rheumatoid Arthritis (Collagen-Induced Arthritis)

ParameterSitagliptinMethotrexate
Mechanism of Action Dipeptidyl peptidase-4 (DPP-4) inhibitor, modulates T-cell activation.Dihydrofolate reductase inhibitor, interferes with DNA synthesis, leading to immunosuppression.
Efficacy (Arthritis Score Reduction) Data from direct comparative preclinical studies are limited.Significant reduction in arthritis scores in CIA models.[4]
Effect on Pro-inflammatory Cytokines Potential to reduce pro-inflammatory cytokine production.Demonstrated reduction of pro-inflammatory cytokines.[4]
Safety Profile (Common Adverse Events) Generally well-tolerated in diabetes studies; potential for joint pain has been noted.[12]Nausea, loss of appetite, sore mouth, liver enzyme elevation.[8]
Systemic Lupus Erythematosus

Standard-of-Care Treatments: Management of systemic lupus erythematosus (SLE) is tailored to disease severity and organ involvement. Treatments include antimalarials (e.g., hydroxychloroquine), corticosteroids, and immunosuppressants (e.g., mycophenolate mofetil, azathioprine).[13][14][15] For more severe or refractory cases, biologic agents like belimumab and anifrolumab are used.[9][16][17]

Table 2: Comparison of a CD26 Inhibitor (Sitagliptin) and a Standard-of-Care (Belimumab) in the Context of Systemic Lupus Erythematosus

ParameterSitagliptin (Investigational for SLE)Belimumab
Mechanism of Action DPP-4 inhibition, potential immunomodulation.Monoclonal antibody that inhibits B-lymphocyte stimulator (BLyS).
Efficacy (Disease Activity Index) Clinical data in SLE is currently lacking.Demonstrated reduction in disease activity in clinical trials.[9]
Effect on Autoantibodies Potential to modulate autoantibody production is under investigation.Can lead to a reduction in autoantibody levels.
Safety Profile (Common Adverse Events) Generally well-tolerated in other indications.Nausea, diarrhea, infections.[18]

Experimental Protocols

To facilitate further research and standardized comparison, this section outlines key experimental methodologies.

In Vitro T-Cell Activation Assay

This protocol describes a method to assess the impact of therapeutic compounds on T-cell activation in vitro using flow cytometry.

Objective: To measure the expression of activation markers (e.g., CD25, CD69) on human T-cells following stimulation in the presence or absence of a test compound.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • T-Cell Stimulation: Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate. Stimulate the cells with anti-CD3 and anti-CD28 antibodies in the presence of the test compound (e.g., a CD26 inhibitor) or a vehicle control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Staining for Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against CD3, CD4, CD8, CD25, and CD69.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the percentage of CD25+ and CD69+ cells within the CD4+ and CD8+ T-cell populations.[3][7][19][20]

TCell_Activation_Workflow start Isolate PBMCs stimulate Stimulate with anti-CD3/CD28 +/- Compound start->stimulate incubate Incubate 24-48h stimulate->incubate stain Stain with fluorescent antibodies incubate->stain flow Flow Cytometry Analysis stain->flow end Quantify T-Cell Activation flow->end caption In Vitro T-Cell Activation Assay Workflow

In Vitro T-Cell Activation Assay Workflow
In Vivo Animal Model: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis that shares many pathological features with the human disease.

Objective: To evaluate the therapeutic efficacy of a test compound in reducing the signs and symptoms of arthritis in a mouse model.

Methodology:

  • Induction of Arthritis: Emulsify type II collagen with Complete Freund's Adjuvant (CFA) and immunize DBA/1 mice via intradermal injection at the base of the tail.

  • Booster Immunization: On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment Administration: Begin treatment with the test compound (e.g., a CD26 inhibitor) or a standard-of-care control (e.g., methotrexate) at the onset of clinical signs of arthritis.[4][21]

  • Clinical Scoring: Monitor the mice regularly for signs of arthritis, including paw swelling and joint inflammation, and assign a clinical score.

  • Histopathological Analysis: At the end of the study, collect joint tissues for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

CIA_Model_Workflow start Immunize with Collagen/CFA boost Booster with Collagen/IFA (Day 21) start->boost treatment Administer Test Compound or Control boost->treatment scoring Monitor Clinical Score treatment->scoring histology Histopathological Analysis (End of Study) scoring->histology end Evaluate Therapeutic Efficacy histology->end caption Collagen-Induced Arthritis Model Workflow

Collagen-Induced Arthritis Model Workflow

Future Directions

The exploration of CD26 as a therapeutic target in autoimmunity is still in its early stages. While preclinical evidence is promising, more robust clinical data is needed to definitively establish the efficacy and safety of CD26 inhibitors in comparison to standard-of-care treatments. Future research should focus on:

  • Conducting head-to-head clinical trials of CD26 inhibitors against established therapies in well-defined patient populations with autoimmune diseases.

  • Identifying biomarkers to predict which patients are most likely to respond to CD26-targeted therapies.

  • Investigating the long-term safety profile of CD26 inhibitors in the context of chronic autoimmune conditions.

The development of novel therapies targeting specific molecular pathways like CD26 holds the promise of a new era in the management of autoimmune diseases, offering hope for more personalized and effective treatments.

References

Safety Operating Guide

Proper Disposal Procedures for FM26: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive framework for the proper disposal of FM26, ensuring adherence to safety protocols and regulatory compliance. The following procedures are based on established principles of hazardous waste management and should be supplemented with the specific information provided in the Safety Data Sheet (SDS) for this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound. The SDS is the primary source of information regarding the specific hazards, handling, and disposal requirements of the chemical. In the absence of an SDS, the substance should be treated as hazardous.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:

  • Safety goggles

  • Chemical-resistant gloves

  • Lab coat

Waste Segregation: To prevent dangerous chemical reactions and ensure proper disposal, this compound waste must be segregated from other waste streams.[2][3] Do not mix this compound waste with incompatible materials.[2] It is crucial to collect different types of chemical waste in separate, designated containers.[3][4]

Quantitative Data for Disposal

The following table summarizes key quantitative parameters that are essential for the safe disposal of chemical waste like this compound. This data should be obtained from the specific this compound Safety Data Sheet.

ParameterValueSignificance for Disposal
Flash Point Refer to this compound SDSDetermines if the waste is classified as ignitable hazardous waste.[5]
pH Refer to this compound SDSIndicates if the waste is corrosive, requiring specific container materials and disposal routes.[4]
LD50 (Oral, Dermal) Refer to this compound SDSProvides information on acute toxicity to guide handling precautions and emergency response.
Hazardous Decomposition Products Refer to this compound SDSIdentifies potentially harmful substances that may be generated during storage or in the event of a fire.[6][7]
Regulatory Waste Codes Refer to this compound SDS or institutional EHSSpecifies the regulatory classification of the waste, which dictates the disposal pathway.[4][5]

Experimental Protocol: this compound Waste Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste from a laboratory setting.

1. Waste Identification and Labeling:

  • Clearly label a designated, compatible waste container with "Hazardous Waste" and the full chemical name "this compound".[2] Do not use abbreviations or chemical formulas.[2]
  • The label should also include the date of accumulation and the name of the generating researcher or laboratory.[2]

2. Waste Accumulation:

  • Collect all this compound waste, including contaminated materials such as gloves, pipette tips, and paper towels, in the designated hazardous waste container.[3][4]
  • Keep the waste container securely closed at all times, except when adding waste.[2][5]
  • Store the waste container in a designated satellite accumulation area that is under the control of the laboratory personnel.[3]

3. Container Management:

  • Ensure the waste container is in good condition, with no leaks or cracks.[2]
  • Use a container that is chemically compatible with this compound to prevent degradation of the container.[2][3]

4. Disposal Request:

  • Once the waste container is full or the accumulation time limit set by your institution has been reached, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2]
  • Provide the EHS department with accurate information about the waste contents as detailed on the hazardous waste label.

5. Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[8][9]
  • The rinsate must be collected and disposed of as hazardous waste.[2][8]
  • After triple-rinsing, the container may be disposed of in the regular trash or recycled, provided all labels have been removed or defaced.[8]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

FM26_Disposal_Workflow cluster_0 Laboratory Operations cluster_1 Waste Management cluster_2 Contingency start This compound Waste Generation ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill segregate Segregate this compound Waste ppe->segregate containerize Place in Labeled, Compatible Container segregate->containerize store Store in Satellite Accumulation Area containerize->store request Request EHS Pickup store->request transport EHS Transports Waste request->transport disposal Final Disposal at Approved Facility transport->disposal spill_kit Use Spill Kit spill->spill_kit spill_waste Dispose of Spill Debris as Hazardous Waste spill_kit->spill_waste spill_waste->containerize

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling FM26

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides detailed procedural guidance for the personal protective equipment (PPE), operational handling, and disposal of FM26, a potent and allosteric retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist.[1][2] Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a bioactive small molecule intended for research use only.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent chemical compound necessitates the use of standard and robust safety protocols. The following PPE is mandatory when handling this compound in solid (powder) or liquid (solution) form.

Summary of Required Personal Protective Equipment

Protection TypeRequired PPESpecifications & Best Practices
Hand Protection Nitrile or Neoprene GlovesWear two pairs of gloves (double-gloving). Check for perforations before use. Change gloves frequently and immediately if contaminated.
Eye Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory. Safety glasses with side shields are a minimum requirement; goggles are preferred. A face shield should be used when there is a significant risk of splashes.
Body Protection Laboratory CoatA buttoned, long-sleeved lab coat is required. Consider a chemically resistant apron for procedures with a higher risk of splashes. Do not wear lab coats outside of the designated laboratory area.
Respiratory Protection N95 Respirator or higherRecommended when handling the powdered form of this compound to prevent inhalation of fine particles. All handling of the solid form should be done in a certified chemical fume hood.

This table summarizes general PPE requirements. A site-specific risk assessment should be conducted to determine if additional or different PPE is necessary.

Operational Handling and Storage

Safe handling of potent compounds like this compound relies on a combination of engineering controls, administrative procedures, and personal diligence. The "hierarchy of controls" is a fundamental concept in chemical safety that prioritizes the most effective measures.[3]

Hierarchy of Hazard Controls

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use less potent alternative) Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls, from most to least effective.

Experimental Workflow for Handling this compound

The following workflow outlines the key steps for safely handling this compound, from preparation to disposal.

FM26_Handling_Workflow cluster_workflow Safe Handling Workflow for this compound Prep 1. Preparation - Review SOP - Don appropriate PPE Weighing 2. Weighing (Solid) - Use fume hood - Use anti-static weigh paper Prep->Weighing Solubilization 3. Solubilization - Add solvent slowly - Keep container closed Weighing->Solubilization Experiment 4. Experimental Use - Maintain controls - Avoid aerosol generation Solubilization->Experiment Decon 5. Decontamination - Clean work surfaces - Use appropriate disinfectant Experiment->Decon Disposal 6. Waste Disposal - Segregate waste - Follow institutional guidelines Decon->Disposal

Caption: Step-by-step workflow for handling this compound safely.

Key Experimental Protocols:

  • Weighing: Always weigh the solid form of this compound within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles. Use anti-static weighing dishes to minimize sample loss and contamination.

  • Storage: Store this compound under the conditions recommended by the supplier, typically in a cool, dry, and dark place.[2] Ensure the container is tightly sealed.

  • Spill Management: In the event of a spill, evacuate the immediate area. For small spills, trained personnel wearing appropriate PPE should use a chemical spill kit to absorb the material. Place the absorbed material in a sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact the institutional safety office immediately.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weigh papers, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and any solvents used for cleaning contaminated glassware should be collected in a separate, labeled hazardous liquid waste container. Do not pour any chemical waste down the drain.[4]

  • Container Disposal: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[5]

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。